Tigecycline
描述
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2005 and has 3 approved and 12 investigational indications. This drug has a black box warning from the FDA.
Structure
3D Structure
属性
IUPAC Name |
(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVUOXKZCCAWOJ-HJYUBDRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048581 | |
| Record name | Tigecycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Orange powder or cake | |
CAS No. |
220620-09-7 | |
| Record name | Tigecycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220620097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tigecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00560 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tigecycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4S,4aS,5aR,12aS)-9- [2-(tert-butylamino)acetamido] -4,7-bis (dimethylamino) -1,4,4a,5,5a,6,11, 12a-octahydro-3,10,12, 2a-tetrahydroxy-1, 11-dioxo-2-naphthacenecarboxamide (hydrochloride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIGECYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JE2N95KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tigecycline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Structure-Activity Relationship of Tigecycline Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigecycline (B611373), the first-in-class glycylcycline antibiotic, represents a significant advancement in combating multidrug-resistant (MDR) Gram-negative bacteria. Its unique structural modifications, particularly the C-9 t-butylglycylamido side chain, allow it to overcome common tetracycline (B611298) resistance mechanisms, such as efflux and ribosomal protection.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound against Gram-negative bacteria. It delves into the core chemical features essential for its potent antibacterial activity, mechanisms of action and resistance, and the impact of structural modifications on its efficacy. This guide also presents quantitative data on the activity of this compound and its analogs, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this critical area of antimicrobial discovery.
Introduction: The Emergence of this compound
The rising prevalence of infections caused by MDR Gram-negative pathogens, such as Enterobacterales, Acinetobacter baumannii, and Pseudomonas aeruginosa, has created an urgent need for novel antimicrobial agents. This compound, a semi-synthetic derivative of minocycline (B592863), was developed to address this challenge.[2][3] Its broad spectrum of activity encompasses many problematic Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases.[4]
The defining feature of this compound is the substitution of a t-butylglycylamido group at the C-9 position of the tetracycline scaffold. This modification is central to its ability to evade the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins. By maintaining activity against these resistant strains, this compound has become a crucial last-resort therapeutic option for severe infections.
Core Structure-Activity Relationship of this compound
The antibacterial efficacy of this compound against Gram-negative bacteria is intricately linked to its chemical structure. The core tetracycline scaffold provides the fundamental framework for ribosomal binding, while specific modifications enhance its potency and ability to circumvent resistance.
The Crucial Role of the C-9 t-Butylglycylamido Side Chain
The most significant SAR determinant for this compound is the bulky t-butylglycylamido moiety at the C-9 position. This side chain confers several key advantages:
-
Overcoming Efflux Pumps: The steric hindrance provided by the C-9 substituent is thought to reduce the affinity of this compound for many tetracycline-specific efflux pumps, such as Tet(A) and Tet(B). While this compound is still a substrate for broader-spectrum RND efflux pumps, its reduced affinity for tetracycline-specific pumps is a major contributor to its expanded spectrum of activity.
-
Evading Ribosomal Protection: The C-9 side chain also sterically interferes with the binding of ribosomal protection proteins, such as Tet(M), to the ribosome. This prevents the dislodging of the antibiotic from its target, thereby maintaining its inhibitory effect on protein synthesis.
The Tetracycline Core and Ribosomal Binding
This compound, like other tetracyclines, exerts its bacteriostatic effect by binding to the 30S ribosomal subunit and preventing the accommodation of aminoacyl-tRNA in the A-site, thus inhibiting protein synthesis. The four-ringed (DCBA) naphthacene (B114907) carboxamide core of the molecule is essential for this interaction. Modifications to this core can significantly impact antibacterial activity. While the C-9 position has been the primary focus for overcoming resistance, other positions on the tetracycline scaffold also contribute to its overall activity and pharmacokinetic properties.
Quantitative Analysis of this compound and Analog Activity
The in vitro activity of this compound and its analogs against a range of Gram-negative bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values for this compound and related compounds against key Gram-negative pathogens.
Table 1: In Vitro Activity of this compound Against Common Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.25 | 0.5 |
| Klebsiella pneumoniae | 0.5 | 1 |
| Enterobacter cloacae | 0.5 | 1 |
| Acinetobacter baumannii | 0.5 | 1 |
| Pseudomonas aeruginosa | >16 | >16 |
Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location.
Table 2: Comparative In Vitro Activity of this compound and Precursor Glycylcyclines
| Organism | Compound | MIC (µg/mL) |
| E. coli (Tetracycline-Susceptible) | This compound (TBG-MINO) | 0.25 |
| DMG-MINO | 0.5 | |
| Minocycline | 0.5 | |
| Tetracycline | 1 | |
| E. coli (Tetracycline-Resistant, tet(M)) | This compound (TBG-MINO) | 0.5 |
| DMG-MINO | 1 | |
| Minocycline | 16 | |
| Tetracycline | 64 | |
| E. coli (Tetracycline-Resistant, tet(A)) | This compound (TBG-MINO) | 0.5 |
| DMG-MINO | 1 | |
| Minocycline | 32 | |
| Tetracycline | 64 |
TBG-MINO: 9-t-butylglycylamido derivative of minocycline (this compound); DMG-MINO: N,N-dimethylglycylamido derivative of minocycline. Data adapted from in vitro studies.
Mechanisms of Action and Resistance in Gram-Negative Bacteria
Mechanism of Action: Inhibition of Protein Synthesis
This compound binds to the 30S ribosomal subunit, physically blocking the entry of aminoacyl-tRNA into the A site. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and bacterial growth.
Mechanisms of Resistance
The primary mechanism of resistance to this compound in Gram-negative bacteria is the overexpression of chromosomally encoded Resistance-Nodulation-Division (RND) family efflux pumps. These pumps can recognize and extrude a broad range of substrates, including this compound.
-
Enterobacterales : The AcrAB-TolC efflux pump is the major contributor to this compound resistance in species like E. coli and K. pneumoniae.
-
Acinetobacter baumannii : Overexpression of the AdeABC, AdeFGH, and AdeIJK RND efflux pumps is the principal mechanism of this compound resistance.
-
Pseudomonas aeruginosa : This species exhibits intrinsic resistance to this compound, largely due to the constitutive expression of the MexXY-OprM RND efflux pump.
The overexpression of these efflux pumps is often regulated by complex signaling pathways that respond to various cellular stresses, including exposure to antibiotics.
Signaling Pathways of Efflux Pump Upregulation
The following diagrams, generated using Graphviz (DOT language), illustrate the regulatory pathways leading to the upregulation of key RND efflux pumps in different Gram-negative bacteria.
Regulation of AcrAB-TolC in Enterobacterales
Caption: Regulation of the AcrAB-TolC efflux pump in Enterobacterales.
Regulation of MexXY-OprM in Pseudomonas aeruginosa
Caption: Regulation of the MexXY-OprM efflux pump in P. aeruginosa.
Regulation of AdeABC in Acinetobacter baumannii
Caption: Regulation of the AdeABC efflux pump in A. baumannii.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's structure-activity relationship.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07).
Materials:
-
This compound powder and other comparator antibiotics
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), freshly prepared (<12 hours old)
-
96-well microtiter plates
-
Bacterial isolates and quality control strains (e.g., E. coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., sterile distilled water). Prepare stock solutions of other antibiotics as required.
-
Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer. d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Checkerboard Assay for Efflux Pump Inhibition
This assay is used to assess the effect of an efflux pump inhibitor (EPI) on the MIC of this compound.
Materials:
-
This compound
-
Efflux pump inhibitor (EPI), e.g., carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN)
-
Materials for broth microdilution assay (as listed above)
Procedure:
-
Plate Setup: In a 96-well microtiter plate, prepare a two-dimensional array of antibiotic and EPI concentrations. One agent (e.g., this compound) is serially diluted along the x-axis, and the other agent (EPI) is serially diluted along the y-axis.
-
Inoculum Preparation and Inoculation: Prepare the bacterial inoculum as described for the broth microdilution assay and inoculate all wells.
-
Incubation: Incubate the plate under the same conditions as the standard MIC assay.
-
Data Analysis: Determine the MIC of this compound in the presence of each concentration of the EPI. A significant reduction (typically ≥4-fold) in the this compound MIC in the presence of the EPI suggests that efflux is a mechanism of resistance. The Fractional Inhibitory Concentration Index (FICI) can be calculated to quantify the interaction.
In Vitro Transcription/Translation (IVTT) Assay
This assay is used to confirm that this compound's mechanism of action is the inhibition of protein synthesis.
Materials:
-
Commercial E. coli S30 extract kit for IVTT
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
This compound and control antibiotics
-
Amino acid mixture (containing a radiolabeled or fluorescently tagged amino acid, e.g., ³⁵S-methionine)
-
Reaction buffer and other components supplied with the IVTT kit
-
Scintillation counter or fluorometer
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the E. coli S30 extract, reaction buffer, amino acid mixture, and plasmid DNA according to the kit manufacturer's instructions.
-
Addition of Antibiotic: Add varying concentrations of this compound or control antibiotics to the reaction tubes. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation to occur.
-
Detection of Protein Synthesis: a. If using a radiolabeled amino acid, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the radioactivity using a scintillation counter. b. If using a reporter enzyme like luciferase, add the appropriate substrate and measure the resulting luminescence with a luminometer.
-
Data Analysis: A dose-dependent decrease in the reporter signal in the presence of this compound confirms its inhibitory effect on protein synthesis.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures.
Workflow for MIC Determination by Broth Microdilution
Caption: Workflow for MIC determination by broth microdilution.
Workflow for Efflux Pump Inhibition Assay (Checkerboard)
Caption: Workflow for the efflux pump inhibition checkerboard assay.
Conclusion and Future Directions
The structure-activity relationship of this compound against Gram-negative bacteria is primarily defined by the C-9 t-butylglycylamido substitution, which enables the molecule to overcome prevalent tetracycline resistance mechanisms. However, the emergence of resistance through the overexpression of RND efflux pumps highlights the need for continued research and development. Future efforts in this area should focus on:
-
Novel Glycylcycline Analogs: Synthesizing and evaluating new analogs with modifications at various positions of the tetracycline scaffold to improve activity against intrinsically resistant species and to further evade efflux pump recognition.
-
Efflux Pump Inhibitors (EPIs): The development of potent and non-toxic EPIs to be used in combination with this compound could restore its activity against resistant strains.
-
Understanding Regulatory Networks: Further elucidation of the complex regulatory networks controlling efflux pump expression may reveal novel targets for therapeutic intervention.
By leveraging a deeper understanding of the SAR of glycylcyclines and the mechanisms of resistance, the scientific community can continue to develop effective strategies to combat the growing threat of MDR Gram-negative infections.
References
- 1. The glycylcyclines: a comparative review with the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The this compound resistance mechanisms in Gram-negative bacilli [frontiersin.org]
Tigecycline in Aqueous Environments: A Technical Guide to Degradation Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigecycline (B611373), a first-in-class glycylcycline antibiotic, is a critical tool in combating complex bacterial infections, particularly those caused by multidrug-resistant organisms. Despite its therapeutic efficacy, this compound's utility is challenged by its inherent instability in aqueous solutions. Understanding the degradation pathways and the resulting byproducts is paramount for ensuring drug safety, efficacy, and the development of stable formulations. This technical guide provides a comprehensive overview of this compound's degradation in aqueous environments, detailing the degradation pathways, byproducts, and the experimental protocols used for their characterization.
Core Degradation Pathways
In aqueous solutions, this compound primarily degrades through two main pathways: oxidation and epimerization . The prevalence of each pathway is highly dependent on the pH of the solution. Other degradation routes, such as hydrolysis, also contribute to the formation of byproducts.
-
Oxidation: This is the most significant degradation pathway, especially under neutral to basic conditions. The phenol (B47542) moiety in the this compound structure is particularly susceptible to oxidation, leading to the formation of several oxidative byproducts.[1][2] Factors such as the presence of oxygen, exposure to light, and elevated temperatures can accelerate oxidative degradation.[2][3][4]
-
Epimerization: Under acidic conditions, this compound can undergo epimerization at the C4 position, converting it into its C4-epimer.[1][5] This structural isomer is reported to be microbiologically inactive.
-
Hydrolysis: Amide hydrolysis is another degradation route, leading to the formation of byproducts such as N-acetyl-9-aminominocycline.[6]
The following diagram illustrates the main degradation pathways of this compound in an aqueous solution.
Degradation Byproducts
Several degradation byproducts of this compound have been identified through various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The major identified byproducts are summarized in the table below.
| Byproduct Name/Identifier | Molecular Weight (Da) | Formation Pathway | References |
| 4-Epimer of this compound | 585 | Epimerization | [1][5] |
| Oxidative Degradation Product | 601 | Oxidation | [1] |
| Oxidative Degradation Product | 583 | Oxidation | [1] |
| N-acetyl-9-aminominocycline | - | Amide Hydrolysis | [6] |
| This compound Glucuronide (M7) | - | Glucuronidation (in vivo) | [5] |
| Epimer of M7 (M6) | - | Glucuronidation (in vivo) | [5] |
Quantitative Analysis of this compound Degradation
Forced degradation studies are essential for understanding the stability of this compound under various stress conditions. The following tables summarize the quantitative data from such studies.
Table 1: Percentage of this compound Degradation Under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 24 hr | Room Temperature | Not specified | [3] |
| Acidic Hydrolysis | 0.1 M HCl | 5 hr | 70°C | Not specified | [7] |
| Acidic Hydrolysis | 0.5 M HCl | 30 min | 50°C | 16% | [8] |
| Basic Hydrolysis | 0.1 N NaOH | 24 hr | Room Temperature | Not specified | [3] |
| Basic Hydrolysis | 0.1 M NaOH | 5 hr | 70°C | Not specified | [7] |
| Basic Hydrolysis | 0.5 M NaOH | 30 min | 50°C | 35% | [8] |
| Oxidation | 3% H₂O₂ | 24 hr | Room Temperature | Not specified | [3] |
| Oxidation | 0.25% H₂O₂ | 30 min | 50°C | 57% | [8] |
| Thermal Degradation | - | 4 hr | 40°C | Most degradation | [3] |
| Photodegradation | UV light | 4 hr | Room Temperature | Not specified | [3] |
Table 2: Stability of this compound in Different Solutions
| Solution | Additive(s) | Incubation Time | Remaining this compound (%) | Reference |
| Saline | None | 24 hours | 20% | [4] |
| Saline | None | 48 hours | <2% | [4] |
| Saline | Ascorbic acid (3 mg/mL) | 48 hours | 68% | [4] |
| Saline | Pyruvate (60 mg/mL) | 48 hours | 32% | [4] |
| Saline | Ascorbic acid (3 mg/mL) + Pyruvate (60 mg/mL) | 7 days (in dark) | ~100% | [4][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound degradation. The following sections outline typical experimental protocols for forced degradation studies and HPLC analysis.
Forced Degradation Studies
A general workflow for conducting forced degradation studies on this compound is presented below.
Detailed Protocol for Forced Degradation: [3][7][8]
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724), water) to a known concentration (e.g., 100 µg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl, 0.5 M HCl). Incubate at a specific temperature (e.g., room temperature, 50°C, 70°C) for a defined period (e.g., 30 minutes to 24 hours). After incubation, neutralize the solution with a base (e.g., 0.1 N NaOH).
-
Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH, 0.5 M NaOH). Incubate at a specific temperature (e.g., room temperature, 50°C, 70°C) for a defined period (e.g., 30 minutes to 24 hours). After incubation, neutralize the solution with an acid (e.g., 0.1 N HCl).
-
Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂, 0.25% H₂O₂). Incubate at a specific temperature (e.g., room temperature, 50°C) for a defined period (e.g., 30 minutes to 24 hours).
-
Thermal Degradation: Expose a solid or solution of this compound to elevated temperatures (e.g., 40°C) for a specific duration (e.g., 4 hours).
-
Photodegradation: Expose a solid or solution of this compound to UV light for a specific duration (e.g., 4 hours).
-
Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Analytical Methodology: HPLC
High-Performance Liquid Chromatography is the cornerstone for separating and quantifying this compound and its degradation products.
Typical HPLC System and Conditions:
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector.
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Examples include:
-
Acetonitrile and 0.1% aqueous acetic acid (pH 3.5) in a ratio of 20:80 (v/v).[11]
-
Buffer containing sodium phosphate (B84403) monobasic (0.015 M) and oxalic acid (0.015 M) (pH 7.0) and acetonitrile (75:25, v/v).[10]
-
-
Flow Rate: Typically around 1.0 mL/min.[10]
-
Detection Wavelength: UV detection is often performed at 248 nm or 250 nm.[3][10][11]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[10]
The following diagram outlines a typical analytical workflow for this compound and its degradation products.
Conclusion
The degradation of this compound in aqueous solutions is a multifaceted process primarily driven by oxidation and epimerization, which are heavily influenced by pH, temperature, light, and oxygen exposure. A thorough understanding of these degradation pathways and the resulting byproducts is essential for the development of stable this compound formulations, ensuring its therapeutic efficacy and patient safety. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to investigate and mitigate the degradation of this important antibiotic.
References
- 1. US7879828B2 - this compound compositions and methods of preparation - Google Patents [patents.google.com]
- 2. Breaking the stability barrier: a novel formulation for this compound offers extended clinical flexibility - MedCrave online [medcraveonline.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. A Novel Formulation of this compound Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolism, excretion, and pharmacokinetics of [14C]this compound, a first-in-class glycylcycline antibiotic, after intravenous infusion to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Stability of this compound in Different Types of Peritoneal Dialysis Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Vitro Evolution of Tigecycline Resistance in Klebsiella pneumoniae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigecycline (B611373), a glycylcycline antimicrobial, has been a critical last-resort option for treating infections caused by multidrug-resistant (MDR) Klebsiella pneumoniae. However, the emergence and evolution of resistance to this crucial drug pose a significant threat to global public health. Understanding the molecular mechanisms and evolutionary trajectories leading to this compound resistance is paramount for the development of effective countermeasures, including novel therapeutics and optimized treatment strategies. This technical guide provides an in-depth overview of the in vitro evolution of this compound resistance in K. pneumoniae, detailing the key genetic determinants, experimental methodologies to study this phenomenon, and the resultant quantitative changes in drug susceptibility and gene expression.
Core Mechanisms of this compound Resistance
The primary mechanisms driving this compound resistance in K. pneumoniae are the overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, notably AcrAB-TolC and OqxAB.[1][2] These pumps actively extrude this compound from the bacterial cell, reducing its intracellular concentration and efficacy. The overexpression of these pumps is predominantly regulated by a complex network of transcriptional activators and repressors.
Key regulatory genes implicated in this compound resistance include:
-
ramA : A global transcriptional activator that upregulates the AcrAB efflux pump.[1][3][4] Its overexpression is a central node in the development of this compound resistance.
-
ramR : A transcriptional repressor of ramA. Inactivating mutations in ramR are a common cause of ramA overexpression and subsequent this compound resistance.
-
acrR : A local repressor of the acrAB operon. Mutations in acrR can also lead to the upregulation of the AcrAB pump.
-
marA and soxS : Global activators that can also contribute to the upregulation of AcrAB-TolC.
-
rpsJ : This gene encodes the ribosomal protein S10. Mutations in rpsJ can alter the drug's binding site on the ribosome, conferring resistance.
-
tet(A) : While typically associated with tetracycline (B611298) resistance, mutations in the tet(A) efflux pump gene have also been shown to contribute to this compound resistance.
Data Presentation: Quantitative Analysis of this compound Resistance
The following tables summarize the quantitative data from various studies on this compound-resistant K. pneumoniae, showcasing the changes in Minimum Inhibitory Concentrations (MICs) and the corresponding alterations in gene expression.
Table 1: this compound MICs in Susceptible and Resistant Klebsiella pneumoniae Strains
| Strain Type | This compound MIC Range (μg/mL) | Reference |
| Susceptible | 0.125 - 1 | |
| Intermediate | 2 - 4 | |
| Resistant | ≥ 8 | |
| In vitro Evolved Resistant | 8 - 32 |
Table 2: Fold Change in Gene Expression in this compound-Resistant Klebsiella pneumoniae
| Gene | Fold Change in Expression (Resistant vs. Susceptible) | Function | Reference |
| ramA | 40-fold increase | Transcriptional activator of acrAB | |
| acrB | Up to 64.5-fold increase | RND efflux pump component | |
| oqxB | Variable, often upregulated | RND efflux pump component |
Table 3: Common Mutations Associated with this compound Resistance in Klebsiella pneumoniae
| Gene | Type of Mutation | Consequence | Reference |
| ramR | Deletions, insertions, point mutations | Inactivation of repressor, upregulation of ramA | |
| acrR | Nonsynonymous mutations | Inactivation of repressor, upregulation of acrAB | |
| rpsJ | Amino acid substitutions | Altered drug target binding | |
| tet(A) | Amino acid substitutions | Enhanced efflux activity |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the in vitro evolution of this compound resistance in K. pneumoniae.
In Vitro Evolution of this compound Resistance by Serial Passage
This protocol describes the induction of this compound resistance in a susceptible K. pneumoniae strain through continuous exposure to sub-inhibitory and gradually increasing concentrations of the antibiotic.
Materials:
-
This compound-susceptible Klebsiella pneumoniae strain (e.g., ATCC 13883)
-
Mueller-Hinton Broth (MHB), freshly prepared (less than 12 hours old)
-
This compound stock solution (e.g., 1 mg/mL)
-
96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer (OD600)
Procedure:
-
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the susceptible K. pneumoniae strain using the broth microdilution method (see Protocol 2).
-
Initiation of Serial Passage: In a 96-well plate, inoculate 100 µL of MHB containing a starting concentration of this compound (typically 0.25x to 0.5x the initial MIC) with approximately 5 x 10^5 CFU/mL of the susceptible K. pneumoniae strain.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Sub-culturing: After incubation, identify the highest concentration of this compound that permits bacterial growth (as determined by visual turbidity or OD600 measurement).
-
Serial Transfer: Inoculate a fresh 96-well plate containing a two-fold serial dilution of this compound, starting from the highest concentration that showed growth in the previous step, with a 1:100 dilution of the bacterial culture from that well.
-
Iterative Process: Repeat steps 3-5 daily for a predetermined period (e.g., 15-30 days) or until a significant increase in the this compound MIC is observed.
-
Isolation and Characterization: At regular intervals and at the end of the experiment, isolate single colonies from the evolved populations by plating on antibiotic-free agar (B569324). Characterize these isolates for their this compound MIC, and perform genetic analysis to identify mutations.
Broth Microdilution for this compound MIC Determination
This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of this compound.
Materials:
-
Klebsiella pneumoniae isolates (wild-type and evolved strains)
-
Mueller-Hinton Broth (MHB), freshly prepared (less than 12 hours old)
-
This compound stock solution
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), suspend several colonies of K. pneumoniae in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute Inoculum: Dilute the standardized bacterial suspension 1:100 in fresh MHB to achieve a final concentration of approximately 1-2 x 10^6 CFU/mL.
-
Prepare this compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound in fresh MHB to cover the expected MIC range (e.g., 0.06 to 64 µg/mL). The final volume in each well should be 50 µL.
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL and a final volume of 100 µL.
-
Controls: Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
Interpret Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression levels of key genes associated with this compound resistance.
Materials:
-
Klebsiella pneumoniae isolates (wild-type and resistant)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., SuperScript II Reverse Transcriptase, Invitrogen)
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Gene-specific primers (see Table 4)
Procedure:
-
RNA Extraction: a. Grow K. pneumoniae cultures to mid-logarithmic phase (OD600 ≈ 0.5) in MHB. b. Harvest bacterial cells by centrifugation. c. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. d. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. e. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers, following the manufacturer's protocol.
-
qRT-PCR: a. Prepare the qPCR reaction mixture containing cDNA template, SYBR Green/TaqMan master mix, and forward and reverse primers for the target and reference genes (e.g., rpoB or 16S rRNA). b. Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the resistant strain to the susceptible wild-type strain.
Table 4: Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| acrB | GCGTCATGGTAGTGGGTGAAG | GCTTTTACCTGCACACCTGGT |
| ramA | CGGGTAAAGGTCTGTTGCGAA | AGTACAAAGGGGAGAGCCTGG |
| oqxB | TTCTCCCCCGGCGGGAAGTAC | CTCGGCCATTTTGGCGCGTA |
| marA | ATGGCTATGCAGCATTTGAC | TTATTTTTCGACCTGCCAGG |
| soxS | ATGAGTATTGACGTTCCGGT | TCAGGCAGTCGATAAACTCC |
| rpoB | AGCGGTGCAGAATAAGTCACG | GAAGCTGCTTTCCGTTCCGTA |
PCR and Sanger Sequencing for Mutation Analysis
This protocol details the identification of mutations in key resistance-associated genes.
Materials:
-
Genomic DNA from Klebsiella pneumoniae isolates
-
Gene-specific primers for ramR, acrR, rpsJ, etc.
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis system
-
PCR product purification kit
-
Sanger sequencing service or in-house sequencer
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from overnight cultures of K. pneumoniae using a commercial kit.
-
PCR Amplification: a. Amplify the target genes (ramR, acrR, rpsJ, etc.) using gene-specific primers. b. Perform PCR with standard conditions (e.g., initial denaturation at 95°C for 5 min; 30-35 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 1 min/kb; final extension at 72°C for 7 min).
-
Verification of PCR Product: Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a commercial purification kit.
-
Sanger Sequencing: a. Submit the purified PCR products and sequencing primers (either forward or reverse) for Sanger sequencing. b. The sequencing reaction involves cycle sequencing with fluorescently labeled dideoxynucleotides (ddNTPs) that terminate the DNA synthesis.
-
Sequence Analysis: a. Analyze the resulting chromatograms using sequencing analysis software (e.g., CodonCode Aligner, FinchTV). b. Align the sequences from the resistant isolates with the wild-type reference sequence to identify any single nucleotide polymorphisms (SNPs), insertions, or deletions.
Mandatory Visualizations
Conclusion
The in vitro evolution of this compound resistance in Klebsiella pneumoniae is a multifactorial process primarily driven by the overexpression of RND efflux pumps, which is in turn mediated by mutations in a network of regulatory genes. This technical guide provides a framework for researchers to investigate these resistance mechanisms through detailed experimental protocols and highlights the key quantitative changes associated with the resistant phenotype. A thorough understanding of these processes is essential for the development of strategies to preserve the efficacy of this compound and to design novel therapies to combat MDR K. pneumoniae infections. Continued surveillance and research into the evolving landscape of this compound resistance are critical to stay ahead of this significant public health challenge.
References
- 1. Mechanisms of this compound Resistance among Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound Resistance Among this compound Non-susceptible Klebsiella pneumoniae Isolates From Humans, Food-Producing Animals, and in vitro Selection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgs.uk.com [acgs.uk.com]
- 4. ramR Mutations in Clinical Isolates of Klebsiella pneumoniae with Reduced Susceptibility to this compound - PMC [pmc.ncbi.nlm.nih.gov]
Tigecycline's effect on bacterial biofilm formation and development
An In-depth Analysis of Tigecycline's Effects on Bacterial Biofilm Formation and Development for Researchers, Scientists, and Drug Development Professionals
This compound (B611373), a glycylcycline antimicrobial, is a crucial therapeutic option against multidrug-resistant bacteria. Beyond its well-documented bacteriostatic activity against planktonic cells, this compound exhibits complex and often concentration-dependent effects on bacterial biofilm formation and development. This guide provides a comprehensive technical overview of the current understanding of these interactions, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental frameworks.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the association of aminoacyl-tRNA with the ribosomal A-site[1]. This action effectively halts the elongation of polypeptide chains, thereby inhibiting bacterial growth[1]. Notably, this compound's bulky N,N-dimethylglycylamido moiety at the 9-position of the minocycline (B592863) core structure allows it to overcome common tetracycline (B611298) resistance mechanisms, such as efflux pumps and ribosomal protection proteins[1].
Effects on Biofilm Formation and Development
This compound's effect on bacterial biofilms is multifaceted and varies depending on the bacterial species, the concentration of the antibiotic, and the stage of biofilm development. It can inhibit the initial stages of biofilm formation, and in some cases, impact mature biofilms.
Staphylococcus aureus
In methicillin-resistant Staphylococcus aureus (MRSA), sub-inhibitory concentrations of this compound have been shown to alter the expression of genes crucial for biofilm formation and virulence[2][3]. Transcriptome analysis of MRSA biofilms exposed to sublethal this compound concentrations revealed the downregulation of genes involved in the synthesis of capsular polysaccharide and the production of polysaccharide intercellular adhesin (PIA), a key component of the biofilm matrix[3][4]. Conversely, genes encoding certain adhesin proteins were upregulated[3][4]. While this compound monotherapy may exhibit bacteriostatic activity against biofilm-forming S. aureus, its combination with other antibiotics, such as gentamicin (B1671437), has been shown to result in significant bacterial killing within the biofilm[5]. Some studies have found that this compound is more effective at inhibiting MRSA in a biofilm than linezolid (B1675486) and vancomycin[6].
Staphylococcus epidermidis
For Staphylococcus epidermidis, another significant biofilm-forming pathogen, the effects of this compound are complex. At sub-inhibitory concentrations (sub-MICs), this compound has been observed to increase the expression of biofilm-associated genes such as icaA, altE, and sigB in most clinical isolates, which can lead to a more compact biofilm structure[7]. This suggests that in certain contexts, low concentrations of this compound might inadvertently promote biofilm formation[7]. However, other studies have demonstrated that this compound exhibits better bactericidal activity against adherent S. epidermidis in a biofilm model compared to its activity against planktonic cells[8].
Acinetobacter baumannii
This compound has shown significant activity against Acinetobacter baumannii biofilms. It can inhibit biofilm formation at concentrations as low as one-fourth of its MIC[9]. The mechanism may involve the disruption of efflux pumps or quorum sensing modulation[9]. The formation of biofilms in A. baumannii has been linked to this compound resistance, with a higher prevalence of biofilm formation observed in this compound-resistant strains[10]. This is often associated with the overexpression of the AdeABC efflux pump and the biofilm synthesis gene bfs[10].
Klebsiella pneumoniae
In carbapenem-resistant Klebsiella pneumoniae (CRKP), the development of this compound resistance has been associated with inconsistent changes in biofilm formation, with some descendant strains showing increased and others decreased biofilm production[11]. The regulation of efflux pumps, particularly AcrAB-TolC, appears to play a significant role in this compound resistance in this species[11][12].
Other Bacterial Species
This compound has also demonstrated efficacy against biofilms of other pathogens. In Enterococcus faecalis, sub-inhibitory concentrations of this compound were found to interfere with biofilm formation[13]. For multidrug-resistant Stenotrophomonas maltophilia, the combination of this compound and azithromycin (B1666446) showed a synergistic effect in inhibiting biofilm formation[14][15]. It is important to note that this compound has poor activity against Pseudomonas aeruginosa due to intrinsic resistance mechanisms, including the presence of efflux pumps like MexXY-OprM[16].
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's activity against bacterial biofilms from various studies.
Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Biofilm Eradication Concentrations (MBEC) of this compound against Various Bacterial Species.
| Bacterial Species | Strain Type | Planktonic MIC (μg/mL) | Biofilm MIC (MICadh) (μg/mL) | MBEC (μg/mL) | Reference |
| Staphylococcus aureus | MRSA | 0.5 (MIC50) | 0.5 (MIC50adh) | > MICadh | [17] |
| Staphylococcus epidermidis | - | - | - | 1-8 | [8] |
| Acinetobacter baumannii | Carbapenem-Resistant | - | - | - | [9] |
| Acinetobacter baumannii | Multidrug-Resistant | 2-16 | - | > MIC | [18] |
| Klebsiella pneumoniae | β-lactamase-producing | - | - | - | [19] |
Table 2: Effect of this compound on Biofilm Formation.
| Bacterial Species | This compound Concentration | Effect on Biofilm Formation | Reference |
| Acinetobacter baumannii | 0.25 x MIC | Significant inhibition | [9] |
| Staphylococcus epidermidis | 0.25 x MIC & 0.5 x MIC | Increased expression of biofilm-associated genes, stimulated biofilm formation | [7] |
| Enterococcus faecalis | 0.25 x MIC & 0.5 x MIC | Significant reduction in biofilm formation | [13] |
| Stenotrophomonas maltophilia | 1 x MIC (in combination with 2 x MIC Azithromycin) | >60% inhibition of biofilm formation | [14] |
Experimental Protocols
Biofilm Formation and Quantification (Crystal Violet Assay)
This method is widely used to quantify the total biomass of a biofilm.
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into an appropriate broth medium (e.g., Tryptic Soy Broth) and incubate overnight at 37°C.
-
Biofilm Formation: Dilute the overnight culture to a specific optical density (e.g., 106 CFU/mL) in fresh medium. Add the bacterial suspension to the wells of a 96-well polystyrene microtiter plate. For testing the effect of antibiotics, add varying concentrations of this compound to the wells. Incubate the plate at 37°C for a specified period (e.g., 24-96 hours) to allow for biofilm formation[18].
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Fixation: Fix the adherent biofilms with methanol (B129727) for 15 minutes.
-
Staining: Stain the biofilms with 0.1% to 1% crystal violet solution for 15-20 minutes[19].
-
Washing and Solubilization: Wash the wells again with water to remove excess stain. Solubilize the bound crystal violet with an appropriate solvent (e.g., 33% glacial acetic acid or ethanol).
-
Quantification: Measure the optical density (OD) of the solubilized stain at a specific wavelength (e.g., 450-595 nm) using a microplate reader. The OD value is proportional to the biofilm biomass.
Gene Expression Analysis (RT-PCR)
This protocol is used to determine the effect of this compound on the expression of biofilm-related genes.
-
Biofilm Formation and RNA Extraction: Grow bacterial biofilms in the presence and absence of sub-inhibitory concentrations of this compound as described above. Harvest the biofilm-embedded cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and random primers.
-
Real-Time PCR (RT-PCR): Perform real-time PCR using gene-specific primers for the target genes (e.g., icaA, altE, sigB) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in the this compound-treated samples compared to the untreated control using the ΔΔCt method.
Visualizations
Signaling Pathway
Caption: this compound's effect on S. epidermidis biofilm signaling.
Experimental Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Influence of this compound on Expression of Virulence Factors in Biofilm-Associated Cells of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. scilit.com [scilit.com]
- 5. In vitro activity of this compound in combination with gentamicin against biofilm-forming Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Effect of subinhibitory concentrations of this compound and ciprofloxacin on the expression of biofilm-associated genes and biofilm structure of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of this compound against Staphylococcus epidermidis Growing in an Adherent-Cell Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Comparison of Anti-Biofilm Effects against Carbapenem-Resistant Acinetobacter baumannii: Imipenem, Colistin, this compound, Rifampicin and Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Role of Biofilm-Associated Genes and Efflux Pump Genes in this compound Resistance of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenotypic Profiling of this compound-resistant Klebsiella pneumoniae Strains Induced In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenotypic Profiling of this compound-resistant Klebsiella pneumoniae Strains Induced In vitro. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound Combined with Azithromycin Against Biofilms of Multidrug-Resistant Stenotrophomonas maltophilia Isolates from a Patient in China - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. academic.oup.com [academic.oup.com]
- 18. Effects of sub-inhibitory concentrations of meropenem and this compound on the expression of genes regulating pili, efflux pumps and virulence factors involved in biofilm formation by Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Tigecycline's Potent Grip: An In-Depth Technical Guide to its Activity Against Anaerobic Pathogens
For Immediate Release
This technical guide provides a comprehensive overview of the in vitro activity of tigecycline (B611373), a broad-spectrum glycylcycline antibiotic, against a wide range of anaerobic pathogens. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to offer a thorough understanding of this compound's efficacy in this critical therapeutic area.
Executive Summary
This compound demonstrates significant in vitro activity against a multitude of anaerobic bacteria, including both Gram-positive and Gram-negative species.[1][2][3][4][5] Its unique mechanism of action, which involves binding to the 30S ribosomal subunit, allows it to overcome common tetracycline (B611298) resistance mechanisms, such as efflux pumps and ribosomal protection.[4][6] This guide presents a consolidated view of its performance, supported by extensive data from numerous studies, standardized testing protocols, and graphical representations of its molecular interactions.
In Vitro Spectrum of Activity
This compound exhibits potent activity against a diverse array of anaerobic bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Negative Anaerobic Bacteria
| Organism | No. of Isolates | This compound MIC₅₀ (mg/L) | This compound MIC₉₀ (mg/L) | Reference(s) |
| Bacteroides fragilis group | 249 | 0.5 | 4 | [7] |
| Bacteroides fragilis | - | - | ≤0.25 | [1] |
| Prevotella spp. | 44 | - | - | [7] |
| Fusobacterium spp. | - | - | ≤0.25 | [1] |
Gram-Positive Anaerobic Bacteria
| Organism | No. of Isolates | This compound MIC₅₀ (mg/L) | This compound MIC₉₀ (mg/L) | Reference(s) |
| Clostridium difficile | - | - | - | [8] |
| Clostridium perfringens | - | - | - | [8] |
| Peptostreptococcus spp. | - | - | - | [2] |
| Propionibacterium acnes | - | - | - | [2] |
Experimental Protocols for Susceptibility Testing
The determination of this compound's in vitro activity against anaerobic bacteria relies on standardized methodologies outlined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The two primary methods are agar (B569324) dilution and broth microdilution.
Agar Dilution Method (CLSI Reference Method)
The agar dilution method is considered the gold standard for anaerobic susceptibility testing.[3][9]
Methodology:
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is the recommended medium. A series of agar plates containing doubling dilutions of this compound are prepared.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a 24- to 48-hour pure culture.
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates.
-
Incubation: Plates are incubated in an anaerobic atmosphere (typically 85% N₂, 10% CO₂, 5% H₂) at 35-37°C for 42-48 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Broth Microdilution Method
This method is a more user-friendly alternative to agar dilution for testing certain anaerobic species.[3][9]
Methodology:
-
Media Preparation: Brucella broth, supplemented similarly to the agar dilution medium, is used. Microtiter plates are prepared with serial dilutions of this compound in the broth.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under anaerobic conditions at 35-37°C for 42-48 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents visible turbidity in the wells.
Experimental workflow for anaerobic susceptibility testing.
Mechanism of Action and Resistance
This compound's efficacy stems from its ability to inhibit protein synthesis in bacteria. It binds to the 30S ribosomal subunit with high affinity, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[5][6][10] This action prevents the elongation of peptide chains, thereby halting bacterial growth.
This compound's mechanism of action on the bacterial ribosome.
A key advantage of this compound is its ability to evade the two primary mechanisms of tetracycline resistance:
-
Efflux Pumps: These are membrane proteins that actively transport tetracyclines out of the bacterial cell. This compound is a poor substrate for most of these pumps.[4]
-
Ribosomal Protection Proteins: These proteins interact with the ribosome to dislodge tetracyclines from their binding site. The bulky glycylamido side chain of this compound sterically hinders the action of these protective proteins.[4]
This compound evades common tetracycline resistance mechanisms.
Conclusion
This compound demonstrates robust in vitro activity against a broad spectrum of clinically relevant anaerobic pathogens. Its ability to overcome prevalent tetracycline resistance mechanisms makes it a valuable agent in the treatment of infections involving these microorganisms. The standardized methodologies for susceptibility testing are crucial for the accurate assessment of its efficacy and for guiding appropriate clinical use. Further research and ongoing surveillance are essential to monitor for the emergence of any potential resistance and to ensure the continued effectiveness of this important antibiotic.
References
- 1. intertekinform.com [intertekinform.com]
- 2. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. img.antpedia.com [img.antpedia.com]
- 8. New perspectives in tetracycline resistance | Semantic Scholar [semanticscholar.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
The Molecular Advantage: How Tigecycline Triumphs Over Tetracycline Resistance
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tigecycline (B611373), a glycylcycline antibiotic, represents a significant advancement in combating bacterial infections, particularly those caused by strains resistant to older tetracycline-class antibiotics. Its unique chemical structure allows it to circumvent the two primary mechanisms of tetracycline (B611298) resistance: ribosomal protection and active efflux. This in-depth guide elucidates the molecular basis of this compound's potent activity. We will explore its mechanism of action, the structural modifications that confer its advantages, and the experimental evidence supporting its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the ongoing development of novel antimicrobial agents.
Introduction: The Challenge of Tetracycline Resistance
The widespread use of tetracycline antibiotics has led to the emergence of significant bacterial resistance, primarily through two mechanisms:
-
Ribosomal Protection: Bacteria have acquired genes, such as tet(M) and tet(O), that code for ribosomal protection proteins (RPPs). These proteins can dislodge tetracycline from its binding site on the ribosome, allowing protein synthesis to resume.
-
Efflux Pumps: Another common strategy is the expression of membrane-bound efflux pumps, encoded by genes like tet(A) and tet(K). These pumps actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.
The rise of multidrug-resistant organisms has necessitated the development of new antibiotics capable of overcoming these established resistance pathways. This compound was specifically designed to meet this challenge.
This compound: A Structural and Mechanistic Overview
This compound is a semisynthetic derivative of minocycline, a second-generation tetracycline. The key structural modification is the addition of a N,N-dimethylglycylamido moiety at the C-9 position of the tetracycline core. This "glycylcycline" modification is central to its enhanced activity and its ability to evade resistance mechanisms.
Mechanism of Action: Enhanced Ribosomal Binding
Like all tetracyclines, this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. Specifically, it binds to the A-site, sterically hindering the entry of aminoacyl-tRNA and thereby preventing the elongation of the polypeptide chain.
X-ray crystallography studies have revealed that this compound's glycylamido side chain extends into a region of the 16S rRNA, forming additional interactions that increase its binding affinity for the ribosome. This enhanced binding is a key factor in its increased potency compared to earlier tetracyclines.
Overcoming Tetracycline Resistance: A Tale of Two Mechanisms
This compound's efficacy against tetracycline-resistant strains stems from its ability to neutralize the two major resistance mechanisms.
Evading Ribosomal Protection
The bulky glycylamido side chain of this compound creates a steric clash with ribosomal protection proteins like Tet(M). This physical hindrance prevents the RPP from effectively binding to the ribosome and dislodging the antibiotic. As a result, this compound remains bound to the ribosome, and protein synthesis remains inhibited.
Circumventing Efflux Pumps
The structural modification at the C-9 position also makes this compound a poor substrate for many common tetracycline-specific efflux pumps. While some pumps, such as Tet(A), may confer a low level of resistance, the overall impact on this compound's efficacy is significantly less than on older tetracyclines.
Quantitative Analysis of this compound Activity
The in vitro activity of this compound against tetracycline-resistant strains is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize representative MIC data from various studies, demonstrating this compound's potency.
Table 1: this compound MICs against Enterobacteriaceae with Known Tetracycline Resistance Determinants
| Organism | Tetracycline Resistance Determinant | This compound MIC Range (μg/mL) | Minocycline MIC Range (μg/mL) |
| Escherichia coli | tet(A) | ≤0.03 - 2 | 0.12 - 8 |
| Escherichia coli | tet(B) | 0.06 - 1 | 0.25 - 16 |
| Klebsiella spp. | tet(A) | 0.06 - 2 | 0.25 - 16 |
| Enterobacter spp. | tet(B) | 0.06 - 1 | 0.25 - 8 |
| Data compiled from |
Table 2: this compound MICs against Gram-Positive Pathogens with Known Tetracycline Resistance Determinants
| Organism | Tetracycline Resistance Determinant | This compound MIC90 (μg/mL) | Minocycline MIC90 (μg/mL) |
| Staphylococcus aureus | tet(K) | 0.25 | 0.25 |
| Staphylococcus aureus | tet(M) | 0.5 | 8 |
| Streptococcus pneumoniae | tet(M) | 0.12 | 8 |
| Data compiled from |
Table 3: Comparative MICs of this compound and Other Antibiotics Against Multidrug-Resistant Gram-Positive Pathogens
| Organism | This compound MIC90 (μg/mL) | Vancomycin MIC90 (μg/mL) | Linezolid MIC90 (μg/mL) |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 | 1 | 2 |
| Vancomycin-Resistant Enterococcus faecalis | 0.12 | >32 | 2 |
| Vancomycin-Resistant Enterococcus faecium | 0.12 | >32 | 2 |
| Data compiled from |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Broth Microdilution Method:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a pure culture. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.
Etest Method:
-
Plate Inoculation: A standardized bacterial suspension is swabbed evenly onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).
-
Strip Application: An Etest strip, which contains a predefined gradient of the antibiotic, is placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Reading: An elliptical zone of inhibition forms. The MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.
Mapping Drug Binding Sites on the Ribosome
Fe²⁺-Mediated Cleavage:
This technique is used to precisely map the binding site of tetracyclines on the 16S rRNA.
-
Complex Formation: this compound is allowed to form a complex with Fe²⁺ ions.
-
Ribosome Binding: The this compound-Fe²⁺ complex is incubated with 70S ribosomes.
-
Hydroxyl Radical Generation: Hydrogen peroxide (H₂O₂) is added. The Fe²⁺ catalyzes the formation of highly reactive hydroxyl radicals in close proximity to the drug's binding site.
-
RNA Cleavage: These radicals cleave the rRNA backbone near the binding site.
-
Analysis: The cleavage sites are identified by primer extension analysis of the purified rRNA.
Conclusion
This compound's efficacy against tetracycline-resistant bacteria is a direct result of its unique chemical structure. The addition of the glycylamido moiety at the C-9 position enhances its binding to the ribosome and provides a steric barrier against ribosomal protection proteins. Furthermore, this modification renders it a poor substrate for many common efflux pumps. The quantitative data from numerous in vitro studies consistently demonstrate its potent activity against a broad spectrum of multidrug-resistant pathogens. A thorough understanding of these molecular interactions is crucial for the rational design of the next generation of antibiotics to combat the ever-evolving landscape of bacterial resistance.
An In-depth Technical Guide to the Binding Affinity of Tigecycline to the 30S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigecycline (B611373), the first-in-class glycylcycline antibiotic, exhibits potent broad-spectrum antibacterial activity by targeting the bacterial ribosome. Its enhanced efficacy, particularly against tetracycline-resistant strains, is attributed to its high-affinity binding to the 30S ribosomal subunit. This technical guide provides a comprehensive overview of the quantitative binding affinity of this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows. The information presented herein is intended to support further research and drug development efforts in the field of antibacterial therapeutics.
Introduction
This compound is a synthetic derivative of minocycline, characterized by a glycylamido moiety at the 9-position. This structural modification is crucial for its enhanced binding to the 30S ribosomal subunit, the small subunit of the bacterial 70S ribosome. By binding to the A site on the 30S subunit, this compound sterically hinders the accommodation of aminoacyl-tRNA, thereby inhibiting protein synthesis.[1][2][3] This mechanism is similar to that of tetracyclines, but this compound's unique structural features result in a significantly higher binding affinity, allowing it to overcome common tetracycline (B611298) resistance mechanisms such as efflux pumps and ribosomal protection proteins.[2][3] Understanding the precise quantitative binding affinity and the molecular interactions between this compound and the 30S subunit is paramount for the development of novel antibiotics that can combat the growing threat of antimicrobial resistance.
Quantitative Binding Affinity Data
The binding affinity of this compound to the 30S ribosomal subunit has been determined using various biophysical and biochemical techniques. The following tables summarize the key quantitative data, including dissociation constants (Kd) and 50% inhibitory concentrations (IC50), from peer-reviewed studies.
Table 1: Dissociation Constants (Kd) of this compound and Comparators for Ribosomal Subunits
| Compound | Ribosomal Component | Method | Dissociation Constant (Kd) | Reference |
| This compound | E. coli 30S Ribosome | Fluorescence Spectroscopy | ~1 x 10⁻⁸ M | [1] |
| This compound | E. coli 70S Ribosome | Fluorescence Spectroscopy | ~1 x 10⁻⁸ M | [1] |
| Minocycline | E. coli 30S Ribosome | Fluorescence Spectroscopy | ~1 x 10⁻⁷ M | [1] |
| Minocycline | E. coli 70S Ribosome | Fluorescence Spectroscopy | ~1 x 10⁻⁷ M | [1] |
| Tetracycline | E. coli 30S Ribosome | Fluorescence Spectroscopy | >1 x 10⁻⁶ M | [1] |
| Tetracycline | E. coli 70S Ribosome | Fluorescence Spectroscopy | >1 x 10⁻⁶ M | [1] |
Biophysical analyses demonstrate that this compound binds to isolated ribosomes with dissociation constant values in the nanomolar range, indicating a very high affinity.[1]
Table 2: 50% Inhibitory Concentration (IC50) of this compound and Comparators
| Compound | Assay | Organism/System | IC50 | Reference |
| This compound | In vitro Transcription/Translation | E. coli | 0.2 µM | [4] |
| Tetracycline | In vitro Transcription/Translation | E. coli | 4 µM | [2] |
| This compound | Competition Binding Assay ([³H]tetracycline) | E. coli 70S Ribosome | ~0.2 µM | [2] |
| Tetracycline | Competition Binding Assay ([³H]tetracycline) | E. coli 70S Ribosome | ~4 µM | [2] |
| This compound | Cell Survival Assay | Jurkat T cells | 2.94–3.08 µM | [5] |
| This compound | Cell Survival Assay | PBMCs | 2.02–9.42 µM | [5] |
Functional assays show that this compound is a potent inhibitor of bacterial protein synthesis, with IC50 values significantly lower than those of tetracycline.[2][4]
Molecular Interactions at the Binding Site
X-ray crystallography and cryo-electron microscopy (cryo-EM) studies have provided detailed insights into the binding of this compound to the 30S ribosomal subunit. This compound binds to the primary tetracycline binding site, which is a pocket formed by helices h31 and h34 of the 16S rRNA.[2][6]
Key interactions include:
-
Stacking Interaction: The glycylamido moiety of this compound forms a stacking interaction with the nucleobase C1054 of the 16S rRNA. This interaction is considered a major contributor to the enhanced potency of this compound.[2]
-
Magnesium Ion Coordination: this compound's structure allows for the coordination of magnesium ions, which bridge the antibiotic to the phosphate (B84403) backbone of the 16S rRNA, such as at G966 in helix h31.[2]
-
Hydrogen Bonds: Multiple hydrogen bonds are formed between this compound and the rRNA nucleotides, further stabilizing the complex.
These extensive interactions result in a stable binding that effectively blocks the entry of aminoacyl-tRNA into the A site, thereby halting protein synthesis.
This compound Binding Mechanism
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding affinity of this compound to the 30S ribosomal subunit.
Fluorescence Spectroscopy for Dissociation Constant (Kd) Determination
This method relies on monitoring the change in the intrinsic fluorescence of this compound upon binding to the ribosome.
Protocol:
-
Preparation of Reagents:
-
Purify 30S and 70S ribosomal subunits from a suitable bacterial strain (e.g., E. coli).
-
Prepare fresh 10 mM stock solutions of this compound, minocycline, and tetracycline.
-
Determine the molar extinction coefficients of the antibiotics in a suitable buffer (e.g., 5 mM MgOAc).[1]
-
Binding buffer for 30S: 10 mM Tris (pH 8), 20 mM MgCl₂, 200 mM NaCl, 0.1 mM EDTA, and 6 mM 2-mercaptoethanol.[1]
-
Binding buffer for 70S: 10 mM Tris (pH 8), 20 mM MgCl₂, 50 mM KCl, 0.1 mM EDTA, and 6 mM 2-mercaptoethanol.[1]
-
-
Fluorescence Titration:
-
Perform titrations in a quartz cuvette using a spectrofluorometer.
-
Method A (Titrating Ribosomes into Antibiotic):
-
Start with a 1 µM solution of the antibiotic (this compound, minocycline, or tetracycline).
-
Titrate with increasing concentrations of 30S or 70S ribosomes (e.g., 0 to 7 µM for this compound and minocycline; 0 to 14 µM for tetracycline with 30S).[1]
-
-
Method B (Titrating Antibiotic into Ribosomes):
-
-
Data Acquisition and Analysis:
Fluorescence Spectroscopy Workflow
In Vitro Transcription/Translation Assay for IC50 Determination
This assay measures the concentration of an antibiotic required to inhibit protein synthesis by 50%.
Protocol:
-
Assay Setup:
-
Use a commercially available E. coli-based coupled transcription/translation system.
-
Use a plasmid encoding a reporter protein, such as Green Fluorescent Protein (GFP), as the template.[2]
-
-
Inhibition Assay:
-
Set up reactions containing the transcription/translation mix, the GFP plasmid, and varying concentrations of the test antibiotic (e.g., this compound, tetracycline).
-
Incubate the reactions at 37°C for a specified time to allow for protein synthesis.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence of the expressed GFP using a suitable plate reader.
-
Calculate the percent inhibition of protein synthesis for each antibiotic concentration relative to a no-drug control.
-
Plot the percent inhibition against the log of the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
In Vitro Translation Assay Workflow
X-Ray Crystallography of the this compound-Ribosome Complex
This technique provides high-resolution structural information about the binding of this compound to the ribosome.
Protocol:
-
Complex Formation and Crystallization:
-
Data Collection and Processing:
-
Structure Determination and Refinement:
-
Solve the structure by molecular replacement using a known ribosome structure as a model.
-
Build the model of this compound into the electron density map.
-
Refine the structure to obtain the final atomic coordinates.[6]
-
X-Ray Crystallography Workflow
Conclusion
The high binding affinity of this compound for the 30S ribosomal subunit is the cornerstone of its potent antibacterial activity and its ability to overcome common tetracycline resistance mechanisms. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals. A thorough understanding of the molecular interactions and the methods used to characterize them is essential for the rational design of next-generation antibiotics that can effectively combat the challenge of multidrug-resistant bacteria. Further research, potentially leveraging techniques like single-molecule FRET and advanced cryo-EM, will continue to refine our understanding of these critical molecular interactions and pave the way for novel therapeutic strategies.
References
- 1. Functional, Biophysical, and Structural Bases for Antibacterial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for potent inhibitory activity of the antibiotic this compound during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 5. T cell toxicity induced by this compound binding to the mitochondrial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization of an Alternative Mode of this compound Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Tigecycline's Impact on Virulence Factor Expression in Methicillin-Resistant Staphylococcus aureus (MRSA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a broad spectrum of antibiotics. Tigecycline (B611373), a glycylcycline antibiotic, is a crucial therapeutic option for treating complex infections caused by MRSA. Beyond its primary bacteriostatic function of inhibiting protein synthesis, emerging evidence indicates that sub-inhibitory concentrations of this compound can significantly modulate the expression of key virulence factors in MRSA. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on MRSA virulence, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development.
Introduction
Staphylococcus aureus is a formidable pathogen, armed with a diverse arsenal (B13267) of virulence factors that contribute to its ability to cause a wide range of infections, from skin and soft tissue infections to life-threatening conditions like pneumonia and sepsis. These virulence factors include adhesins that facilitate attachment to host tissues, toxins that damage host cells, and factors that promote biofilm formation, which confers protection against the host immune system and antimicrobial agents.
This compound exerts its antimicrobial effect by binding to the bacterial 30S ribosomal subunit, thereby preventing the accommodation of aminoacyl-tRNA and inhibiting protein synthesis. At concentrations below the minimum inhibitory concentration (sub-MIC), this compound does not kill the bacteria but can induce significant alterations in gene and protein expression. Understanding these sub-inhibitory effects is critical for optimizing therapeutic strategies and developing novel anti-virulence approaches. This guide delves into the nuanced effects of this compound on the expression of MRSA's virulence factors, providing a detailed examination of the molecular interactions and their functional consequences.
Data Presentation: Quantitative Impact of this compound on MRSA Virulence Factor Expression
The following tables summarize the quantitative data from various studies on the effect of sub-inhibitory concentrations of this compound on the expression of key virulence factors in different MRSA strains. The data is presented as fold changes in gene or protein expression in this compound-treated MRSA compared to untreated controls.
Table 1: Effect of Sub-inhibitory this compound on the Expression of Adhesin and Biofilm-Associated Genes in MRSA
| Virulence Factor Gene | MRSA Strain(s) | This compound Concentration | Fold Change in Expression | Reference(s) |
| fnbA (Fibronectin-binding protein A) | EMRSA-16 | 4 x MIC | ↑ 2.30 | [1] |
| fnbB (Fibronectin-binding protein B) | EMRSA-16 | 4 x MIC | ↑ 5.34 | [1] |
| clfA (Clumping factor A) | MRSA (13) | 0.5 x MIC | ↑ (Induced) | [2] |
| clfB (Clumping factor B) | EMRSA-16 | 4 x MIC | ↑ (Upregulated) | [1] |
| cna (Collagen adhesin) | EMRSA-16 | 4 x MIC | ↑ (Upregulated) | [1] |
| icaC (Intercellular adhesion protein C) | EMRSA-16 | 4 x MIC | ↓ (Reduced) | |
| icaADBC operon | MRSA (139) | 0.5 x MIC | ↓ (Downregulated in 91.7% of genes) | |
| cap genes (Capsule polysaccharide) | EMRSA-16 | 4 x MIC | ↓ (Downregulated) |
Table 2: Effect of Sub-inhibitory this compound on the Expression of Toxin and Regulatory Genes in MRSA
| Virulence Factor/Gene | MRSA Strain(s) | This compound Concentration | Fold Change in Expression/Production | Reference(s) |
| tst (Toxic shock syndrome toxin 1) | EMRSA-16 | 4 x MIC | ↓ 10-fold (protein production) | |
| hla (α-hemolysin) | SA75, JP30 | 0.015 µg/mL | ↓ (Significantly decreased gene expression) | |
| hlgB (γ-hemolysin B) | SA75, JP30 | 0.015 µg/mL | ↓ (Significantly decreased gene expression) | |
| hlgC (γ-hemolysin C) | SA75, JP30 | 0.015 µg/mL | ↓ (Significantly decreased gene expression) | |
| spa (Protein A) | SA75, JP30 | 0.015 µg/mL | ↓ (Significantly decreased gene expression) | |
| sbi (Second immunoglobulin-binding protein) | SA75, JP30 | 0.015 µg/mL | ↓ (Significantly decreased gene expression) | |
| sak (Staphylokinase) | SA75, JP30 | 0.015 µg/mL | ↓ (Significantly decreased gene expression) | |
| coa (Coagulase) | SA75, JP30 | 0.015 µg/mL | ↓ (Significantly decreased gene expression) | |
| saeR (SaeRS two-component system regulator) | SA75, JP30 | 0.015 µg/mL | ↓ (Significantly decreased gene expression) | |
| RNAIII (agr quorum sensing effector) | MW2, SF8300, LUG1799 | 1/4 MIC | Variable (strain-dependent) | |
| sarA (Staphylococcal accessory regulator A) | EMRSA-16 | 4 x MIC | ↑ 2.37 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on MRSA virulence factor expression.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the relative expression of MRSA virulence genes.
-
Bacterial Culture and this compound Exposure:
-
Inoculate MRSA strains into Tryptic Soy Broth (TSB) and grow overnight at 37°C with shaking.
-
Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh TSB.
-
Add sub-inhibitory concentrations of this compound (e.g., 1/8, 1/4, or 1/2 MIC) to the experimental cultures. An untreated culture serves as the control.
-
Incubate cultures at 37°C with shaking to the mid-exponential growth phase (OD₆₀₀ of ~0.6-0.8).
-
-
RNA Extraction:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Lyse the bacterial cells using a combination of enzymatic (e.g., lysostaphin) and mechanical (e.g., bead beating) methods.
-
Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target virulence genes and a housekeeping gene (e.g., gyrB, 16S rRNA), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qRT-PCR using a real-time PCR cycler with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the untreated control.
-
Table 3: Example Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| hla | GTCAGTGTTGGTTATGGCTATGA | TTTCCAGCCTACTTTTTTATCAGTG |
| pvl (lukS-PV) | ATCATTAGGTAAAATGTCTGGACATGATCCA | CCTGGTATTTATTTGATTCATTATTTACTTATGT |
| tst | ACGAAAAATATTCATTAGGATCCA | TTTTGCAGTGATTTCGTTGATA |
| agrA | AATGACTGGATGGAAAATGG | CCTTATTTTGCAGAGGATGTGA |
| saeR | ATGACGGGTATGCGTGAAAA | TTAATCCGCTTTCTTTTCCA |
| gyrB | TATGGTGCTGGACAAATGG | ACGTCGTTCGTTTCACTTTC |
Western Blot Analysis for Protein Expression
This protocol describes the detection and quantification of specific virulence proteins.
-
Protein Extraction:
-
Culture MRSA with and without sub-inhibitory this compound as described in section 4.1.
-
For secreted proteins, collect the culture supernatant and concentrate the proteins (e.g., by trichloroacetic acid precipitation).
-
For cellular proteins, harvest the cells, wash with PBS, and lyse them using lysostaphin (B13392391) and sonication.
-
Determine the protein concentration of the lysates using a protein assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target virulence protein (e.g., anti-Hla, anti-PVL) diluted in blocking buffer.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., a housekeeping protein or total protein stain) to determine the relative protein expression levels.
-
Hemolysis Assay
This assay measures the hemolytic activity of MRSA, which is often mediated by toxins like α-hemolysin.
-
Preparation of Erythrocytes:
-
Obtain fresh human or rabbit red blood cells (RBCs).
-
Wash the RBCs three times with sterile phosphate-buffered saline (PBS) by centrifugation and resuspension to remove plasma components.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Preparation of MRSA Culture Supernatants:
-
Grow MRSA with and without sub-inhibitory this compound as described in section 4.1.
-
Centrifuge the cultures and filter-sterilize the supernatants to remove bacterial cells.
-
-
Hemolysis Reaction:
-
In a 96-well plate, mix the MRSA culture supernatants with the 2% RBC suspension.
-
Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement of Hemolysis:
-
Centrifuge the 96-well plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of protein synthesis. This directly impacts the production of all bacterial proteins, including virulence factors and regulatory proteins that control their expression. The sub-inhibitory effects of this compound on MRSA virulence are largely attributed to its influence on key regulatory systems, such as the accessory gene regulator (agr) quorum-sensing system and the Staphylococcus aureus exoprotein expression (SaeRS) two-component system.
Impact on the agr Quorum-Sensing System
The agr system is a global regulator of virulence in S. aureus, controlling the expression of a vast number of genes in a cell-density-dependent manner. The effector molecule of the agr system is RNAIII, a regulatory RNA that upregulates the expression of secreted virulence factors (e.g., toxins) and downregulates the expression of surface-associated virulence factors (e.g., adhesins).
This compound's inhibition of protein synthesis can disrupt the agr system at multiple levels:
-
Reduced Synthesis of AgrD: The precursor peptide for the autoinducing peptide (AIP) that activates the agr system.
-
Reduced Synthesis of AgrB and AgrC: The transmembrane protein and histidine kinase receptor, respectively, that are essential for AIP processing and signal transduction.
-
Reduced Synthesis of AgrA: The response regulator that, upon phosphorylation, activates the transcription of RNAIII.
By diminishing the levels of these key protein components, this compound can lead to a decrease in RNAIII transcription and a subsequent reduction in the expression of agr-regulated toxins. However, the effect can be strain-dependent, as some studies have reported variable effects on agr expression.
Impact on the SaeRS Two-Component System
The SaeRS system is another critical two-component system that regulates the expression of numerous virulence factors, including α-hemolysin (hla) and other toxins. The system consists of the sensor histidine kinase SaeS and the response regulator SaeR.
Sub-inhibitory concentrations of this compound have been shown to significantly decrease the expression of saeR. The reduced synthesis of the SaeR protein would lead to decreased activation of its target promoters, resulting in the downregulation of SaeRS-dependent virulence factors. This provides a direct mechanistic link between this compound's inhibition of protein synthesis and the observed reduction in the production of toxins like α-hemolysin.
Visualizations
Experimental Workflow for Assessing this compound's Impact on MRSA Virulence
Caption: Experimental workflow for investigating the effects of this compound on MRSA virulence.
Proposed Signaling Pathway of this compound's Impact on MRSA Virulence Regulation
Caption: this compound's impact on MRSA virulence regulatory networks.
Conclusion
Sub-inhibitory concentrations of this compound exert a complex and significant influence on the expression of virulence factors in MRSA. While the primary effect of this compound is the inhibition of protein synthesis, the downstream consequences on regulatory networks like the agr and SaeRS systems lead to a multifaceted modulation of virulence. The data presented in this guide indicates that this compound can downregulate the expression of key toxins while potentially upregulating certain adhesins, highlighting the nuanced nature of its sub-inhibitory effects.
For researchers and drug development professionals, these findings underscore the importance of considering the anti-virulence properties of antibiotics in addition to their bactericidal or bacteriostatic activity. Further research is warranted to elucidate the precise molecular interactions between this compound and the intricate regulatory networks of MRSA, which could pave the way for novel therapeutic strategies that disarm the pathogen and improve clinical outcomes. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations.
References
- 1. Influence of this compound on Expression of Virulence Factors in Biofilm-Associated Cells of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Subinhibitory Concentrations of Daptomycin and this compound in Modulating Virulence in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tigecycline Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of tigecycline (B611373) against various bacterial isolates. Accurate and reproducible MIC data are crucial for antimicrobial susceptibility surveillance, drug development research, and guiding clinical therapeutic decisions. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a glycylcycline antimicrobial agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It functions by inhibiting protein synthesis through binding to the 30S ribosomal subunit. Standardized methods for determining the in vitro susceptibility of bacteria to this compound are essential for consistent and reliable results. The most common methods for MIC determination are broth microdilution, agar (B569324) dilution, and gradient diffusion (Etest).
A critical factor in this compound MIC testing is the lability of the drug in the presence of oxygen. Therefore, for broth dilution methods, it is imperative to use freshly prepared Mueller-Hinton Broth (MHB) (less than 12 hours old) to ensure accurate results.[1][2][3]
Quality Control
Quality control (QC) testing must be performed concurrently with each batch of MIC tests to ensure the accuracy and reproducibility of the results. Recommended QC strains and their acceptable MIC ranges are listed in the table below.
Table 1: Quality Control Strains and Expected this compound MIC Ranges
| Quality Control Strain | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.03 - 0.25 | 0.06 - 0.25 |
| Staphylococcus aureus ATCC® 29213™ | 0.03 - 0.25 | 0.06 - 0.25 |
| Enterococcus faecalis ATCC® 29212™ | 0.03 - 0.12 | 0.03 - 0.12 |
Note: Ranges may be subject to change. Always refer to the latest CLSI M100 and EUCAST QC tables for the most current information.
Interpretive Criteria for this compound MICs
The interpretation of this compound MICs to categorize an isolate as susceptible, intermediate, or resistant varies between regulatory bodies such as the U.S. Food and Drug Administration (FDA) and EUCAST. These differences are particularly notable for Enterobacteriaceae. Researchers should select and consistently apply the interpretive criteria most relevant to their work.
Table 2: this compound MIC Interpretive Breakpoints (µg/mL)
| Organism Group | FDA Breakpoints (S/I/R) | EUCAST Breakpoints (S/R) |
| Enterobacteriaceae | ≤2 / 4 / ≥8 | Species-specific, e.g., E. coli ≤0.5 / >0.5 |
| Staphylococcus aureus | ≤0.5 / - / - | ≤0.5 / >0.5 |
| Enterococcus spp. (vancomycin-susceptible) | ≤0.25 / - / - | ≤0.25 / >0.25 |
| Streptococcus spp. (not S. pneumoniae) | ≤0.25 / - / - | ≤0.25 / >0.25 |
S = Susceptible, I = Intermediate, R = Resistant. Note that EUCAST has revised breakpoints and for many Enterobacterales, an MIC >0.5 µg/mL is now considered resistant.[4] Always consult the latest FDA and EUCAST documentation for the most current and comprehensive tables.[5][6][7][8][9]
Experimental Protocols
Broth Microdilution Method
This method involves preparing serial dilutions of this compound in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Detailed Protocol:
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Crucially, the broth must be used within 12 hours of preparation. [1][3]
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water). Further dilutions should be made in fresh CAMHB.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in fresh CAMHB to achieve a final concentration range (e.g., 0.015 to 16 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the diluted inoculum to each well (except the sterility control) of the microtiter plate.
-
Incubation: Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
Reading Results: Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth.
Workflow Diagram for Broth Microdilution MIC Testing
Caption: Workflow for this compound Broth Microdilution.
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into molten Mueller-Hinton Agar (MHA), which is then poured into petri dishes. A standardized bacterial inoculum is then spotted onto the surface of each plate. The MIC is the lowest this compound concentration that inhibits visible growth. For anaerobic bacteria, agar dilution is the recommended method.[3]
Detailed Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions and hold it in a molten state in a 45-50°C water bath.
-
This compound Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.
-
Agar Plate Preparation: Create a series of MHA plates containing two-fold serial dilutions of this compound. For each concentration, add the appropriate volume of this compound solution to the molten agar, mix thoroughly, and pour into sterile petri dishes. Allow the agar to solidify completely. Include a growth control plate with no antibiotic.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Inoculation: Using an inoculum-replicating device, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the growth control.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that prevents any visible growth.
References
- 1. This compound MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Impact of this compound’s MIC in the Outcome of Critically Ill Patients with Carbapenemase-Producing Klebsiella pneumoniae Bacteraemia Treated with this compound Monotherapy—Validation of 2019′s EUCAST Proposed Breakpoint Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. fda.gov [fda.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. labhub.itg.be [labhub.itg.be]
Application Notes and Protocols: Utilizing Tigecycline for the Treatment of Intracellular Pathogens in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tigecycline (B611373), a glycylcycline antibiotic, is a derivative of minocycline (B592863) and the first clinically approved drug in its class.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which blocks the entry of amino-acyl tRNA molecules into the A site of the ribosome.[2] This action prevents the incorporation of amino acid residues into elongating peptide chains, ultimately leading to a bacteriostatic effect.[3] Notably, this compound evades common tetracycline (B611298) resistance mechanisms, such as efflux pumps and ribosomal protection.[4]
Intracellular pathogens present a significant therapeutic challenge as they reside within host cells, shielding them from many antibiotics that have poor intracellular penetration. This compound's ability to accumulate within host cells, such as macrophages and epithelial cells, makes it a promising candidate for treating infections caused by these organisms.[5][6] These application notes provide a comprehensive guide for researchers on the use of this compound in cell culture models to study and combat intracellular pathogens.
Data Presentation
Table 1: In Vitro Susceptibility of Various Pathogens to this compound
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 0.12 | 0.25 | [5] |
| Staphylococcus aureus (MSSA) | 0.12 | 0.25 | [5] |
| Enterococcus faecalis (vancomycin-susceptible) | 0.12 | 0.25 | [5] |
| Salmonella spp. | 0.25 | 0.5 | [7] |
| Listeria monocytogenes | - | ≤0.5 | [5] |
| Mycobacterium abscessus | - | ≤0.5 | [8] |
Table 2: Intracellular Activity of this compound Against Intracellular Pathogens
| Pathogen | Host Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Reduction in Intracellular Bacteria | Reference |
| Salmonella Typhimurium | Human PBMCs | 0.5 | 24 | ~2 log10 CFU/mL | [6] |
| Staphylococcus aureus | Human Osteoblasts | Not specified | 20 & 40 | Activity between gentamicin (B1671437) and rifampicin | [5] |
| Staphylococcus aureus (SCV) | THP-1 macrophages | Cmax | 24 | ~1 log10 CFU/mL | [5] |
Table 3: Cytotoxicity of this compound on Mammalian Cell Lines
| Cell Line | Assay | IC50 / CC50 (µM) | Incubation Time (hours) | Reference |
| HepG2 (Hepatocellular Carcinoma) | MTT | 1.723 | 48 | [9] |
| Huh7 (Hepatocellular Carcinoma) | MTT | 7.695 | 48 | [9] |
| THLE-2 (Immortalized Hepatocytes) | MTT | 11.01 | 48 | [9] |
| A375 (Amelanotic Melanoma) | WST-1 | 39.1 | 72 | [10] |
| COLO 829 (Melanotic Melanoma) | WST-1 | 19.2 | 72 | [10] |
| MCF7 (Breast Cancer) | Tumor-sphere formation | 10 - 25 | Not specified | [11] |
| T47D (Breast Cancer) | Tumor-sphere formation | 10 - 25 | Not specified | [11] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against the pathogen of interest should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the bacterial suspension and inoculate each well of the microtiter plate to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Gentamicin Protection Assay to Assess Intracellular Efficacy
This assay is used to quantify the number of viable intracellular bacteria after treatment with this compound.
Materials:
-
Host cell line (e.g., J774A.1 murine macrophages, THP-1 human monocytic cells, or HeLa epithelial cells)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Bacterial culture in logarithmic growth phase
-
This compound
-
Gentamicin
-
Phosphate-buffered saline (PBS)
-
Sterile water or a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Agar (B569324) plates
Procedure:
-
Cell Seeding: Seed the host cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.
-
Infection:
-
Wash the host cell monolayer with pre-warmed PBS.
-
Infect the cells with the bacterial suspension at a predetermined multiplicity of infection (MOI) (e.g., 10:1 or 100:1 bacteria to host cell).
-
Centrifuge the plates at a low speed (e.g., 200 x g) for 5-10 minutes to synchronize the infection.
-
Incubate for a specific period (e.g., 1-2 hours) to allow for bacterial internalization.
-
-
Removal of Extracellular Bacteria:
-
Aspirate the medium and wash the cells three times with warm PBS to remove non-adherent bacteria.
-
Add fresh culture medium containing a high concentration of gentamicin (e.g., 50-100 µg/mL) to kill extracellular bacteria. The exact concentration and incubation time should be optimized for the specific bacterium and host cell line. Incubate for 1-2 hours.
-
-
This compound Treatment:
-
Wash the cells three times with warm PBS to remove the gentamicin.
-
Add fresh culture medium containing various concentrations of this compound. Include an untreated control (medium without this compound).
-
Incubate for the desired treatment period (e.g., 4, 8, 24 hours).
-
-
Quantification of Intracellular Bacteria:
-
At each time point, wash the cells three times with PBS.
-
Lyse the host cells by adding sterile water or a lysis buffer.
-
Collect the lysate and perform serial dilutions in PBS.
-
Plate the dilutions on appropriate agar plates.
-
Incubate the plates at 37°C until colonies are visible.
-
Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).
-
Calculate the percentage or log reduction in CFU compared to the untreated control.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound on the host cells.
Materials:
-
Host cell line
-
Appropriate cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a suitable density and incubate overnight.
-
This compound Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration and determine the 50% cytotoxic concentration (CC50) using a suitable software.
-
Mandatory Visualizations
Caption: Workflow for assessing the intracellular efficacy of this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound demonstrates significant potential for the treatment of infections caused by intracellular pathogens due to its ability to penetrate host cells and exert its antibacterial activity. The protocols and data presented in these application notes provide a framework for researchers to evaluate the efficacy of this compound in various in vitro cell culture models. Further investigation into its immunomodulatory effects, such as the inhibition of the NF-κB pathway, may reveal additional therapeutic benefits beyond its direct antimicrobial action.[12][13] Careful consideration of experimental design, including the choice of cell line, bacterial strain, and drug concentrations, is crucial for obtaining reliable and reproducible results.
References
- 1. This compound (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for potent inhibitory activity of the antibiotic this compound during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Activity of Antibiotics in a Model of Human THP-1 Macrophages Infected by a Staphylococcus aureus Small-Colony Variant Strain Isolated from a Cystic Fibrosis Patient: Pharmacodynamic Evaluation and Comparison with Isogenic Normal-Phenotype and Revertant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Intracellular Killing Effects of this compound against Clinical Nontyphoid Salmonella Isolates Using Ceftriaxone as a Comparator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo intracellular killing effects of this compound against clinical nontyphoid Salmonella isolates using ceftriaxone as a comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infection model of THP-1 cells, growth dynamics, and antimicrobial susceptibility of clinical Mycobacterium abscessus isolates from cystic fibrosis patients: Results from a multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound causes loss of cell viability mediated by mitochondrial OXPHOS and RAC1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Assessment of Anti-Melanoma Potential of this compound—Cellular and Molecular Studies of Cell Proliferation, Apoptosis and Autophagy on Amelanotic and Melanotic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound modulates LPS-induced inflammatory response in sepsis via NF-κB signalling pathways: Experimental insights into immune regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound prevents LPS-induced release of pro-inflammatory and apoptotic mediators in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tigecycline in Preclinical Models of Sepsis and Septic Shock: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tigecycline (B611373) in animal models of sepsis and septic shock. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and mechanisms of action of this compound and other novel anti-infective agents.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Animal models are crucial for understanding the pathophysiology of sepsis and for the preclinical evaluation of new therapies. This compound, a broad-spectrum glycylcycline antibiotic, has been investigated in various animal models of sepsis for its antimicrobial and potential immunomodulatory properties. This document summarizes key quantitative data from these studies, provides detailed experimental protocols, and visualizes relevant pathways and workflows.
Data Presentation: Efficacy of this compound in Animal Models of Sepsis
The following tables summarize the quantitative data on the efficacy of this compound in various animal models of sepsis, focusing on survival rates, bacterial clearance, and modulation of inflammatory cytokines.
Table 1: Survival Rates in Animal Models of Sepsis Treated with this compound
| Animal Model | Sepsis Induction | Pathogen | This compound Dosage | Survival Rate (this compound) | Survival Rate (Control) | Reference |
| Rat | Pneumonia-septicemia | Klebsiella pneumoniae (KPC-producing) | 25 mg/kg/day (intraperitoneally, every 12 hours for 10 days) | 100% | Not specified (meropenem unsuccessful) | [1][2][3] |
| Rat | Pneumonia-septicemia | Klebsiella pneumoniae (ESBL-producing) | 25 mg/kg/day | 100% | Not specified | [1][2][3] |
| Rat | Traumatic Brain Injury + Sepsis | Cecal Ligation and Puncture (CLP) | 7.5 mg/kg (intraperitoneally, every 12 hours for 3 days) | Significantly improved vs. saline | Not specified | [4] |
Table 2: Effect of this compound on Bacterial Load in Animal Models of Sepsis
| Animal Model | Sepsis Induction | Pathogen | This compound Dosage | Tissue/Fluid | Bacterial Load Reduction | Reference |
| Mouse | Thigh Infection | Staphylococcus aureus | 1.56 to 400 mg/kg/day (subcutaneously) | Thigh | 1.8 to 2.3 log10 CFU/ml decrease | [5] |
| Rabbit | Endocarditis | Enterococcus faecium | 14 mg/kg (intravenously, twice daily for 5 days) | Vegetation | 4.2 log10 CFU/g reduction (bactericidal) | [6] |
| Mouse | Sepsis | Carbapenem-Resistant Klebsiella pneumoniae | Not specified | Liver | Significant reduction vs. control at 24h | [7] |
Table 3: Modulation of Inflammatory Cytokines by this compound in Animal Models of Sepsis
| Animal Model | Sepsis Induction | Cytokine | Effect of this compound | Reference |
| Mouse | LPS-induced Sepsis | TNF-α | Decreased | [8] |
| Mouse | LPS-induced Sepsis | IL-6 | Decreased | [8] |
| Mouse | LPS-induced Sepsis | IL-10 | Increased | [8] |
| Mouse | LPS-induced Sepsis | IFN-γ | Decreased | [8] |
| Mouse | LPS-induced Sepsis | IL-27 | Decreased | [8] |
| Porcine | Endotoxemia | TNF-α | No significant effect | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for specific research needs.
Protocol 1: Lipopolysaccharide (LPS)-Induced Sepsis in Mice
This model is used to study the inflammatory response to endotoxemia and the immunomodulatory effects of therapeutic agents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Syringes and needles for injection
-
Equipment for blood and tissue collection
-
ELISA kits for cytokine measurement
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
This compound Administration: Administer this compound at a dose of 6.5 mg/kg via tail vein injection.[8] A control group should receive an equivalent volume of sterile saline.
-
Sepsis Induction: One hour after this compound or saline administration, induce sepsis by intraperitoneal injection of LPS at a dose of 15 mg/kg.[8]
-
Monitoring: Monitor animals for signs of sepsis, including lethargy, piloerection, and huddling behavior.
-
Sample Collection: At predetermined time points (e.g., 2, 6, 12, 24 hours) post-LPS injection, collect blood via cardiac puncture for serum cytokine analysis. Tissues such as the liver and lungs can also be harvested for histological examination or molecular analysis.
-
Cytokine Analysis: Measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the serum using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Polymicrobial Sepsis in Mice
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, sutures)
-
Needle (e.g., 21-gauge)
-
This compound
-
Sterile saline for fluid resuscitation
-
Warming pad
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine and xylazine).
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with an antiseptic solution.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Locate and carefully exteriorize the cecum.
-
Ligation: Ligate the cecum with a suture at a predetermined distance from the distal end (the degree of ligation determines the severity of sepsis).
-
Puncture: Puncture the ligated cecum once or twice with a needle of a specific gauge (e.g., 21-gauge). A small amount of fecal matter should be extruded to ensure patency.
-
Cecum Repositioning and Closure: Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Fluid Resuscitation: Immediately after surgery, administer subcutaneous sterile saline for fluid resuscitation.
-
This compound Administration: At a specified time post-CLP (e.g., 1 hour), administer this compound or a vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Operative Care: Place the animal on a warming pad until it recovers from anesthesia. Provide soft, moistened food and water ad libitum. Monitor the animals closely for signs of distress and mortality for a specified period (e.g., 7 days).
-
Outcome Assessment: Endpoints can include survival, bacterial load in peritoneal fluid and blood, and systemic inflammatory markers.
Protocol 3: Klebsiella pneumoniae Pneumonia-Septicemia in Rats
This model is used to evaluate the efficacy of antibiotics against a specific, often multidrug-resistant, pathogen.
Materials:
-
Male albino rats (specific pathogen-free)
-
Klebsiella pneumoniae strain (e.g., ESBL- or KPC-producing)
-
Tryptic soy broth and agar
-
Anesthetic agent
-
Intratracheal instillation device
-
This compound
-
Equipment for monitoring body temperature and weight
Procedure:
-
Bacterial Culture Preparation: Grow the K. pneumoniae strain in tryptic soy broth to the desired concentration.
-
Anesthesia and Infection: Anesthetize the rats and instill a specific volume of the bacterial suspension directly into the lungs via intratracheal instillation.
-
Monitoring of Infection Progression: Monitor the rats for signs of infection, such as changes in body temperature and weight loss.[1][2][3]
-
This compound Treatment: Initiate this compound treatment when signs of progressive infection are evident (e.g., 24 hours post-infection). Administer this compound intraperitoneally at the desired dosage and frequency (e.g., 25 mg/kg/day, divided into two doses).[1][2][3]
-
Duration of Treatment: Continue the treatment for a specified period (e.g., 10 days).[1][2][3]
-
Outcome Measures: The primary outcome is typically survival. Other endpoints can include bacterial clearance from the lungs and blood, and histological analysis of lung tissue.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways described in the literature.
Conclusion
This compound has demonstrated efficacy in various animal models of sepsis through both its antimicrobial and immunomodulatory activities. The data and protocols presented here provide a foundation for further research into the therapeutic potential of this compound and other compounds in the complex setting of sepsis and septic shock. The choice of animal model and experimental design should be carefully considered to address specific research questions, from elucidating mechanisms of action to evaluating in vivo efficacy against multidrug-resistant pathogens.
References
- 1. Successful High-Dosage Monotherapy of this compound in a Multidrug-Resistant Klebsiella pneumoniae Pneumonia–Septicemia Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Successful High-Dosage Monotherapy of this compound in a Multidrug-Resistant Klebsiella pneumoniae Pneumonia-Septicemia Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minocycline but not this compound is neuroprotective and reduces the neuroinflammatory response induced by the superimposition of sepsis upon traumatic brain injury [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of this compound against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity and Diffusion of this compound (GAR-936) in Experimental Enterococcal Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound modulates LPS-induced inflammatory response in sepsis via NF-κB signalling pathways: Experimental insights into immune regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound and doxycycline on inflammation and hemodynamics in porcine endotoxemia: a prospective, randomized, and placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound and doxycycline in porcine endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tigecycline and Colistin Combination Therapy using Checkerboard Synergy Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic activity of tigecycline (B611373) and colistin (B93849) combination therapy against multidrug-resistant bacteria using the checkerboard synergy assay.
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge. Combination therapy, utilizing existing antibiotics with different mechanisms of action, is a promising strategy to overcome resistance. The combination of this compound, a glycylcycline antibiotic that inhibits protein synthesis, and colistin, a polymyxin (B74138) that disrupts the bacterial outer membrane, has shown synergistic or additive effects against various MDR pathogens. The checkerboard assay is a common in vitro method to quantify the antimicrobial activity of drug combinations.
The primary mechanism of synergy between colistin and this compound is thought to be the disruption of the bacterial outer membrane by colistin, which facilitates the entry of this compound into the bacterial cell, allowing it to reach its ribosomal target in higher concentrations[1][2].
Data Presentation
The interaction between two antimicrobial agents is quantified by the Fractional Inhibitory Concentration (FIC) Index. The FIC is calculated for each drug in a combination that inhibits bacterial growth.
Formula for FIC Index Calculation:
The FIC Index is the sum of the FICs of each drug in the combination[3][4].
-
FIC of Drug A (FICA) = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B (FICB) = (MIC of Drug B in combination) / (MIC of Drug B alone)
The results are typically interpreted as follows:
| FIC Index (FICI) | Interpretation |
| ≤ 0.5 | Synergy[4][6][7] |
| > 0.5 to ≤ 1.0 | Additive Effect[8][9] |
| > 1.0 to < 4.0 | Indifference[4][8][9] |
| ≥ 4.0 | Antagonism[4][10] |
Table 1: Example Data from Checkerboard Synergy Assay of this compound and Colistin against a Carbapenem-Resistant E. coli Isolate
| Isolate | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| E. coli 1320 | This compound: 2 | This compound: 0.25 | 0.38 | Synergy |
| Colistin: 8 | Colistin: 2 |
This is example data based on findings from studies such as those investigating E. coli harboring both blaNDM–5 and mcr-1, where FICI values ranged from 0.38 to 0.5[6].
Experimental Protocols
This protocol outlines the steps for performing a checkerboard synergy assay using a 96-well microtiter plate format.
Materials:
-
Sterile 96-well U-bottom microtiter plates[9]
-
This compound and Colistin stock solutions of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Incubator (35°C)[9]
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound and colistin in CAMHB. The concentration range should span above and below the known or expected Minimum Inhibitory Concentrations (MICs) of the individual drugs against the test organism.
-
For the checkerboard setup, prepare intermediate drug concentrations that are four times the final desired concentration in the wells.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Along the x-axis (columns 1-10), create a gradient of this compound concentrations. Add 50 µL of the highest concentration of this compound to column 1 and perform serial dilutions across to column 10. Column 11 will serve as the colistin-only control, and column 12 as the growth control.
-
Along the y-axis (rows A-G), create a gradient of colistin concentrations. Add 50 µL of the highest concentration of colistin to row A and perform serial dilutions down to row G. Row H will serve as the this compound-only control.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation[11].
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35°C for 16-20 hours in ambient air[12].
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth[9].
-
The results can be read visually or with a microplate reader by measuring the optical density at 600 nm.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in each combination.
-
Calculate the FIC for each drug in every well that shows no growth.
-
Calculate the FICI for each of these combinations. The lowest FICI is reported as the result for the drug combination against the tested isolate.
-
Mandatory Visualization
Caption: Workflow of the checkerboard synergy assay.
Caption: Proposed synergistic action of colistin and this compound.
References
- 1. In Vitro and In Vivo Activities of this compound-Colistin Combination Therapies against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Colistin Combined With this compound: A Promising Alternative Strategy to Combat Escherichia coli Harboring blaNDM–5 and mcr-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tigecycline Susceptibility Testing of Acinetobacter baumannii
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the susceptibility of Acinetobacter baumannii to tigecycline (B611373), a critical "last-resort" antibiotic for treating multidrug-resistant infections. Due to the absence of specific CLSI and EUCAST breakpoints for A. baumannii, these protocols reference the breakpoints established for Enterobacteriaceae by the U.S. Food and Drug Administration (FDA) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), a common practice in clinical and research settings.[1][2][3]
Introduction
Acinetobacter baumannii is a formidable opportunistic pathogen known for its ability to rapidly acquire antibiotic resistance.[4][5] this compound, a glycylcycline antimicrobial, is often employed to combat multidrug-resistant A. baumannii (MDR-Ab) and carbapenem-resistant A. baumannii (CRAB) infections.[4][6][7] However, the emergence of this compound resistance, primarily mediated by the overexpression of the AdeABC efflux pump, necessitates accurate and standardized susceptibility testing.[5][6][8] This document outlines the key methodologies for assessing this compound susceptibility in A. baumannii.
Key Considerations for this compound Susceptibility Testing
Accurate this compound susceptibility testing can be challenging. Discrepancies have been observed between different testing methods, such as disk diffusion and broth microdilution.[1][9][10] Broth microdilution (BMD) is considered the reference method.[10] It is crucial to adhere strictly to standardized protocols and use appropriate quality control measures to ensure reliable results.
Interpretive Criteria for this compound Susceptibility
As of January 2024, neither CLSI nor EUCAST has established specific this compound breakpoints for Acinetobacter spp.[3] Therefore, the breakpoints for Enterobacteriaceae are often used for interpretation.
Table 1: this compound MIC and Disk Diffusion Breakpoints for Enterobacteriaceae
| Guideline | Method | Susceptible | Intermediate | Resistant |
| FDA | MIC (µg/mL) | ≤ 2 | 4 | ≥ 8 |
| Disk Diffusion (15 µg disk) | ≥ 19 mm | 15-18 mm | ≤ 14 mm | |
| EUCAST | MIC (µg/mL) | ≤ 1 | - | > 2 |
| Disk Diffusion (15 µg disk) | ≥ 18 mm | - | < 15 mm |
Data from multiple sources.[1][2][11]
Note: Some studies suggest that for Acinetobacter spp., modified disk diffusion breakpoints of ≥16 mm for susceptible and ≤12 mm for resistant may reduce errors when compared to the reference broth microdilution method.[9][12][13][14]
Quality Control
Quality control (QC) testing should be performed concurrently with each batch of susceptibility tests to ensure the accuracy of the results.
Table 2: Quality Control Ranges for this compound
| Quality Control Strain | Method | Acceptable Range |
| Escherichia coli ATCC 25922 | MIC (µg/mL) | 0.03 - 0.25 |
| Disk Diffusion (15 µg disk) | 20 - 27 mm | |
| Pseudomonas aeruginosa ATCC 27853 | Disk Diffusion (15 µg disk) | 9 - 13 mm |
Data from multiple sources.[15][16][17]
Experimental Protocols
Broth Microdilution (BMD) Method
This is the reference method for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
96-well microtiter plates
-
Acinetobacter baumannii isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Incubator (35°C ± 1°C)
-
QC strains (E. coli ATCC 25922)
Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound according to the manufacturer's instructions.
-
Prepare this compound Dilutions: Perform serial twofold dilutions of this compound in CAMHB in the microtiter plates to achieve the desired final concentration range (e.g., 0.06 to 32 µg/mL).
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the A. baumannii isolate and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Plates: Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate: Incubate the plates at 35°C ± 1°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of susceptibility.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
This compound disks (15 µg)
-
Acinetobacter baumannii isolate
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 1°C)
-
Ruler or caliper
-
QC strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853)
Protocol:
-
Prepare Inoculum: Prepare the inoculum as described in the BMD protocol (Step 3).
-
Inoculate Plate: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Apply Disks: Aseptically apply a 15 µg this compound disk to the surface of the inoculated agar.
-
Incubate: Incubate the plates at 35°C ± 1°C for 16-20 hours in ambient air.
-
Read Results: Measure the diameter of the zone of complete inhibition around the disk in millimeters.
Gradient Diffusion (E-test) Method
This method provides a quantitative MIC value.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound E-test strips
-
Acinetobacter baumannii isolate
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 1°C)
-
QC strains (E. coli ATCC 25922)
Protocol:
-
Prepare Inoculum and Inoculate Plate: Follow the same procedure as for the disk diffusion method (Steps 1 and 2).
-
Apply E-test Strip: Aseptically apply the this compound E-test strip to the surface of the inoculated agar.
-
Incubate: Incubate the plates at 35°C ± 1°C for 16-20 hours in ambient air.
-
Read Results: Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.
Visualizing Experimental Workflows
Caption: Workflow for this compound Susceptibility Testing Methods.
Signaling Pathways and Resistance
The primary mechanism of acquired this compound resistance in A. baumannii is the overexpression of the Resistance-Nodulation-Division (RND) type efflux pump, AdeABC.[6][8] This system is regulated by a two-component system, AdeRS. Mutations in adeR or adeS can lead to constitutive overexpression of the pump, resulting in reduced intracellular concentrations of this compound.
Caption: Mechanism of this compound Resistance in A. baumannii.
References
- 1. INVESTIGATION OF this compound SUSCEPTIBILITY OF MULTIDRUG-RESISTANT ACINETOBACTER BAUMANNII ISOLATES BY DISC DIFFUSION, AGAR GRADIENT AND BROTH MICRODILUTION TESTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2024 AST: Acinetobacter Insights | News | CLSI [clsi.org]
- 4. Resistance mechanisms of this compound in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Resistance mechanisms of this compound in Acinetobacter baumannii [frontiersin.org]
- 7. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
- 13. This compound Disk Diffusion Breakpoints of Acinetobacter spp.: a Clinical Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Multicenter Studies of this compound Disk Diffusion Susceptibility Results for Acinetobacter spp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Application Note: Quantitative Determination of Tigecycline in Human Bronchoalveolar Lavage Fluid by LC-MS/MS
Introduction
Tigecycline (B611373) is a broad-spectrum glycylcycline antibiotic effective against multi-drug resistant (MDR) bacteria.[1][2] Monitoring its concentration in bronchoalveolar lavage fluid (BALF) is crucial for pharmacokinetic studies and for optimizing therapeutic regimens in patients with severe respiratory infections.[1] This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human BALF.
Principle
This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved by multiple reaction monitoring (MRM) of the precursor to product ion transitions for this compound and an internal standard (IS).
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Minocycline or this compound-d9 (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human BALF (drug-free)
2. Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in ultrapure water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard (Minocycline or this compound-d9) in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in ultrapure water to create calibration standards and quality control (QC) samples.
-
Precipitating Solution: Acetonitrile is commonly used as the protein precipitant.
3. Sample Preparation
-
Thaw frozen BALF samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the BALF sample.
-
Add a specified amount of the internal standard working solution.
-
Add 200-300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | SHIMADZU AQ-C18 | Waters Acquity UPLC® BEH-C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium acetate in Water | 0.2% Formic acid and 10 mM Ammonium formate (B1220265) in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic or Gradient | Gradient |
| Flow Rate | 0.3 mL/min | 0.25 mL/min |
| Column Temperature | 30°C | Not specified |
| Injection Volume | 3 µL | Not specified |
Mass Spectrometry (MS/MS) Parameters
| Parameter | This compound | Internal Standard (Minocycline) | Internal Standard (this compound-d9) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition | m/z 586.3 → 513.2 | m/z 458.0 → 441.0 | m/z 595.1 → 514.0 or m/z 595.5 → 514.3 |
| Declustering Potential (DP) | 52 eV | 70 eV | 70 eV |
| Collision Energy (CE) | 20 eV | 42 eV | 42 eV |
| Ion Source Temperature | 550°C | 550°C | 550°C |
| Ion Spray Voltage | 4500 V | 4500 V | 4500 V |
Method Validation Summary
The described method should be fully validated according to regulatory guidelines. The following tables summarize typical validation parameters reported in the literature.
Table 1: Linearity and Sensitivity
| Parameter | Reported Range | Reference |
| Linearity Range | 20 - 2000 ng/mL | |
| 50 - 5000 ng/mL | ||
| 10 - 5000 ng/mL | ||
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | |
| 20 ng/mL |
Table 2: Accuracy and Precision
| Parameter | Reported Value | Reference |
| Intra-day Precision (%CV) | < 7.2% | |
| < 9.27% | ||
| Inter-day Precision (%CV) | < 7.2% | |
| < 9.27% | ||
| Accuracy (% Recovery) | 93.4% - 101.8% | |
| 90.06% - 107.13% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Detection in BALF.
Logical Relationship of Method Components
Caption: Interrelation of Method Components.
References
Application Notes and Protocols for In Vivo Imaging of Tigecycline Distribution in Infected Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for visualizing and quantifying the distribution of tigecycline (B611373) in infected animal models using various in vivo imaging techniques. The following sections cover radiolabeling for Single Photon Emission Computed Tomography (SPECT), autoradiography, leveraging intrinsic fluorescence, and mass spectrometry imaging (MSI).
Radiolabeling of this compound for SPECT Imaging and Biodistribution Studies
This section details the use of Technetium-99m ([99mTc]) labeled this compound for non-invasive imaging of bacterial infections.
Experimental Protocol: [ 99mTc]Tc-Tigecycline for SPECT Imaging
This protocol is adapted from studies on the development of a [99mTc]-tigecycline radiopharmaceutical for diagnosing bacterial infections.[1]
1. Radiolabeling of this compound with [99mTc]:
-
Materials: this compound hydrochloride, Stannous chloride (SnCl₂), Sodium pertechnetate (B1241340) ([99mTc]O₄⁻), Nitrogen gas, 0.9% Saline solution.
-
Procedure:
-
Prepare a stock solution of this compound.
-
In a sterile vial, add a reducing agent such as stannous chloride to a solution of this compound.
-
Purge the vial with nitrogen gas to prevent oxidation.
-
Add the required amount of sodium pertechnetate ([99mTc]O₄⁻) to the vial.
-
Incubate at room temperature with gentle shaking for approximately 25 minutes.
-
Perform quality control using instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC) to determine the radiochemical purity. A labeling efficiency of over 90% is expected.[1]
-
2. Animal Model of Infection:
-
Animal Species: Albino white rats are commonly used.
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Procedure:
-
Culture the bacterial strains to the desired concentration (e.g., 10⁸ CFU/mL).
-
Induce a localized infection by intramuscular injection of the bacterial suspension into the thigh muscle of the rats.
-
Allow the infection to establish for 24-48 hours.
-
3. Biodistribution Study:
-
Procedure:
-
Administer a known activity of [99mTc]Tc-tigecycline intravenously to the infected rats.
-
At predetermined time points (e.g., 2 hours post-injection), euthanize the animals.
-
Dissect and collect organs of interest, including the infected muscle, contralateral healthy muscle (non-target), blood, heart, lungs, liver, spleen, kidneys, and intestine.
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Determine the target-to-non-target (T/NT) ratio by dividing the %ID/g of the infected muscle by that of the contralateral healthy muscle.
-
4. SPECT Imaging:
-
Animal Species: New Zealand white rabbits can be used for imaging studies.
-
Procedure:
-
Anesthetize the infected animal.
-
Administer [99mTc]Tc-tigecycline intravenously.
-
Position the animal in a SPECT scanner.
-
Acquire static or dynamic images at specified time points post-injection.
-
Reconstruct and analyze the images to visualize the accumulation of the radiotracer at the site of infection.
-
Data Presentation: Biodistribution of [ 99mTc]Tc-Tigecycline
The following table summarizes the quantitative data on the target-to-non-target ratios of [99mTc]Tc-tigecycline in rat models of infection at 2 hours post-injection.[1]
| Bacterial Strain | Animal Model | Target-to-Non-Target (T/NT) Ratio |
| Staphylococcus aureus | Rat | 2.9 ± 0.31 |
| Escherichia coli | Rat | 2.39 ± 0.29 |
Experimental Workflow Diagram
Caption: Workflow for SPECT imaging of this compound distribution.
Autoradiography of this compound in an Endocarditis Model
This protocol describes the use of radiolabeled this compound to visualize its distribution within cardiac vegetations.
Experimental Protocol: [ 14C]-Tigecycline Autoradiography
This protocol is based on a study of this compound diffusion in a rabbit model of experimental endocarditis.[2]
1. Radiolabeling:
-
Utilize commercially available or custom-synthesized [ 14C]-labeled this compound.
2. Animal Model of Endocarditis:
-
Animal Species: New Zealand white rabbits.
-
Procedure:
-
Induce traumatic endocarditis by inserting a catheter through the carotid artery into the left ventricle to damage the aortic valve.
-
After 24 hours, induce infection by intravenous injection of a bacterial strain such as Enterococcus faecalis.
-
Allow the infection and vegetation to develop for several days.
-
3. Administration of Radiolabeled this compound:
-
Administer a single intravenous dose of [ 14C]-tigecycline to the infected rabbits.
4. Tissue Collection and Processing:
-
At various time points after administration (e.g., 30 minutes, 4 hours, 12 hours), euthanize the rabbits.
-
Excise the heart and identify the aortic vegetations.
-
Snap-freeze the vegetations and surrounding cardiac tissue in isopentane (B150273) cooled with liquid nitrogen.
-
Section the frozen tissues using a cryostat.
5. Autoradiography:
-
Expose the tissue sections to a phosphor imaging screen or autoradiographic film for a sufficient duration.
-
Develop the film or scan the screen to obtain an image of the radiolabel distribution.
-
Quantify the signal intensity in different regions of the vegetation (e.g., periphery vs. center) using densitometry.
Experimental Workflow Diagram
Caption: Workflow for autoradiography of this compound in endocarditis.
Intrinsic Fluorescence Imaging of this compound
Tetracycline-class antibiotics, including this compound, possess intrinsic fluorescent properties that can be utilized for microscopic imaging.
Experimental Protocol: Fluorescence Microscopy of this compound
1. Animal Model of Infection:
-
Create a relevant infection model in a suitable animal (e.g., murine thigh infection).
2. Administration of this compound:
-
Administer a therapeutic dose of unlabeled this compound to the infected animals.
3. Tissue Collection and Preparation:
-
At the desired time point, euthanize the animals and excise the infected tissue and control tissues.
-
Fix the tissues in formalin and embed in paraffin (B1166041) or prepare frozen sections.
4. Fluorescence Microscopy:
-
Microscope: Use a fluorescence microscope equipped with appropriate filters for tetracycline (B611298) fluorescence (excitation ~400 nm, emission ~520 nm).
-
Procedure:
-
Mount the tissue sections on slides.
-
Image the sections using the fluorescence microscope.
-
Acquire images of the infected tissue to visualize the distribution of this compound, which will appear as fluorescent signals.
-
Image control tissues from an untreated animal to assess background autofluorescence.
-
Logical Relationship Diagram
Caption: Principle of intrinsic fluorescence imaging of this compound.
Mass Spectrometry Imaging (MSI) of this compound
MSI is a powerful label-free technique to map the spatial distribution of drugs and their metabolites in tissue sections.
Experimental Protocol: MALDI-MSI of this compound
This protocol is a general guideline adapted from established methods for other antibiotics and can be optimized for this compound.
1. Animal Model and Dosing:
-
Use an appropriate infected animal model.
-
Administer a therapeutic dose of this compound.
2. Tissue Collection and Sectioning:
-
Collect infected and control tissues at the desired time point.
-
Snap-freeze the tissues and section them using a cryostat.
-
Mount the sections on conductive glass slides.
3. Sample Preparation:
-
Washing (Optional but Recommended): To reduce ion suppression from endogenous molecules, a brief wash with a non-polar solvent like chloroform (B151607) may be performed.
-
Matrix Application: Apply a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) uniformly over the tissue section using a sprayer or automated deposition system.
4. MSI Data Acquisition:
-
Use a Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Define the imaging area and spatial resolution.
-
Acquire mass spectra across the entire tissue section.
5. Data Analysis:
-
Generate ion images for the specific mass-to-charge ratio (m/z) of this compound.
-
Correlate the ion images with histological images of the same tissue section to map the drug distribution to specific tissue structures.
Experimental Workflow Diagram
Caption: Workflow for Mass Spectrometry Imaging of this compound.
References
Application Notes and Protocols for Gene Expression Analysis of Bacteria Treated with Sub-MIC Tigecycline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the transcriptomic response of bacteria to sub-inhibitory minimum inhibitory concentrations (sub-MIC) of tigecycline (B611373). Understanding these changes is crucial for elucidating mechanisms of action, identifying potential resistance development pathways, and discovering novel drug targets.
Introduction
This compound is a broad-spectrum glycylcycline antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1][2][3][4] While its bactericidal and bacteriostatic effects at inhibitory concentrations are well-studied, the impact of sub-MIC levels on bacterial gene expression is an area of active research. Exposure to sub-lethal antibiotic concentrations can induce significant changes in bacterial transcription, affecting virulence, biofilm formation, and the expression of antibiotic resistance determinants.[5][6][7] This document outlines the experimental workflow and detailed protocols for conducting a robust gene expression analysis of bacteria treated with sub-MIC this compound using RNA sequencing (RNA-Seq).
Determination of Minimum Inhibitory Concentration (MIC)
A crucial first step is to accurately determine the MIC of this compound for the bacterial strain of interest. This value will serve as the basis for selecting the sub-MIC concentrations for subsequent experiments.
Protocol: Broth Microdilution Method for this compound MIC Determination
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound powder
-
Mueller-Hinton Broth (MHB), freshly prepared (<12 hours old)[1]
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilute in sterile water to a working stock concentration.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in fresh MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL, covering a range of concentrations (e.g., 0.015 to 16 µg/mL).
-
Prepare Bacterial Inoculum: Inoculate a fresh MHB tube with the bacterial strain and incubate at 35°C until it reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard). Dilute the culture in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Inoculate Microtiter Plate: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated MHB without any antibiotic.
-
Sterility Control: A well containing 100 µL of uninoculated MHB.
-
-
Incubation: Incubate the microtiter plate at 35°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Bacterial Culture and Treatment with Sub-MIC this compound
Once the MIC is determined, bacteria are cultured and exposed to a selected sub-inhibitory concentration (e.g., 0.25x MIC or 0.5x MIC) to induce changes in gene expression.
Protocol: Sub-MIC this compound Treatment of Bacterial Cultures
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)
-
This compound stock solution
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Overnight Culture: Inoculate the bacterial strain into a suitable broth and grow overnight at the optimal temperature with shaking.
-
Subculture: Dilute the overnight culture into fresh pre-warmed broth to an optical density at 600 nm (OD600) of approximately 0.05.
-
Growth to Mid-Log Phase: Incubate the culture with shaking until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).
-
This compound Treatment: Divide the culture into two flasks:
-
Treatment Group: Add this compound to the desired sub-MIC (e.g., 0.5x MIC).
-
Control Group: Add an equivalent volume of the solvent used for the this compound stock solution.
-
-
Incubation: Continue to incubate both cultures under the same conditions for a defined period (e.g., 1-4 hours) to allow for transcriptional changes to occur.
-
Harvesting: After the incubation period, immediately harvest the bacterial cells for RNA extraction. It is critical to stabilize the RNA population at this stage. Mix the culture with an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) according to the manufacturer's instructions before pelleting the cells by centrifugation.
RNA Extraction and Quality Control
High-quality, intact RNA is essential for successful RNA-Seq analysis.
Protocol: Bacterial RNA Extraction
This protocol is a general guideline; commercial kits (e.g., QIAGEN RNeasy Kit, NEB Monarch Total RNA Miniprep Kit) are highly recommended for their consistency and efficiency.[4][8]
Materials:
-
Bacterial cell pellet (stabilized)
-
Lysis buffer (containing a chaotropic agent like guanidine (B92328) thiocyanate)
-
Lysozyme (B549824) (for Gram-positive bacteria)
-
Bead beating tubes with sterile beads (for mechanically tough bacteria)
-
Ethanol (B145695) (70% and 100%)
-
RNase-free water
-
DNase I, RNase-free
-
RNA extraction columns and collection tubes
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
For Gram-negative bacteria (e.g., E. coli): Resuspend the cell pellet in lysis buffer.
-
For Gram-positive bacteria (e.g., S. aureus): Pre-treat the cell pellet with lysozyme to digest the peptidoglycan cell wall before adding the lysis buffer.[9]
-
For mechanically resistant bacteria: Employ bead beating in the presence of lysis buffer.
-
-
Homogenization: Pass the lysate through a needle and syringe or a specialized homogenization column to shear genomic DNA and reduce viscosity.
-
RNA Precipitation: Add ethanol to the cleared lysate to precipitate the RNA.
-
Column Binding: Apply the mixture to an RNA binding column. The RNA will bind to the silica (B1680970) membrane.
-
Washing: Wash the column with the provided wash buffers to remove contaminants such as proteins and salts.
-
DNase Treatment: Perform an on-column DNase digestion to eliminate any contaminating genomic DNA. This step is critical for accurate gene expression quantification.
-
Final Washes: Perform additional washes to remove the DNase and any remaining contaminants.
-
Elution: Elute the purified RNA from the column using RNase-free water.
-
Quality Control:
-
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Purity: Assess the A260/A280 and A260/A230 ratios to check for protein and chemical contamination. Ratios of ~2.0 are generally considered pure.
-
Integrity: Analyze the RNA integrity using an Agilent Bioanalyzer or a similar instrument. The RNA Integrity Number (RIN) should be ≥ 7 for high-quality RNA suitable for sequencing.
-
RNA-Seq Library Preparation and Sequencing
The purified RNA is converted into a cDNA library for sequencing on a high-throughput platform.
Protocol: Bacterial RNA-Seq Library Preparation
Key Steps:
-
rRNA Depletion: Bacterial total RNA consists of over 80% ribosomal RNA (rRNA). It is crucial to remove rRNA to ensure that the sequencing depth is sufficient for quantifying mRNA transcripts. Use a commercial rRNA depletion kit suitable for bacteria.
-
RNA Fragmentation: The rRNA-depleted RNA is fragmented into smaller pieces.
-
First-Strand cDNA Synthesis: The fragmented RNA is reverse transcribed into cDNA using random primers.
-
Second-Strand cDNA Synthesis: The second strand of cDNA is synthesized, often incorporating dUTP to enable strand-specific sequencing.
-
End Repair and A-tailing: The ends of the double-stranded cDNA are repaired and a single adenosine (B11128) nucleotide is added to the 3' ends.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
PCR Amplification: The adapter-ligated library is amplified by PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: The final library is quantified and its size distribution is assessed.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina).
Bioinformatic Analysis of RNA-Seq Data
The raw sequencing data is processed and analyzed to identify differentially expressed genes between the this compound-treated and control groups.
Protocol: RNA-Seq Data Analysis Pipeline
Tools: FastQC, Trimmomatic, Bowtie2, HTSeq, DESeq2[10]
-
Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Use a tool like Trimmomatic to remove adapter sequences and low-quality bases from the reads.
-
Alignment to Reference Genome: Align the trimmed reads to the reference genome of the bacterial strain using an aligner such as Bowtie2.
-
Read Counting: Use a tool like HTSeq-count to count the number of reads that map to each annotated gene.
-
Differential Gene Expression Analysis: Use a statistical package like DESeq2 in R to identify genes that are significantly differentially expressed between the this compound-treated and control samples.[11][12][13] DESeq2 normalizes the raw count data, performs statistical testing, and calculates fold changes and p-values for each gene.
-
Functional Annotation and Pathway Analysis: The list of differentially expressed genes can be further analyzed to identify enriched biological pathways and functional categories (e.g., using Gene Ontology (GO) and KEGG pathway analysis).
Data Presentation
The quantitative results of the differential gene expression analysis should be summarized in clear and concise tables.
Table 1: Example of Differentially Expressed Genes in Acinetobacter baumannii Treated with Sub-MIC this compound
| Gene | Function | Log2 Fold Change | p-value | Regulation |
| adeB | RND Efflux Pump Component | 2.5 | < 0.01 | Upregulated |
| adeG | RND Efflux Pump Component | 2.1 | < 0.01 | Upregulated |
| ompA | Outer Membrane Protein | 1.8 | < 0.05 | Upregulated |
| pgaA | Biofilm Formation | 1.5 | < 0.05 | Upregulated |
| bfmS | Two-component Sensor Kinase | 1.9 | < 0.01 | Upregulated |
| tuf | Elongation factor Tu | -1.7 | < 0.01 | Downregulated |
| groEL | Chaperonin | -2.0 | < 0.01 | Downregulated |
Note: This is example data based on findings from literature. Actual results will vary.[5][14]
Table 2: Example of Differentially Expressed Genes in Staphylococcus epidermidis Treated with Sub-MIC this compound
| Gene | Function | Fold Change (0.5x MIC) | Regulation |
| icaA | Biofilm Adhesin Synthesis | 1.0 - 52.0 | Upregulated |
| altE | Autolysin, Initial Attachment | 2.2 - 16.1 | Upregulated |
| sigB | Alternative Sigma Factor | > 2.0 | Upregulated |
Note: This is example data based on findings from literature. Actual results will vary.[6]
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Experimental workflow for gene expression analysis.
References
- 1. This compound MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of RNA extraction for bacterial whole transcriptome studies of low-biomass samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. qiagen.com [qiagen.com]
- 5. dovepress.com [dovepress.com]
- 6. Effect of subinhibitory concentrations of this compound and ciprofloxacin on the expression of biofilm-associated genes and biofilm structure of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Subinhibitory Concentrations of Daptomycin and this compound in Modulating Virulence in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. beckman.com [beckman.com]
- 10. Bacterial Differential Expression Analysis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pluto.bio [pluto.bio]
- 12. Expression Analysis with DESeq2 - Geneious [geneious.com]
- 13. RNA Sequence Analysis - Bioinformatics Workbook [bioinformaticsworkbook.org]
- 14. Effects of sub-inhibitory concentrations of meropenem and this compound on the expression of genes regulating pili, efflux pumps and virulence factors involved in biofilm formation by Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Tigecycline-Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro generation of bacterial mutants with resistance to tigecycline (B611373), a last-resort glycylcycline antibiotic. Understanding the mechanisms of resistance is crucial for the development of new antimicrobial strategies. The methods described herein are designed for laboratory research purposes to investigate the genetic and phenotypic changes that lead to this compound resistance.
Introduction
This compound circumvents many common tetracycline (B611298) resistance mechanisms, such as efflux pumps and ribosomal protection.[1] However, resistance to this compound has emerged and is often associated with the overexpression of multidrug resistance (MDR) efflux pumps, mutations in the 30S ribosomal protein S10 (rpsJ), and the acquisition of specific resistance genes like tet(X).[2][3][4][5] The generation of this compound-resistant mutants in a controlled laboratory setting is a valuable tool for studying these resistance mechanisms.
The primary mechanisms of this compound resistance in bacteria include:
-
Efflux Pump Overexpression : Upregulation of efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae and the AdeABC system in Acinetobacter baumannii, actively transport this compound out of the bacterial cell.
-
Ribosomal Alterations : Mutations in the rpsJ gene, which encodes the ribosomal protein S10, can alter the this compound binding site on the 30S ribosomal subunit, thereby reducing its efficacy.
-
Enzymatic Inactivation : The acquisition of genes like tet(X), which encode enzymes that degrade this compound, confers high-level resistance.
-
Ribosomal Protection Proteins : While this compound is designed to evade ribosomal protection proteins like Tet(M), some studies suggest certain mutations in these proteins can contribute to reduced susceptibility.
The following protocols detail two common methods for generating this compound-resistant mutants: serial passage in the presence of the antibiotic and chemical or UV mutagenesis.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Mutants by Serial Passage (Adaptive Laboratory Evolution)
This protocol describes the gradual exposure of a bacterial culture to increasing concentrations of this compound to select for resistant mutants.
Materials:
-
This compound powder (analytical grade)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth (MHB), Tryptic Soy Broth (TSB))
-
Sterile culture tubes or microplates
-
Spectrophotometer or plate reader
-
Incubator
-
Micropipettes and sterile tips
-
Bacterial strain of interest (wild-type, susceptible to this compound)
Procedure:
-
Determine the initial Minimum Inhibitory Concentration (MIC):
-
Perform a standard broth microdilution or agar (B569324) dilution assay to determine the baseline MIC of this compound for the parental bacterial strain. This is the lowest concentration of the antibiotic that inhibits visible growth.
-
-
Prepare this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile distilled water) and sterilize by filtration. Store aliquots at -20°C or below.
-
-
Serial Passage:
-
Inoculate a fresh culture of the parental strain in a tube or well containing MHB with a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).
-
Incubate the culture under appropriate conditions (e.g., 37°C with shaking) until it reaches the late logarithmic or early stationary phase of growth.
-
On the following day, dilute the culture from the tube with the highest this compound concentration that shows growth into a new series of tubes or wells containing fresh medium with increasing concentrations of this compound (e.g., 1x, 2x, 4x, 8x the previous day's highest concentration).
-
Repeat this process of daily passage for a designated period (e.g., 15-30 days) or until a significant increase in the MIC is observed.
-
-
Isolation of Resistant Mutants:
-
After the final passage, streak a sample from the culture grown in the highest this compound concentration onto an agar plate containing the same concentration of the antibiotic to isolate single colonies.
-
Pick individual colonies and re-streak for purity.
-
-
Confirmation of Resistance:
-
Perform a standard MIC determination on the isolated mutants to confirm the level of this compound resistance compared to the parental strain.
-
Store the confirmed resistant mutants in glycerol (B35011) stocks at -80°C for further analysis.
-
Protocol 2: Induction of this compound Resistance using Mutagenesis
This protocol uses a mutagen, such as ethyl methanesulfonate (B1217627) (EMS) or ultraviolet (UV) radiation, to increase the frequency of mutations, followed by selection on this compound-containing medium.
Materials:
-
In addition to materials from Protocol 1:
-
Mutagen: Ethyl methanesulfonate (EMS) or a UV lamp.
-
Appropriate safety equipment for handling mutagens (e.g., chemical fume hood, UV-protective eyewear).
-
Phosphate buffered saline (PBS) or similar buffer.
-
Sodium thiosulfate (B1220275) solution (for EMS inactivation).
Procedure:
-
Prepare Bacterial Suspension:
-
Grow an overnight culture of the parental bacterial strain.
-
Harvest the cells by centrifugation and wash them with PBS to remove residual medium.
-
Resuspend the cells in PBS to a specific density (e.g., 10^8 CFU/mL).
-
-
Mutagenesis (Example with UV radiation):
-
Place a specific volume of the bacterial suspension in a sterile petri dish with a stir bar.
-
Expose the cells to UV radiation from a UV lamp for a predetermined time (e.g., 60-90 seconds). The optimal exposure time should be determined empirically to achieve a desired kill rate (e.g., 90-99%).
-
-
Selection of Mutants:
-
After mutagenesis, plate serial dilutions of the treated bacterial suspension onto agar plates containing this compound at a concentration 2-4 times the initial MIC of the parental strain.
-
Incubate the plates under appropriate conditions until colonies appear.
-
-
Isolation and Confirmation:
-
Pick individual colonies from the this compound-containing plates and re-streak for purity on fresh selective plates.
-
Confirm the level of this compound resistance of the isolated mutants by determining their MIC and comparing it to the parental strain.
-
Store the confirmed resistant mutants in glycerol stocks at -80°C.
-
Data Presentation
The following table summarizes representative quantitative data for this compound-resistant mutants generated through laboratory evolution.
| Bacterial Species | Parental Strain MIC (µg/mL) | Mutant Selection Method | This compound Concentration for Selection | Fold Increase in MIC in Mutant | Primary Resistance Mechanism | Reference |
| Acinetobacter baumannii | 2 | Serial Passage | Increasing concentrations up to 24 µg/mL | 12-fold | Overexpression of AdeABC efflux pump | |
| Klebsiella pneumoniae | 0.75 | Serial Passage | Not specified | 4 to 16-fold | Upregulation of AcrAB-TolC efflux pump | |
| Escherichia coli | Not specified | Serial Passage | Not specified | 2 to 4-fold | Mutations in tet(A) | |
| Staphylococcus aureus | Not specified | Serial Passage | Not specified | Not specified | Mutations in mepA and rpsJ |
Visualization of Workflows and Pathways
Experimental Workflow for Generating this compound-Resistant Mutants
Caption: Workflow for generating and confirming this compound-resistant mutants.
Signaling Pathway for Efflux Pump-Mediated this compound Resistance
Caption: Efflux pump-mediated this compound resistance mechanism.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Frontiers | Molecular mechanisms of this compound-resistance among Enterobacterales [frontiersin.org]
- 3. Molecular mechanisms of this compound-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The this compound resistance mechanisms in Gram-negative bacilli [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Overcoming tigecycline instability in stock solutions and culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the inherent instability of tigecycline (B611373) in stock solutions and culture media. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color (yellow to orange/brown)?
A1: The color change in your this compound solution is a visual indicator of degradation. This compound is susceptible to oxidation, particularly its phenol (B47542) group, which can cause the solution to darken over time.[1][2] This process is accelerated by exposure to light, oxygen, and pH values greater than 7.[1][2]
Q2: What are the main causes of this compound instability in solution?
A2: this compound degradation in solution is primarily caused by two chemical processes:
-
Oxidation: The phenol group in the this compound molecule is prone to oxidation, especially at a pH above 7.[1][2] This is often the main degradation pathway when solutions are exposed to atmospheric oxygen.[3]
-
Epimerization: At acidic pH (lower pH), this compound can undergo nonenzymatic epimerization, which alters its stereochemistry and results in a pharmacologically inactive product.[1][4]
Both oxidation and epimerization lead to a loss of antibacterial efficacy.[3][4]
Q3: How quickly does this compound degrade at room temperature?
A3: this compound degradation at room temperature can be rapid. In a simple saline solution, as little as 20% of the drug may remain intact after 24 hours, and less than 2% after 48 hours.[1] The commercial formulation, Tygacil®, is stable for only up to 6 hours at room temperature after reconstitution and for an additional 18 hours once diluted in an IV bag.[1][2]
Q4: Can I use Sterile Water for Injection to reconstitute this compound?
A4: It is not recommended to reconstitute this compound with Sterile Water for Injection.[5] For clinical and research use, it is typically reconstituted with 0.9% Sodium Chloride Injection, USP, 5% Dextrose Injection, USP, or Lactated Ringer's Injection, USP.[5][6]
Q5: How does the age of culture media affect this compound's activity?
A5: The age of the culture medium, such as Mueller-Hinton broth (MHB), can significantly impact this compound's stability and apparent activity. Aged media can lead to discrepant and higher Minimum Inhibitory Concentration (MIC) results compared to freshly prepared media.[7] This is likely due to dissolved oxygen in the aged broth contributing to oxidative degradation.
Troubleshooting Guide
Problem: Inconsistent results in antimicrobial susceptibility testing (e.g., variable MICs).
| Potential Cause | Troubleshooting Steps |
| Degradation in aged culture media | Use freshly prepared Mueller-Hinton broth (MHB) for all susceptibility tests.[7][8] If using aged broth is unavoidable, consider supplementing it with an oxygen-reducing agent like Oxyrase or 2% pyruvate (B1213749) to stabilize the this compound.[7][9] |
| Degradation of stock solution | Prepare fresh this compound stock solutions for each experiment. If storage is necessary, aliquot and store at -70°C. The addition of stabilizers like Oxyrase can extend stability at this temperature.[10] |
| Inappropriate solvent for reconstitution | Ensure you are using a recommended solvent such as 0.9% saline or 5% dextrose, not sterile water.[5][6] |
| Exposure to light | Protect all this compound solutions (stock and working solutions) from light by using amber vials or by wrapping containers in aluminum foil.[1][11] |
Problem: Visible precipitate or color change in the this compound solution.
| Potential Cause | Troubleshooting Steps |
| Oxidative degradation | This is indicated by a color change to yellow, orange, or brown. Prepare fresh solutions and minimize exposure to atmospheric oxygen. Consider preparing solutions in an anaerobic environment or using deoxygenated solvents. The use of antioxidants can also mitigate this. |
| pH-related instability | Check the pH of your solution. This compound is more prone to oxidation at pH > 7 and epimerization at acidic pH.[1] Adjust the pH to around 7.0 for enhanced stability, especially when using stabilizing agents.[1] |
| High concentration in stabilizing formulation | When using stabilizing formulations, such as those containing ascorbic acid and pyruvate, be aware that this compound stability may be reduced at concentrations greater than 1 mg/mL.[11] |
Data on this compound Stability
The stability of this compound is highly dependent on the solvent, temperature, and presence of stabilizing agents.
Table 1: Stability of this compound (1 mg/mL) in Saline with Various Additives at Room Temperature
| Additive | % this compound Remaining after 48 hours |
| None (Saline alone) | < 2% |
| Ascorbic Acid | 68% |
| Pyruvate | 32% |
| Oxyrase | 18% |
| 2-hydroxypropyl-β-cyclodextrin (HPCD) | 20% |
| Data adapted from a study by Jitkova Y, et al. (2014).[1] |
Table 2: Stability of this compound (2 µg/mL) in Peritoneal Dialysis (PD) Solutions
| Storage Temperature | Time to Reach 90% of Initial Concentration |
| 4°C | At least 216 hours (9 days) |
| 25°C | At least 72 hours (3 days) |
| 37°C | 8 to 12 hours |
| Data from a study on this compound stability in different PD solutions.[12] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol is based on a formulation developed to enhance this compound stability for research purposes.[1]
-
Prepare the Stabilizing Solution:
-
Dissolve ascorbic acid to a final concentration of 3 mg/mL and pyruvate to a final concentration of 60 mg/mL in 0.9% saline.
-
Adjust the pH of the solution to 7.0.
-
-
Dissolve this compound:
-
Dissolve the this compound powder in the prepared stabilizing solution to the desired stock concentration (e.g., 1 mg/mL).
-
-
Storage:
-
Protect the solution from light by storing it in an amber vial or wrapping the vial in aluminum foil.[1]
-
For short-term storage, keep at 4°C. For long-term storage, aliquot and freeze at -70°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment
This method can be used to quantify the amount of intact this compound in a solution.
-
Sample Preparation:
-
Dilute the this compound samples with the mobile phase to a concentration within the linear range of the assay (e.g., 70–350 µg/mL).[1]
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 3.9 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and monosodium phosphate (B84403) buffer (e.g., 25:75 v/v) with an ion-pairing agent like 4 mM 1-octanesulfonic acid, adjusted to pH 3.0.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection: UV detection at 244 nm or 350 nm.[1]
-
Retention Time: The retention time for intact this compound is approximately 5.6 minutes under these conditions.[1]
-
-
Quantification:
-
Calculate the stability of this compound based on the peak area of the intact drug relative to a freshly prepared reference standard of the same concentration.[1]
-
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Key factors influencing this compound stability in vitro.
References
- 1. A Novel Formulation of this compound Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking the stability barrier: a novel formulation for this compound offers extended clinical flexibility - MedCrave online [medcraveonline.com]
- 3. Composition And Manufacturing Process For this compound Reconstitute [quickcompany.in]
- 4. US7879828B2 - this compound compositions and methods of preparation - Google Patents [patents.google.com]
- 5. globalrph.com [globalrph.com]
- 6. droracle.ai [droracle.ai]
- 7. This compound MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability studies with this compound in bacterial growth medium and impact of stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stabilization of this compound solutions during susceptibility testing of microorganisms by broth microdilution method - Kosilova - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 11. researchgate.net [researchgate.net]
- 12. Stability of this compound in Different Types of Peritoneal Dialysis Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tigecycline Dosage in Critically Ill Patients
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing tigecycline (B611373) dosage in critically ill patients through pharmacokinetic (PK) modeling. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experimental work.
Q1: We are observing high inter-individual variability in our this compound pharmacokinetic data. What are the potential causes?
A1: High PK variability is a known challenge in critically ill patients. Several factors can contribute:
-
Pathophysiological Changes: Sepsis and septic shock can alter organ perfusion, protein binding, and capillary permeability, significantly impacting the drug's volume of distribution (Vd) and clearance (CL).[1][2]
-
Patient Covariates: Significant variability can be explained by patient-specific factors. Studies have identified covariates such as APACHE II score, age, body weight, creatinine (B1669602) clearance (CCr), and markers of liver function (e.g., total bilirubin, MELD score) as influencers of this compound's PK parameters.[3][4][5]
-
Organ Dysfunction: Since this compound is primarily eliminated via biliary excretion, severe hepatic impairment (Child-Pugh Class C) can significantly reduce clearance. The impact of renal failure and continuous renal replacement therapy (CRRT) is less pronounced but can still contribute to variability.
-
Fluid Status: The large volume of distribution of this compound (7 to 10 L/kg) means that aggressive fluid resuscitation or significant fluid shifts, common in ICU patients, can alter drug concentrations.
Q2: Our measured this compound plasma concentrations are consistently lower than expected, potentially leading to sub-therapeutic exposure. Why might this be happening?
A2: Lower-than-expected plasma concentrations are a frequent concern and a primary reason for treatment failure with standard doses.
-
Increased Clearance: Some critically ill patients may exhibit augmented renal clearance, while others might have altered hepatic metabolism. Covariates like a larger body mass index (BMI) have been associated with increased this compound clearance.
-
Large Volume of Distribution: Conditions like sepsis can increase the volume of distribution, meaning more of the drug is in the tissues rather than the plasma, leading to lower measured plasma concentrations.
-
Inadequate Dosing: Standard dosing regimens (100 mg loading dose, then 50 mg q12h) are often insufficient to achieve therapeutic targets in critically ill patients, especially for infections with higher minimum inhibitory concentrations (MICs). Many studies now advocate for high-dose regimens (200 mg loading dose, then 100 mg q12h).
Q3: How do we select the appropriate PK/PD target for our study?
A3: The efficacy of this compound is best predicted by the ratio of the 24-hour area under the concentration-time curve to the MIC of the pathogen (AUC0-24/MIC). However, the specific target value depends on the site of infection, as established in preclinical and clinical studies:
-
Complicated Skin and Skin Structure Infections (cSSSI): AUC0-24/MIC ≥ 17.9
-
Complicated Intra-Abdominal Infections (cIAI): AUC0-24/MIC ≥ 6.96
-
Hospital-Acquired Pneumonia (HAP): AUC0-24/MIC ≥ 4.5
Your choice should be guided by the primary indication being studied in your patient cohort.
Q4: We are having trouble with our this compound quantification assay. What are the key considerations for a reliable method?
A4: Accurate quantification is crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.
-
Sample Preparation: A protein precipitation step is typically required. Acetonitrile is a commonly used precipitant.
-
Internal Standard (IS): Use of a stable, deuterated internal standard (e.g., this compound-d9) is recommended to account for matrix effects and variations in extraction.
-
Stability: this compound stability must be assessed under various conditions, including room temperature, refrigeration, long-term storage (-80°C), and freeze-thaw cycles.
-
Validation: The method must be fully validated according to regulatory guidelines (e.g., ICH Q2R1), assessing for linearity, precision, accuracy, selectivity, and matrix effect.
Data Presentation: Pharmacokinetic Parameters
The tables below summarize key pharmacokinetic parameters from population PK studies of this compound in critically ill patients, comparing standard and high-dose regimens.
Table 1: Population Pharmacokinetic Parameters of this compound in Critically Ill Patients
| Study Population | Dosing Regimen | Model Type | CL (L/h) | Vc (L) | Vp (L) | Key Covariates Identified |
| Sepsis/Septic Shock | High-Dose (100 mg q12h) | 2-Compartment | 22.1 | 162 | 87.9 | None |
| Severe Infections | Standard-Dose (50 mg q12h) | 2-Compartment | 7.50 | 72.5 | - | BMI on CL |
| Severe Infections | Standard-Dose (50 mg q12h) | 1-Compartment | 11.3 | 105 (Vd) | - | APACHE II on CL, Age on Vd |
| CRRT Patients | Standard-Dose (50 mg q12h) | 2-Compartment | 4.42 | 30.9 | 98.7 | None |
| Decompensated Cirrhosis | Standard-Dose (50 mg q12h) | 2-Compartment | - | - | - | MELD Score on CL |
| Liver Impairment | Standard-Dose (50 mg q12h) | - | 8.6 | - | - | Child-Pugh Score, Total Bilirubin |
CL: Clearance; Vc: Volume of central compartment; Vp: Volume of peripheral compartment; Vd: Volume of distribution; BMI: Body Mass Index; APACHE II: Acute Physiology and Chronic Health Evaluation II; CRRT: Continuous Renal Replacement Therapy; MELD: Model for End-Stage Liver Disease.
Table 2: Exposure and Target Attainment with Different Dosing Regimens
| Dosing Regimen | Peak Conc. (Cmax) (µg/mL) | Trough Conc. (Cmin) (µg/mL) | AUC0-12h (h·µg/mL) | Notes on Target Attainment |
| Standard-Dose (50 mg q12h) | 1.25 ± 0.16 | 0.21 | 9.83 ± 1.23 | Often insufficient for pathogens with MIC >0.5 mg/L, especially for HAP and cSSSI targets. |
| High-Dose (100 mg q12h) | 2.46 ± 0.43 | 0.56 | 16.35 ± 3.09 | Improves probability of target attainment for less susceptible pathogens and higher PK/PD targets. |
Experimental Protocols
Protocol 1: Population Pharmacokinetic Study Workflow
This protocol outlines the key steps for conducting a population PK study of this compound in a cohort of critically ill patients.
1. Patient Recruitment:
-
Define clear inclusion/exclusion criteria (e.g., age >18, receiving this compound for a documented infection, ICU admission).
-
Obtain informed consent from patients or their legal representatives.
-
Collect baseline demographic and clinical data, including age, weight, height, severity scores (APACHE II, SOFA), and relevant laboratory values (serum creatinine, liver function tests).
2. Drug Administration and Sampling:
-
Administer this compound as a 30-minute intravenous infusion.
-
Employ an intensive or sparse sampling strategy. For a robust model, collect 4-5 samples per patient over a dosing interval at steady state (e.g., after the 3rd or 4th dose).
-
Example sampling times: 0.5, 2, 4, 8, and 12 hours after the start of the infusion.
-
Collect blood samples (approx. 3-5 mL) in EDTA-containing tubes.
3. Sample Processing and Storage:
-
Centrifuge blood samples at ~3000 rpm for 10 minutes at 4°C to separate plasma.
-
Immediately transfer the plasma supernatant to clearly labeled cryovials.
-
Store plasma samples at -80°C until analysis to ensure drug stability.
4. Bioanalysis: this compound Quantification by LC-MS/MS
-
Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank human plasma.
-
Sample Preparation: Thaw plasma samples. To a 50 µL aliquot of plasma, add 20 µL of internal standard (e.g., this compound-d9). Precipitate proteins by adding 200 µL of acetonitrile, vortexing, and centrifuging at 12,000 rpm for 15 minutes.
-
Chromatography: Inject the supernatant onto a suitable column (e.g., C18). Use a mobile phase of water with 0.1% formic acid and acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive-ion mode using electrospray ionization (ESI). Monitor the specific mass-to-charge (m/z) transitions for this compound and the internal standard.
5. Population PK Modeling:
-
Use non-linear mixed-effects modeling software (e.g., NONMEM, Pmetrics).
-
Determine the structural model (e.g., one- or two-compartment model) that best describes the concentration-time data.
-
Test for significant covariates (e.g., weight, age, APACHE II score, renal/hepatic function markers) that explain inter-individual variability in PK parameters like CL and Vd.
-
Evaluate the final model using goodness-of-fit plots, bootstrap analysis, and visual predictive checks.
6. Simulation and Dose Optimization:
-
Use the final validated model to perform Monte Carlo simulations to assess the probability of target attainment (PTA) for various dosing regimens against a range of pathogen MICs.
-
Recommend optimized dosing strategies based on the simulation results to achieve a high PTA (typically ≥90%).
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes in this compound dosage optimization research.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Population Pharmacokinetics of High-Dose this compound in Patients with Sepsis or Septic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Population pharmacokinetics of this compound in critically ill patients [frontiersin.org]
- 5. Frontiers | Population pharmacokinetics and individualized dosing of this compound for critically ill patients: a prospective study with intensive sampling [frontiersin.org]
Investigating the tigecycline MIC creep phenomenon in clinical isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the tigecycline (B611373) Minimum Inhibitory Concentration (MIC) creep phenomenon in clinical isolates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent this compound MIC values for our clinical isolates. What could be the cause?
A1: Inconsistent this compound MICs are a common challenge. Several factors can contribute to this variability:
-
Testing Methodology: Broth microdilution (BMD) is the reference method for this compound susceptibility testing.[1][2] Other methods like disk diffusion and E-test can show discrepancies, especially for Acinetobacter baumannii.[1][2] If using E-test, be aware that MICs can be elevated compared to BMD.[3][4][5]
-
Media Preparation: this compound is sensitive to oxidation. Using aged Mueller-Hinton Broth (MHB) can lead to falsely elevated MICs.[6] It is crucial to use freshly prepared MHB (<12 hours old) for all this compound susceptibility testing.[6]
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard before dilution to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[3][6]
-
Incubation Conditions: Incubate microdilution plates at 35°C ± 2°C for 16-20 hours in ambient air.[3] Stacking plates more than four high can affect temperature distribution.[3]
Q2: How can we confirm if efflux is the primary mechanism of this compound MIC creep in our isolates?
A2: The involvement of efflux pumps can be investigated using an efflux pump inhibitor (EPI) assay. A significant reduction in the this compound MIC in the presence of an EPI suggests that efflux is a key mechanism.
-
Principle: EPIs are compounds that block the activity of bacterial efflux pumps. If an isolate's resistance is due to efflux, inhibiting the pumps will restore its susceptibility to the antibiotic.
-
Common Inhibitors: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and Phenylalanine-Arginine Beta-Naphthylamide (PAβN) are commonly used EPIs.[7][8][9][10]
-
Interpretation: A four-fold or greater decrease in the this compound MIC in the presence of the EPI is generally considered a positive result, indicating the involvement of an active efflux mechanism.[11][12]
Q3: Our qRT-PCR results for efflux pump regulatory genes (e.g., ramA, marA, soxS) are not correlating with the observed this compound MICs. What are the possible reasons?
A3: A lack of correlation between gene expression and MICs can be due to several factors:
-
Multiple Resistance Mechanisms: this compound resistance is often multifactorial. Besides the upregulation of efflux pumps, other mechanisms like mutations in the ribosomal protein S10 (rpsJ) or the presence of tetracycline-inactivating enzymes (tet(X)) could be contributing to the MIC.
-
Post-Transcriptional Regulation: mRNA levels do not always directly translate to protein levels and activity. Post-transcriptional and post-translational modifications can influence the final activity of the efflux pumps.
-
Experimental Variability: Ensure consistency in your experimental procedures, from RNA extraction to the qRT-PCR reaction setup. Use a stable housekeeping gene for normalization. 16S rRNA is a common choice.[8][13]
-
Growth Phase: Gene expression can vary depending on the bacterial growth phase. It is important to harvest RNA from cultures at a consistent growth stage (e.g., mid-logarithmic phase).[14]
Q4: We suspect our isolate has a mutation in the rpsJ gene. How can we confirm this?
A4: To confirm mutations in the rpsJ gene, you will need to perform DNA sequencing.
-
Primer Design: Design PCR primers to amplify the entire coding sequence of the rpsJ gene from your clinical isolate.
-
PCR Amplification: Perform a standard PCR to amplify the rpsJ gene.
-
DNA Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Compare the obtained sequence with the wild-type rpsJ sequence from a susceptible reference strain of the same bacterial species. Any differences in the nucleotide sequence that result in an amino acid change should be noted.
Experimental Protocols
Protocol 1: this compound Broth Microdilution (BMD) Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[1][3][4][5][15]
Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (MHB), freshly prepared (<12 hours old)[6]
-
96-well microtiter plates
-
Bacterial isolates and quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (refer to the manufacturer's instructions).
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in fresh MHB in a separate 96-well plate to create a range of concentrations (e.g., 16 µg/mL to 0.015 µg/mL).
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute the adjusted suspension 1:150 in fresh MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculate Microtiter Plates:
-
Transfer 50 µL of the appropriate this compound dilution to each well of the test plate.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (100 µL of inoculated MHB without antibiotic) and a sterility control well (100 µL of uninoculated MHB).
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Efflux Pump Inhibitor (EPI) Assay
Materials:
-
This compound
-
Efflux pump inhibitor (e.g., CCCP or PAβN) stock solution
-
Freshly prepared MHB
-
96-well microtiter plates
-
Bacterial isolates
Procedure:
-
Determine this compound MIC: First, determine the baseline this compound MIC for your isolate using the BMD protocol described above.
-
Prepare EPI-containing Plates:
-
Prepare a set of microtiter plates with serial dilutions of this compound as in Protocol 1.
-
To each well, add the EPI to a final, sub-inhibitory concentration. A common concentration for CCCP is 25 µg/mL, and for PAβN is 20 µg/mL.[9][12][16] It is recommended to perform a preliminary experiment to determine the MIC of the EPI alone to ensure the concentration used is not inhibitory to bacterial growth.
-
-
Inoculation and Incubation: Inoculate the plates with the standardized bacterial suspension and incubate as described in Protocol 1.
-
Data Analysis:
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the relative quantification of gene expression using the ΔΔCt method.[2][17][18][19][20]
1. RNA Extraction and cDNA Synthesis:
-
Culture and Harvest: Grow your test isolate and a susceptible control strain to the mid-logarithmic phase in MHB. You may choose to expose the test isolate to a sub-inhibitory concentration of this compound.
-
RNA Extraction: Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.
2. qRT-PCR:
-
Reaction Setup: Prepare the qRT-PCR reaction mixture containing:
-
cDNA template
-
Forward and reverse primers for the target gene (e.g., ramA, marA, soxS, acrB, adeB) and a housekeeping gene (e.g., 16S rRNA).
-
SYBR Green or a probe-based master mix.
-
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR cycler with appropriate cycling conditions (annealing temperature and extension time will depend on the primers used).
3. Data Analysis (ΔΔCt Method):
-
Normalization to Housekeeping Gene (ΔCt):
-
For each sample (test and control), calculate the difference between the Ct value of the target gene and the Ct value of the housekeeping gene.
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
-
Normalization to Control Sample (ΔΔCt):
-
Calculate the difference between the ΔCt of the test sample and the ΔCt of the susceptible control sample.
-
ΔΔCt = ΔCt(test sample) - ΔCt(control sample)
-
-
Calculate Fold Change:
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Table 1: Example Primer Sequences for qRT-PCR
| Gene | Organism | Primer Sequence (5' - 3') | Reference |
| 16S rRNA (F) | S. enterica | CGTGTTGTGAAATGTTGGGTTAA | [13] |
| 16S rRNA (R) | S. enterica | CCGCTGGCAACAAAGGATAA | [13] |
| acrB (F) | S. enterica | TGAAGACCAGGGCGTATTCCT | [21] |
| acrB (R) | S. enterica | TTTTTGCGTGCGCTCTTG | [21] |
| marA (F) | S. enterica | GACCCGGACGTTCAAAAACTAT | [21] |
| marA (R) | S. enterica | TCGCCATGCATATTGGTGAT | [21] |
| ramA (F) | S. enterica | CCAGAAGGTGTATGATATTTGTCTCAAG | [21] |
| ramA (R) | S. enterica | GGTTGAACGTGCGGGTAAA | [21] |
| soxS (F) | S. enterica | CGGAATACACGCGAGAAGGT | [21] |
| soxS (R) | S. enterica | GAGCGCCCGATTTTTGATATC | [21] |
Note: Primer sequences should be validated for specificity and efficiency for the target organism.
Data Presentation
Table 2: this compound MIC Creep - Example Data
| Isolate ID | Collection Date | This compound MIC (µg/mL) | Fold Change in ramA Expression (vs. Control) | Fold Change in acrB Expression (vs. Control) |
| KP-001 | Jan 2023 | 1 | 1.2 | 1.5 |
| KP-002 | Jun 2023 | 2 | 4.8 | 3.9 |
| KP-003 | Jan 2024 | 4 | 10.2 | 8.7 |
| KP-004 | Jun 2024 | 8 | 15.6 | 12.3 |
Table 3: FDA and EUCAST this compound Breakpoints for Enterobacteriaceae
| Breakpoint (µg/mL) | FDA | EUCAST |
| Susceptible | ≤ 2 | ≤ 1 |
| Intermediate | 4 | - |
| Resistant | ≥ 8 | > 2 |
Note: Breakpoints can be subject to change and should be verified with the latest CLSI/EUCAST guidelines.[22]
Visualizations
Caption: Experimental workflow for investigating this compound MIC creep.
Caption: Simplified signaling pathway of AcrAB-TolC efflux pump regulation.
Caption: Logical troubleshooting flow for inconsistent this compound MIC results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. youtube.com [youtube.com]
- 3. dokumen.pub [dokumen.pub]
- 4. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. This compound MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of acrB, acrF, acrD, marA, and soxS in Salmonella enterica Serovar Typhimurium: Role in Multiple Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bad bug, no test: this compound susceptibility testing challenges and way forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Expression of the marA, soxS, acrB and ramA genes related to the AcrAB/TolC efflux pump in Salmonella enterica strains with and without quinolone resistance-determining regions gyrA gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medium Plays a Role in Determining Expression of acrB, marA, and soxS in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of this compound against Gram-Positive and Gram-Negative Pathogens as Evaluated by Broth Microdilution and Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. science.smith.edu [science.smith.edu]
- 20. bitesizebio.com [bitesizebio.com]
- 21. researchgate.net [researchgate.net]
- 22. INVESTIGATION OF this compound SUSCEPTIBILITY OF MULTIDRUG-RESISTANT ACINETOBACTER BAUMANNII ISOLATES BY DISC DIFFUSION, AGAR GRADIENT AND BROTH MICRODILUTION TESTS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tigecycline-Induced Nausea and Vomiting in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tigecycline-induced nausea and vomiting in animal models. Given the limited direct preclinical data on mitigating this specific side effect, this guide incorporates established principles from chemotherapy-induced nausea and vomiting (CINV) research and general veterinary antiemetic therapy.
Frequently Asked Questions (FAQs)
Q1: Why is This compound (B611373) likely to cause nausea and vomiting in animal studies?
A1: Nausea and vomiting are the most frequently reported adverse effects of this compound in human clinical trials.[1][2][3] While the exact mechanisms are not fully elucidated, it is hypothesized that this compound may irritate the gastrointestinal tract, leading to the release of emetogenic substances.[3] In animal models, other antibiotics and chemotherapeutics have been shown to induce emesis through central and peripheral pathways, often involving the chemoreceptor trigger zone (CRTZ) and vagal afferent nerves.[4]
Q2: Which animal models are suitable for studying emesis?
A2: Several animal models are well-established for emesis research. The ferret is considered a gold-standard model for studying both acute and delayed vomiting due to its sensitivity to emetic stimuli from cytotoxic drugs. The dog is another commonly used model, with well-characterized emetic responses. The musk shrew (Suncus murinus) is a smaller, cost-effective model for investigating emesis. It's important to note that one pharmacology/toxicology evaluation suggested that the shrew may not be a good model for investigating this compound-induced vomiting.
Q3: What are the primary strategies to mitigate this compound-induced nausea and vomiting in animal studies?
A3: While direct studies on this compound are lacking, strategies can be extrapolated from CINV research and general veterinary practice. The primary approach is the prophylactic administration of antiemetic drugs. Commonly used classes of antiemetics in animal models include 5-HT3 receptor antagonists (e.g., ondansetron) and neurokinin-1 (NK1) receptor antagonists (e.g., maropitant). In human studies, prophylactic antiemetics are recommended to decrease the incidence of nausea and vomiting with certain this compound dosing regimens.
Q4: How do 5-HT3 receptor antagonists like ondansetron (B39145) work to prevent emesis?
A4: 5-HT3 receptor antagonists block the action of serotonin (B10506) (5-hydroxytryptamine) on its receptors. Serotonin is released from enterochromaffin cells in the gut in response to emetogenic stimuli and activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brain. By blocking these receptors, ondansetron can effectively prevent chemotherapy-induced and other forms of vomiting.
Q5: What is the role of NK1 receptor antagonists in managing emesis?
A5: NK1 receptor antagonists block the binding of Substance P, a neuropeptide involved in the emetic reflex, to its receptor in the brain's vomiting center. This mechanism of action makes them effective against a broad range of emetic stimuli. Maropitant (B1663616) is a widely used NK1 receptor antagonist in veterinary medicine for the prevention and treatment of vomiting from various causes.
Troubleshooting Guides
Issue 1: High Incidence of Nausea and Vomiting Observed Post-Tigecycline Administration
-
Potential Cause: The inherent emetogenic potential of this compound.
-
Troubleshooting Steps:
-
Introduce Prophylactic Antiemetics: Administer an antiemetic agent prior to this compound administration. Based on established antiemetic protocols in animal models, consider a 5-HT3 antagonist or an NK1 receptor antagonist.
-
Optimize Dosing and Administration:
-
Dose Titration: If possible within the study design, evaluate lower doses of this compound to determine if a therapeutic window with reduced emesis can be achieved.
-
Infusion Rate: In human studies, slowing the rate of intravenous administration has been explored to reduce nausea. This could be a variable to investigate in animal models.
-
-
Supportive Care: Ensure animals have easy access to water to prevent dehydration resulting from vomiting. Monitor for signs of distress and consider humane endpoints if emesis is severe and uncontrollable.
-
Issue 2: Choosing an Appropriate Antiemetic for the Animal Model
-
Guidance: The choice of antiemetic may depend on the specific animal model and the suspected mechanism of emesis.
| Animal Model | Commonly Used Antiemetics | Considerations |
| Dog | Ondansetron, Maropitant | Both are considered effective for various causes of vomiting. Ondansetron is often favored for nausea. |
| Cat | Ondansetron, Maropitant | Both are used to manage severe nausea and vomiting. |
| Ferret | Ondansetron, NK1 receptor antagonists | The ferret model is well-characterized for CINV, and these antiemetics have proven effective. |
| Suncus murinus | Ondansetron, NK1 receptor antagonists | This model is responsive to various antiemetic agents. |
Experimental Protocols
Note: The following protocols are generalized based on common practices in emesis research. Doses and timing should be optimized for your specific study design and institutional guidelines.
Protocol 1: Prophylactic Use of Ondansetron for this compound-Induced Emesis in a Dog Model
-
Animal Model: Beagle dogs, known to be sensitive to emetogenic stimuli.
-
Housing: Animals should be housed individually to allow for accurate monitoring of emetic events.
-
Acclimation: Allow for an appropriate acclimation period before the start of the experiment.
-
Antiemetic Administration: Administer ondansetron at a dose of 0.5-1 mg/kg, either intravenously or orally, 30-60 minutes prior to this compound administration.
-
This compound Administration: Administer this compound at the desired experimental dose and route.
-
Observation: Continuously monitor the animals for a defined period (e.g., 4-8 hours) for the incidence of retching and vomiting. Record the latency to the first emetic event and the total number of events.
-
Data Analysis: Compare the emetic responses in animals pre-treated with ondansetron to a control group receiving vehicle before this compound.
Protocol 2: Evaluation of Maropitant in a Ferret Model of this compound-Induced Emesis
-
Animal Model: Male ferrets.
-
Housing and Acclimation: House individually and allow for acclimation.
-
Antiemetic Administration: Administer maropitant at a dose of 1 mg/kg subcutaneously 60 minutes before this compound administration.
-
This compound Administration: Administer this compound at the intended dose.
-
Observation: Observe the ferrets for at least 4 hours, recording the number of retches and vomits.
-
Data Analysis: Compare the number of emetic episodes between the maropitant-treated group and a vehicle control group.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Drug-Induced Emesis
References
Selecting appropriate solvents and storage conditions for tigecycline
This guide provides technical support for researchers, scientists, and drug development professionals on the appropriate selection of solvents and storage conditions for tigecycline (B611373).
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: The choice of solvent depends on the intended application. For most in vitro laboratory applications, Dimethyl Sulfoxide (DMSO) is a suitable solvent due to the high solubility of this compound.[1][2] For applications where an organic solvent is not desirable, Phosphate-Buffered Saline (PBS) at a pH of 7.2 can be used, although the solubility is lower than in DMSO.[1] For clinical or in vivo use, sterile solutions such as 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection are recommended for reconstitution.[3] It is important to note that Sterile Water for Injection should not be used for reconstitution of the clinical formulation.
Q2: My this compound solution has changed color to green or black. What should I do?
A2: A color change to green or black indicates degradation of the this compound solution. The solution should be discarded immediately and a fresh solution prepared. The reconstituted solution should be a yellow to orange color.[3] Degradation can be caused by exposure to light, oxygen, or inappropriate pH levels.[4][5][6]
Q3: Can I store my this compound stock solution in the refrigerator?
A3: Yes, stock solutions of this compound can be stored under refrigeration. For instance, a this compound solution mixed with 0.9% Sodium Chloride Injection or 5% Dextrose Injection can be stored at 2° to 8°C (36° to 46°F) for up to 48 hours.[7] However, for long-term storage of several months, it is recommended to keep stock solutions below -20°C.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is light-sensitive.[5] Exposure to light can accelerate its degradation. It is recommended to protect this compound solutions from light by using amber vials or by wrapping the container in aluminum foil, especially during storage and handling.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in aqueous solution | - The concentration of this compound exceeds its solubility limit in the aqueous buffer. - The pH of the solution is not optimal. | - Ensure the concentration is within the solubility limits for the chosen aqueous buffer. - Adjust the pH of the buffer. This compound is more stable at a slightly acidic pH.[4] |
| Loss of antibacterial activity | - Degradation of this compound due to improper storage (e.g., prolonged storage at room temperature, exposure to light). - Epimerization at low pH.[4] - Oxidation at higher pH.[4][5] | - Prepare fresh solutions for experiments. - Store stock solutions at or below -20°C and protect from light.[1] - Maintain the pH of the solution within a stable range (e.g., pH 7 for saline solutions).[5] |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution. - Degradation of the working solution during the experiment. | - Verify the concentration of the stock solution using a spectrophotometer or other analytical method. - Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL, >29.3 mg/mL, 100 mg/mL | [1],[2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [1] |
| Water | 0.01455 mg/mL, 100 mg/mL | [8] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Maximum Storage Duration | Reference(s) |
| Stock solution in DMSO | ≤ -20°C | Several months | |
| Reconstituted with 0.9% NaCl or 5% Dextrose | 2°C to 8°C | 48 hours | [7] |
| Reconstituted with 0.9% NaCl or 5% Dextrose | Room Temperature (≤25°C/77°F) | 24 hours (6 hours in vial, 18 hours in IV bag) | [3][5] |
| Aqueous solutions (e.g., in PBS) | 2°C to 8°C | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mg/mL.[2]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C or below for long-term storage.
Protocol 2: Preparation of a 1 mg/mL this compound Working Solution in PBS (pH 7.2)
-
Thaw a frozen aliquot of the 10 mg/mL this compound stock solution in DMSO.
-
Dilute the stock solution 1:10 in sterile PBS (pH 7.2) to achieve a final concentration of 1 mg/mL.
-
Mix the solution thoroughly by gentle inversion.
-
Use the freshly prepared working solution immediately for your experiments. It is not recommended to store aqueous solutions for more than one day.[1]
Mandatory Visualization
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. US7879828B2 - this compound compositions and methods of preparation - Google Patents [patents.google.com]
- 5. A Novel Formulation of this compound Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breaking the stability barrier: a novel formulation for this compound offers extended clinical flexibility - MedCrave online [medcraveonline.com]
- 7. This compound Uses, Side Effects & Warnings [drugs.com]
- 8. toku-e.com [toku-e.com]
Troubleshooting inconsistent results in tigecycline susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in tigecycline (B611373) susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable Minimum Inhibitory Concentration (MIC) results for this compound?
Inconsistent MIC values for this compound can arise from several factors. One of the most significant is the degradation of the drug in the presence of dissolved oxygen in testing media.[1][2] Studies have shown that the age of Mueller-Hinton Broth (MHB) can impact results, with freshly prepared media yielding lower and more accurate MICs compared to aged media.[1][3] Specifically, this compound activity can decrease, leading to a 1- to 3-dilution increase in MICs over a four-week period when using aged media.[1]
Q2: Which susceptibility testing method is considered the gold standard for this compound?
Broth microdilution (BMD) is considered the reference method for this compound susceptibility testing. However, other methods like Etest and disk diffusion are also used, though they may show discrepancies, particularly with certain organisms like Acinetobacter baumannii. Automated systems such as Vitek 2 have also been reported to produce inconsistent results.
Q3: Are there differences in breakpoints for this compound between regulatory agencies?
Yes, there are notable differences in the interpretative MIC susceptibility breakpoints for this compound between the U.S. Food and Drug Administration (FDA) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which can lead to different interpretations of susceptibility. It is crucial to specify which breakpoints are being used when reporting results.
Q4: Can the type of culture medium affect this compound susceptibility results?
Absolutely. The choice and preparation of the medium are critical. Using freshly prepared Mueller-Hinton Broth (less than 12 hours old) is recommended to minimize this compound degradation due to oxidation. The presence of dissolved oxygen in aged media can lead to falsely elevated MIC values. Some studies suggest that supplementing the broth with an oxygen-reducing agent like Oxyrase can help standardize the testing method.
Q5: How should I prepare and store this compound stock solutions?
This compound should be reconstituted according to the manufacturer's instructions, typically with 0.9% Sodium Chloride Injection or 5% Dextrose Injection to a concentration of 10 mg/mL. It is recommended to avoid vigorous shaking and to gently swirl the vial until the powder is dissolved. For susceptibility testing, it is best to use freshly prepared solutions. If storage is necessary, aqueous solutions should not be stored for more than one day. Stock solutions can be stored at -70°C for extended periods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Higher than expected MIC values | 1. Use of aged Mueller-Hinton Broth (MHB). 2. Oxidation of this compound. 3. Incorrect drug concentration. | 1. Prepare fresh MHB for each experiment (use within 12 hours). 2. Consider supplementing MHB with an oxygen-reducing agent like Oxyrase. 3. Verify the preparation and dilution of the this compound stock solution. |
| Discrepancies between different testing methods (e.g., BMD vs. Etest) | 1. Inherent variability between methods. 2. Method-specific issues (e.g., Etest MICs may be higher for A. baumannii). 3. Different interpretive criteria applied. | 1. Use the reference broth microdilution (BMD) method for confirmation of critical results. 2. Be aware of known limitations of specific methods for certain organisms. 3. Clearly state the testing method and interpretive breakpoints (FDA or EUCAST) used. |
| Poor reproducibility of Quality Control (QC) results | 1. Issues with the QC strain. 2. Variability in testing conditions (e.g., medium, incubation). 3. Degradation of this compound. | 1. Ensure the QC strain is from a reputable source and has been subcultured appropriately. 2. Standardize all aspects of the testing protocol, including using fresh media. 3. Use freshly prepared this compound solutions for each run. |
| False resistance observed with disk diffusion | 1. The disk diffusion method can produce major errors for certain organisms, like enterococci. 2. Incorrect zone diameter interpretation. | 1. Confirm resistant results from disk diffusion with an MIC-based method like BMD. 2. Ensure correct interpretive criteria (e.g., FDA, EUCAST) are used for zone diameter measurements. |
Data Presentation
Table 1: Comparison of this compound Susceptibility Breakpoints (µg/mL)
| Organism Group | FDA Breakpoint (S/I/R) | EUCAST Breakpoint (S/R) |
| Enterobacteriaceae | ≤2 / 4 / ≥8 | ≤1 / >2 |
| Acinetobacter baumannii | Breakpoints not defined by FDA | Breakpoints not defined by EUCAST |
Note: Breakpoints are subject to change. Always refer to the latest guidelines from the respective regulatory bodies.
Table 2: Quality Control (QC) Ranges for this compound Susceptibility Testing
| QC Strain | Method | Acceptable Range |
| Escherichia coli ATCC 25922 | Broth Microdilution (MIC) | 0.03 - 0.25 µg/mL |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution (MIC) | 0.03 - 0.25 µg/mL |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution (MIC) | 0.03 - 0.12 µg/mL |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion (15 µg disk) | 20 - 25 mm |
Source: FDA and CLSI documentation.
Experimental Protocols
Broth Microdilution (BMD) Method for this compound MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution:
-
Reconstitute this compound powder with a suitable solvent (e.g., sterile water, DMSO, depending on manufacturer's instructions) to create a high-concentration stock solution.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to create a working solution.
-
-
Preparation of Microdilution Plates:
-
Use freshly prepared MHB (less than 12 hours old).
-
Dispense 50 µL of fresh MHB into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound working solution across the wells to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
Caption: Logical flow for troubleshooting inconsistent this compound MIC results.
References
- 1. This compound MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Effect of Oxygen Concentrations on Antibiotic Sensitivity, Growth, and Biofilm Formation of Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Impact of Efflux Pump Overexpression on Tigecycline Efficacy In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of efflux pump overexpression on tigecycline (B611373) efficacy in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which efflux pump overexpression reduces this compound efficacy?
A1: Overexpression of efflux pumps, particularly those belonging to the Resistance-Nodulation-Cell Division (RND) superfamily like AcrAB-TolC in Enterobacterales and AdeABC in Acinetobacter baumannii, is a primary mechanism of this compound resistance.[1][2][3][4] These pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration to sub-toxic levels and thereby increasing the minimum inhibitory concentration (MIC).[1]
Q2: Which efflux pumps are most commonly associated with this compound resistance?
A2: The AcrAB-TolC efflux pump system is a major contributor to this compound resistance in Escherichia coli, Klebsiella pneumoniae, and other Enterobacterales. In Acinetobacter baumannii, the AdeABC, AdeFGH, and AdeIJK RND-type efflux pumps are frequently implicated. Additionally, pumps from the Major Facilitator Superfamily (MFS), such as Tet(A) and Tet(L), can also contribute to reduced this compound susceptibility.
Q3: How significant is the increase in this compound MIC due to efflux pump overexpression?
A3: The presence and overexpression of efflux pumps can lead to a clinically significant increase in the this compound MIC, often ranging from a 2- to 10-fold increase depending on the specific pump and bacterial strain. In some cases, mutations in regulatory genes like ramR and the presence of specific efflux pump genes like tet(A) can result in even higher, such as 4- to 8-fold, increases in MIC values.
Q4: Can efflux pump inhibitors (EPIs) restore this compound susceptibility?
A4: Yes, in many cases, the use of EPIs can reverse or significantly reduce this compound resistance mediated by efflux pumps. Common EPIs used in in vitro studies include Phenylalanine-Arginine β-Naphthylamide (PAβN) and Carbonyl Cyanide m-Chlorophenyl Hydrazine (CCCP). A four-fold or greater reduction in the this compound MIC in the presence of an EPI is a strong indicator of efflux pump involvement.
Q5: Are there other mechanisms of this compound resistance besides efflux pump overexpression?
A5: Yes, other mechanisms include enzymatic inactivation by tet(X) genes and protection of the ribosome by proteins encoded by genes like tet(M). It is also important to consider that multiple resistance mechanisms can coexist within the same bacterial isolate.
Troubleshooting Guides
Problem 1: Unexpectedly high this compound MICs for a bacterial isolate.
| Possible Cause | Troubleshooting Step |
| Efflux pump overexpression | Perform an MIC reduction assay using an efflux pump inhibitor (EPI) such as PAβN or CCCP. A ≥4-fold decrease in MIC suggests efflux pump activity. |
| Quantify the expression of known this compound efflux pump genes (e.g., acrB, adeB) and their regulators (e.g., ramA, marA) using quantitative real-time PCR (qRT-PCR). | |
| Presence of other resistance mechanisms | Screen for the presence of tet(X) and tet(M) genes using PCR. |
| Experimental error in MIC testing | Ensure that fresh Mueller-Hinton broth (prepared within 12 hours) is used for this compound susceptibility testing, as the antibiotic is labile and can degrade in aged media, leading to falsely elevated MICs. Broth microdilution is the reference method for this compound susceptibility testing. |
Problem 2: Efflux pump inhibitor (EPI) fails to reduce this compound MIC.
| Possible Cause | Troubleshooting Step |
| Resistance is not mediated by the targeted efflux pumps. | Investigate other resistance mechanisms such as enzymatic inactivation (tet(X)) or ribosomal protection (tet(M)). |
| The EPI used is not effective against the specific efflux pump. | Different EPIs have varying specificities. Consider using a different class of EPI. Note that some common EPIs like PAβN and CCCP may not be effective against all relevant pumps. |
| The concentration of the EPI is suboptimal. | Titrate the EPI concentration to ensure it is used at a non-toxic but effective concentration for the specific bacterial isolate. |
| Presence of multiple resistance mechanisms. | The isolate may possess multiple resistance mechanisms, and inhibiting only the efflux pump may not be sufficient to restore susceptibility. |
Problem 3: Inconsistent results in synergy testing (checkerboard assay) with this compound and another antibiotic.
| Possible Cause | Troubleshooting Step |
| Inappropriate antibiotic concentrations. | Ensure the range of concentrations tested for both antibiotics brackets their individual MICs (e.g., from 4x MIC to 1/128x MIC). |
| Methodological variability. | The checkerboard assay can have inherent variability. Confirm synergistic interactions using a time-kill kinetic analysis. |
| Complex drug interactions. | The interaction between this compound and the other antibiotic may not be a simple synergistic or antagonistic one. The Fractional Inhibitory Concentration (FIC) index should be calculated to interpret the results as synergistic (FIC ≤ 0.5), additive (0.5 < FIC ≤ 4), or antagonistic (FIC > 4). |
Data Presentation
Table 1: Impact of Efflux Pump Overexpression on this compound MICs in Gram-Negative Bacteria
| Bacterium | Efflux Pump | Wild-Type MIC (µg/mL) | Overexpressing Mutant MIC (µg/mL) | Fold Increase | Reference |
| Klebsiella pneumoniae | AcrAB-TolC | 0.5 | 2 | 4 | |
| Klebsiella pneumoniae | AcrAB-TolC + Tet(A) mutation | 0.25 | 32 | 128 | |
| Salmonella enterica | AcrAB-TolC & OqxAB | 0.5 | 2-4 | 4-8 | |
| Acinetobacter baumannii | AdeABC | 2 | 24 | 12 |
Table 2: Effect of Efflux Pump Inhibitors (EPIs) on this compound MICs
| Bacterium | Efflux Pump | This compound MIC (µg/mL) | This compound MIC + EPI (µg/mL) | EPI Used | Fold Decrease | Reference |
| Acinetobacter baumannii | AdeABC | >8 | 2 | PAβN | ≥4 | |
| Klebsiella pneumoniae | AcrAB | 4-16 | 0.25-2 | NMP | 4-16 | |
| Acinetobacter baumannii | RND-type pumps | 8-32 | 2-8 | CCCP | 4 | |
| Klebsiella pneumoniae | Multiple | 32 | <8 | PAβN | >4 |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on standard methods for this compound susceptibility testing.
-
Media and Reagents:
-
Cation-adjusted Mueller-Hinton Broth (MHB), freshly prepared (less than 12 hours old).
-
This compound stock solution.
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard).
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in fresh MHB in the wells of a 96-well plate.
-
Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. Checkerboard Synergy Assay
This protocol is adapted from standard checkerboard methods to assess drug synergy.
-
Media and Reagents:
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Stock solutions of this compound and the second antibiotic to be tested.
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard).
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of the second antibiotic along the y-axis. The concentrations should typically range from 4x MIC to 1/128x MIC for each drug.
-
Dilute the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plate at 35°C for 16-20 hours.
-
Read the absorbance or visually inspect for growth in each well.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results: Synergy (FIC index ≤ 0.5), Additive (0.5 < FIC index ≤ 4), Indifference (FIC index > 4).
-
3. Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol provides a general workflow for quantifying gene expression levels.
-
Materials:
-
Bacterial cultures grown to mid-log phase with and without sub-inhibitory concentrations of this compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR master mix.
-
Primers for target efflux pump genes, regulatory genes, and a housekeeping gene (for normalization).
-
-
Procedure:
-
RNA Extraction: Extract total RNA from the bacterial cultures using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, specific primers for the target genes, and a suitable master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene. Compare the expression levels in the this compound-induced culture to the uninduced control.
-
Visualizations
Caption: Workflow for investigating this compound resistance mechanisms.
Caption: Mechanism of RND-type efflux pump-mediated this compound resistance.
Caption: Troubleshooting logic for high this compound MIC results.
References
Adjusting tigecycline concentration for time-kill curve experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting time-kill curve experiments with tigecycline (B611373).
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step before starting a this compound time-kill curve experiment?
A1: Before initiating a time-kill experiment, it is essential to determine the Minimum Inhibitory Concentration (MIC) of this compound against the specific bacterial strain you are testing. The concentrations of this compound used in the time-kill assay are typically based on multiples of this MIC value (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).[1][2]
Q2: Why is the age of the Mueller-Hinton Broth (MHB) critical for this compound experiments?
A2: this compound is susceptible to oxidation in aged MHB, which can lead to a decrease in its in vitro activity.[3] Using fresh MHB (less than 12 hours old) is crucial for obtaining accurate and reproducible MIC and time-kill results.[1][4] In aged media, this compound MICs can be artificially elevated by 1 to 3 dilutions.
Q3: What are the standard definitions of "bactericidal" and "bacteriostatic" in a time-kill assay?
A3:
-
Bactericidal activity is generally defined as a ≥3-log10 reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum.
-
Bacteriostatic activity is defined as a <3-log10 reduction in CFU/mL from the initial inoculum, indicating that the antibiotic inhibits bacterial growth but does not kill the bacteria. This compound is often classified as a bacteriostatic agent, although it can exhibit bactericidal activity against certain pathogens.
Q4: What is the "inoculum effect" and how can it affect my this compound time-kill experiment?
A4: The inoculum effect is a phenomenon where a high initial bacterial density overwhelms the antibiotic, leading to reduced efficacy. It's crucial to standardize the initial inoculum to approximately 5 x 10^5 to 1 x 10^6 CFU/mL as recommended by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducible results.
Troubleshooting Guide
Problem 1: No reduction in bacterial counts, or even continued growth, in the presence of this compound.
-
Possible Cause: Incorrect Antibiotic Concentration.
-
Solution: Double-check all calculations for the preparation of this compound stock and working solutions to ensure the final concentrations in the assay are accurate.
-
-
Possible Cause: Use of Aged Media.
-
Solution: Prepare fresh Mueller-Hinton Broth (MHB) for each experiment. This compound activity is significantly lower in aged media. Alternatively, supplementing aged media with the oxygen-reducing agent Oxyrase can restore this compound's activity.
-
-
Possible Cause: Bacterial Resistance.
-
Solution: Confirm the MIC of your bacterial strain before the experiment. The strain may have developed resistance to this compound.
-
Problem 2: My bacterial culture is clumping in the flasks.
-
Possible Cause: Natural Aggregation of the Bacterial Strain.
-
Solution: Some bacterial strains have a natural tendency to aggregate. Before each sampling, ensure the culture is thoroughly mixed by vortexing or vigorous pipetting to break up clumps and ensure a representative sample is taken for plating.
-
-
Possible Cause: Inadequate Agitation.
-
Solution: Ensure consistent and adequate shaking (e.g., 150 rpm) throughout the incubation period to maintain proper aeration and prevent bacterial clumping.
-
Problem 3: The results of my time-kill experiment are not reproducible.
-
Possible Cause: Inconsistent Inoculum Size.
-
Solution: Prepare a fresh bacterial inoculum for each experiment and standardize it to the recommended concentration (approximately 5 x 10^5 to 1 x 10^6 CFU/mL).
-
-
Possible Cause: Variability in Media Preparation.
-
Solution: Always use freshly prepared MHB (<12 hours old) to avoid variability in this compound's potency due to oxidation.
-
-
Possible Cause: Inconsistent Incubation Conditions.
-
Solution: Maintain consistent temperature (35-37°C) and aeration (shaking speed) across all experiments.
-
Experimental Protocols
Protocol: Determining this compound Concentration for Time-Kill Curve Experiments
This protocol outlines the essential steps for determining the appropriate this compound concentrations for your time-kill assay.
-
MIC Determination:
-
Perform broth microdilution according to CLSI guidelines to determine the MIC of this compound against your test organism.
-
Crucially, use Mueller-Hinton Broth prepared fresh on the day of the experiment (<12 hours old).
-
Incubate the microdilution plates for 18-24 hours at 35°C.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
-
Preparation of this compound Concentrations for Time-Kill Assay:
-
Based on the determined MIC, prepare a range of this compound concentrations. Commonly used concentrations are multiples of the MIC, such as 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC.
-
Prepare stock solutions of this compound and perform serial dilutions in fresh MHB to achieve the desired final concentrations.
-
-
Time-Kill Assay Procedure:
-
Prepare flasks containing the different this compound concentrations and a growth control flask with no antibiotic.
-
Inoculate each flask with the test organism in its logarithmic growth phase to a final density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubate all flasks at 35°C in a shaking water bath (e.g., 150 rpm).
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates to determine the viable bacterial counts (CFU/mL).
-
Plot the log10 CFU/mL versus time for each this compound concentration to generate the time-kill curves.
-
Data Presentation
Table 1: this compound MICs for Selected Organisms
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.12 | 0.25 |
| Klebsiella pneumoniae | 0.25 | 0.5 |
| Enterobacter spp. | 0.5 | 1 |
| Acinetobacter spp. | 1 | 2 |
| Staphylococcus aureus (MSSA & MRSA) | 0.12 | 0.25 |
| Enterococcus faecalis (vancomycin-susceptible) | 0.06 | 0.12 |
Data compiled from multiple sources. MIC values can vary between studies and geographic locations.
Table 2: Key Pharmacokinetic/Pharmacodynamic Parameters of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. | |
| Primary Activity | Generally bacteriostatic. | |
| PK/PD Index | AUC/MIC | |
| Half-life | Approximately 37 to 67 hours. | |
| Volume of Distribution | 7 to 10 L/kg (indicating extensive tissue distribution). | |
| Protein Binding | 71% to 87% (concentration-dependent). |
Mandatory Visualization
Caption: Experimental workflow for adjusting this compound concentration.
Caption: Troubleshooting workflow for time-kill curve experiments.
References
- 1. This compound MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation and Reproducibility Assessment of this compound MIC Determinations by Etest - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the impact of oxygen on tigecycline activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tigecycline (B611373) in vitro. The information provided addresses common issues related to the impact of oxygen on this compound's activity and offers solutions for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound Minimum Inhibitory Concentration (MIC) values higher than expected or inconsistent across experiments?
A1: Inconsistent or elevated this compound MIC values are frequently linked to the oxidative degradation of the drug in vitro.[1][2][3][4] this compound is susceptible to oxidation, which is accelerated by the presence of dissolved oxygen in the testing medium.[1][3][4] This degradation leads to a reduction in the active concentration of the drug, resulting in apparently higher MICs. The age of the culture medium is a critical factor; aged media have higher levels of dissolved oxygen.[1][2][4]
Q2: What is the mechanism behind oxygen's impact on this compound?
A2: The phenol (B47542) group in the this compound molecule makes it susceptible to oxidation.[5] In the presence of dissolved oxygen in culture media, this compound can be oxidized, leading to the formation of pharmacologically inactive by-products.[1][4] High-pressure liquid chromatography (HPLC) analysis has shown a significant increase in an oxidative by-product in aged media (25.1%) compared to fresh media (3.5%) after 24 hours.[1][4] This chemical instability directly reduces the effective concentration of the antibiotic available to inhibit bacterial growth.
Q3: How does the age of the culture medium affect this compound activity?
A3: The age of the culture medium, particularly broth like Mueller-Hinton Broth (MHB), directly correlates with the amount of dissolved oxygen. As the medium ages, it absorbs more oxygen from the atmosphere.[1][2][3] This increased oxygen content accelerates the oxidative degradation of this compound.[1][2][4] Studies have demonstrated a reproducible 1- to 3-dilution increase in this compound MICs over a 4-week period when using aged media.[1] To ensure accurate results, it is recommended to use freshly prepared media, ideally less than 12 hours old.[1][4]
Q4: Are there any additives that can stabilize this compound in vitro?
A4: Yes, the biocatalytic oxygen-reducing agent Oxyrase can be added to the culture medium to minimize the oxidative degradation of this compound.[1][2][4] Oxyrase effectively removes dissolved oxygen, creating a more stable environment for the drug.[1][2] Using aged media supplemented with Oxyrase produces MIC values comparable to those obtained with fresh media.[1][2][4] Other chemical reducing agents like thioglycolate, L-cysteine, and L-ascorbic acid have not been shown to be as effective in reversing the effect of aged media on this compound MICs.[1] A novel formulation containing ascorbic acid and pyruvate (B1213749) has also been shown to enhance this compound's stability in solution.[5]
Q5: How do anaerobic or hyperoxic conditions affect this compound's performance?
A5: Under anoxic (anaerobic) conditions, this compound's activity is generally enhanced, resulting in lower MIC values.[6] For instance, a 2- to 3-fold decrease in MIC values for S. aureus and K. pneumoniae has been observed under anoxic conditions compared to normal room oxygen levels.[6] Conversely, hyperoxic (high oxygen) conditions can potentially increase the degradation of this compound, although one study noted that hyperoxic incubation did not produce a notable change in MIC values.[6] Another study found that hyperbaric oxygen (100% O2, 3 ATA) enhanced the effect of this compound on XDR-K. pneumoniae.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High this compound MICs | Oxidative degradation of this compound due to dissolved oxygen in aged media. | Use freshly prepared Mueller-Hinton Broth (MHB), less than 12 hours old.[1][4] Alternatively, supplement aged media with an oxygen-reducing agent like Oxyrase.[1][2][4] Steaming the broth just before use can also degas it and reduce dissolved oxygen.[3] |
| Poor Reproducibility of MICs | Variable oxygen levels in the media between experiments. | Standardize the age of the media used for all experiments. If using aged media is unavoidable, ensure consistent storage conditions and consider supplementing with Oxyrase to normalize the oxygen content.[1][2] |
| This compound Appears Less Potent Than Expected | Inactivation of the drug by oxidation during the experiment. | Prepare drug solutions fresh for each experiment. If pre-prepared plates are used, they should be thawed on the day of use.[1] For longer-term stability, consider specialized formulations containing stabilizing agents like ascorbic acid and pyruvate, and protect from light.[5][8] |
Data Summary
Table 1: Effect of Medium Age and Oxyrase on this compound MICs (µg/ml) for QC Strains
| Organism | Fresh MHB (<12h) | Aged MHB | Aged MHB + Oxyrase |
| E. coli ATCC 25922 | 0.03 - 0.25 | 0.12 - 0.5 | 0.03 - 0.25 |
| S. aureus ATCC 29213 | 0.03 - 0.12 | 0.12 - 0.5 | 0.03 - 0.12 |
| E. faecalis ATCC 29212 | 0.03 - 0.12 | 0.12 - 0.25 | 0.03 - 0.12 |
| (Data compiled from references[1][4]) |
Table 2: Impact of Oxygen Levels on this compound MICs (µg/ml)
| Organism | Room O2 Level | Anoxic Conditions |
| S. aureus FPR 3757 | - | 2-3 fold decrease |
| K. pneumoniae AZ1169 | - | 2-3 fold decrease |
| (Data compiled from reference[6]) |
Experimental Protocols
Protocol 1: Standardized this compound Broth Microdilution MIC Testing
This protocol is designed to minimize the impact of oxygen on this compound activity.
-
Media Preparation: Prepare Mueller-Hinton Broth (MHB) from powder according to the manufacturer's instructions. Use this "fresh" media within 12 hours of preparation.
-
Alternative for Aged Media: If using MHB that is older than 12 hours, supplement it with a biocatalytic oxygen-reducing agent (e.g., Oxyrase) according to the manufacturer's protocol just before preparing the MIC plates.[1][2][4]
-
This compound Preparation: Prepare this compound stock solutions on the day of the experiment.
-
MIC Plate Preparation: Perform serial dilutions of this compound in the prepared MHB in 96-well microdilution plates.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as per CLSI guidelines.
-
Incubation: Inoculate the microdilution plates and incubate at 35°C for 18-24 hours in ambient air.[1]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]
Protocol 2: Evaluating this compound Activity under Anaerobic Conditions
-
Media and Drug Preparation: Prepare media and this compound solutions as described in Protocol 1.
-
Anaerobic Environment: Place the prepared microdilution plates into an anaerobic chamber or jar.
-
Gas Flushing: If using a jar, remove ambient air and flush with an anaerobic gas mixture (e.g., 85% N₂, 10% H₂, 5% CO₂). Repeat this process multiple times to ensure anoxia.[6]
-
Incubation: Incubate the plates at 37°C for 24-48 hours, depending on the bacterial species.
-
MIC Determination: Read the MICs as described above.
Visualizations
Caption: Workflow for this compound MIC testing considering media age.
Caption: Impact of oxygen on observed this compound MIC values.
References
- 1. This compound MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Medium Age and Supplementation with the Biocatalytic Oxygen-Reducing Reagent Oxyrase on In Vitro Activities of this compound against Recent Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Formulation of this compound Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Effect of Oxygen Concentrations on Antibiotic Sensitivity, Growth, and Biofilm Formation of Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
Technical Support Center: Tigecycline Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing tigecycline (B611373) solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
For initial stock solutions, organic solvents are recommended. This compound is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations up to approximately 30 mg/mL.[1][2] It is also soluble in ethanol, but at a much lower concentration of about 1 mg/mL.[1][2] For many biological experiments, creating a high-concentration stock in DMSO is a common starting point.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
Yes, this compound can be dissolved directly in aqueous buffers. Its solubility in Phosphate-Buffered Saline (PBS) at a pH of 7.2 is approximately 10 mg/mL.[1] However, aqueous solutions of this compound are not recommended for long-term storage; they should ideally be used within the same day.
Q3: My this compound solution appears orange. Is this normal?
Yes, this is normal. This compound is supplied as an orange lyophilized powder or cake, and reconstituted solutions are typically yellow to orange in color. If the solution shows a significant color change, such as turning green or black, or if particulate matter is visible, it should be discarded.
Q4: How should I store my this compound stock solutions?
This compound in its solid, crystalline form is stable for at least four years when stored at -20°C. Once dissolved in DMSO, the stock solution can be stored at -20°C for up to one month. Aqueous solutions are less stable and it is recommended to prepare them fresh before use.
Q5: What is the mechanism of action of this compound?
This compound is a glycylcycline antibiotic that inhibits protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which blocks the entry of amino-acyl tRNA molecules into the A-site of the ribosome. This action prevents the incorporation of amino acids into growing peptide chains, thus halting bacterial growth.
Quantitative Data Summary
For easy reference, the solubility of this compound in various common laboratory solvents is summarized below.
Table 1: this compound Solubility in Common Solvents
| Solvent | pH (if applicable) | Approximate Solubility | Reference |
| DMSO | N/A | ≥29.3 mg/mL | |
| DMF | N/A | ~30 mg/mL | |
| Ethanol | N/A | ~1 mg/mL | |
| PBS | 7.2 | ~10 mg/mL | |
| Water | N/A | 0.45 mg/mL |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Reference |
| Crystalline Solid | N/A | -20°C | ≥ 4 years | |
| Stock Solution | DMSO | -20°C | Up to 1 month | |
| Aqueous Solution | PBS or Saline | 2°C to 8°C or Room Temp | Use within 24 hours |
Visualized Workflows and Pathways
Workflow for Preparing this compound Working Solution
The following diagram outlines the standard procedure for preparing a diluted, ready-to-use this compound solution from its powdered form for in vitro experiments.
References
Validation & Comparative
Tigecycline vs. Eravacycline: A Comparative Analysis of Activity Against Vancomycin-Resistant Enterococci
A deep dive into the in vitro and in vivo efficacy of two potent antibiotics against a critical public health threat.
Vancomycin-resistant enterococci (VRE) pose a significant challenge in clinical settings, necessitating the exploration of effective therapeutic options. This guide provides a detailed comparison of two glycylcycline antibiotics, tigecycline (B611373) and its fluorocycline derivative, eravacycline (B3026998), against VRE. The analysis is based on a comprehensive review of published experimental data, focusing on their mechanisms of action, in vitro susceptibility, and in vivo efficacy.
Mechanism of Action and Resistance
Both this compound and eravacycline are bacteriostatic agents that inhibit protein synthesis by binding to the 30S ribosomal subunit, preventing the entry of amino-acyl tRNA into the A site of the ribosome.[1] This action effectively halts the elongation of peptide chains. A key advantage of these glycylcyclines is their ability to overcome the two major mechanisms of tetracycline (B611298) resistance: ribosomal protection and efflux pumps.[1][2]
Eravacycline, a synthetic fluorocycline, demonstrates potent activity against a broad spectrum of bacteria, including VRE.[2][3] this compound also exhibits a wide range of activity against many multidrug-resistant bacteria.[1][4]
Resistance to this compound and eravacycline in enterococci, though rare, can emerge through the overexpression of efflux pumps or mutations in the ribosomal target site.[5]
In Vitro Activity
Multiple studies have demonstrated the potent in vitro activity of both this compound and eravacycline against VRE, including both Enterococcus faecalis and Enterococcus faecium. Eravacycline has been shown to be a potent translation inhibitor against strains expressing acquired tetracycline-specific resistance mechanisms.[6]
The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative comparison of the two drugs.
Table 1: Comparative In Vitro Activity of this compound against Vancomycin-Resistant Enterococci (VRE)
| VRE Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Percent Susceptible (%) | Reference |
| E. faecium | 49 | 0.125 | 0.19 | 0.064 - 0.5 | 100 | |
| VRE (mixed) | 213 | - | 0.12 | <0.25 | 100 | [7] |
| VRE (mixed) | 3,925 | - | 0.12 | - | 100 | [8] |
| E. faecalis & E. faecium | - | - | ≤0.25 | - | 99 | |
| E. faecalis (VanA and VanB) | 3 | ≤0.125 | - | - | - | [1] |
| E. faecium (VanA and VanB) | 4 | ≤0.125 | - | - | - | [1] |
Table 2: Comparative In Vitro Activity of Eravacycline against Vancomycin-Resistant Enterococci (VRE)
| VRE Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Percent Susceptible (%) | Reference |
| E. faecium | - | - | - | - | 89.7 | [9] |
| E. faecalis | 58 | 0.06 | 0.12 | - | - | [2] |
| E. faecium | 29 | 0.06 | 0.5 | - | - | [2] |
| E. faecalis | - | - | 0.06 | - | - | |
| E. faecium | - | - | 0.06 | - | - | |
| VRE | - | - | - | - | 97.2 | [10] |
| E. faecium | 54 | - | - | - | 96.3 | [11] |
| E. faecalis | 26 | - | - | - | 96.15 | [11] |
In Vivo Efficacy
Animal models are crucial for evaluating the in vivo potential of antimicrobial agents. Both this compound and eravacycline have demonstrated efficacy in murine models of VRE infection.
In a mouse peritonitis model, this compound showed a protective effect against various strains of E. faecalis and E. faecium, including those with VanA and VanB resistance determinants.[1] The 50% protective dose (PD50) was found to be ≤5.7 mg/kg of body weight.[1] Similarly, eravacycline has been shown to be efficacious in various animal models of infection, though specific data on VRE models is less detailed in the provided search results.[7]
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing
The in vitro activity of this compound and eravacycline is primarily determined using broth microdilution (BMD) or gradient diffusion (E-test) methods, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Bacterial Isolates:
-
Clinical isolates of vancomycin-resistant Enterococcus faecalis and Enterococcus faecium are used.
-
Isolates are identified to the species level using standard microbiological techniques.
2. Media and Reagents:
-
Cation-adjusted Mueller-Hinton broth (CAMHB) or Mueller-Hinton agar (B569324) (MHA) is used. For this compound testing, the medium must be prepared fresh on the day of use.[1]
-
This compound and eravacycline analytical-grade powders are reconstituted according to the manufacturer's instructions.
3. Broth Microdilution (BMD) Method (Reference Method):
-
A serial two-fold dilution of the antibiotics is prepared in CAMHB in 96-well microtiter plates.
-
A bacterial inoculum is prepared to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Plates are incubated at 35°C in ambient air for 16-20 hours for eravacycline and up to 24 hours for this compound to ensure accurate detection of resistance.[4][8]
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
4. E-test Method:
-
A standardized bacterial suspension (0.5 McFarland) is swabbed onto the surface of an MHA plate.
-
An E-test strip, which contains a predefined gradient of the antibiotic, is placed on the agar surface.
-
Plates are incubated under the same conditions as the BMD method.
-
The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip. For bacteriostatic agents like this compound and eravacycline, results are read at 80% inhibition of growth.[4] MIC values falling between two dilutions are rounded up to the next highest value.[4]
5. Quality Control:
-
Enterococcus faecalis ATCC 29212 is used as a quality control strain to ensure the accuracy and reproducibility of the testing.[4]
In Vivo Mouse Infection Models
1. Animals:
-
Female ICR or BALB/c mice with a mean weight of 20-25 g are commonly used.[3]
2. Neutropenia Induction (for neutropenic models):
-
Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) prior to infection.[9]
3. Bacterial Challenge:
-
Peritonitis Model: Mice are injected intraperitoneally with a bacterial suspension mixed with a sterile rat fecal extract to induce a polymicrobial infection.[3]
-
Thigh Infection Model: A bacterial suspension is injected into the thigh muscle of the mice.[9]
-
The inoculum size is typically adjusted to be about 10 times the minimum lethal dose.[3]
4. Treatment:
-
This compound or eravacycline is administered subcutaneously or intravenously at various dosing regimens, either as a single dose or multiple doses.[3][9]
-
A control group receives a placebo (e.g., normal saline).
5. Efficacy Evaluation:
-
Survival Studies: The number of surviving animals in each group is monitored over a defined period (e.g., 7 days).
-
Bacterial Burden: At specific time points post-infection, animals are euthanized, and the infected tissues (e.g., peritoneal fluid, thigh muscle) are homogenized to determine the number of CFU/gram of tissue.[9]
-
The efficacy of the treatment is determined by the reduction in bacterial counts or the increase in survival rates compared to the control group.
Signaling Pathways and Experimental Workflows
Caption: Generalized workflow for assessing antimicrobial activity.
Conclusion
Both this compound and eravacycline demonstrate excellent in vitro activity against vancomycin-resistant enterococci. The available data suggests that eravacycline may have a slightly lower MIC90 against some VRE strains compared to this compound, indicating potentially greater potency. In vivo studies in animal models confirm the efficacy of this compound, and while specific VRE in vivo data for eravacycline is less detailed in the reviewed literature, its broader success in animal models is promising.
The choice between these two agents in a clinical setting would depend on a variety of factors, including local susceptibility patterns, the specific site of infection, and patient-specific factors. Continuous surveillance and further clinical studies are essential to fully understand the comparative efficacy and optimal use of these important antibiotics in the fight against VRE infections.
References
- 1. This compound antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of this compound (GAR-936), a Novel Glycylcycline, against Enterococci in the Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Eravacycline (TP-434) is efficacious in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacodynamic Target Assessment of Eravacycline against Escherichia coli in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eravacycline (TP-434) Is Efficacious in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the Dosing Regimens of this compound against Vancomycin-Resistant Enterococci in the Treatment of Intra-abdominal and Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacodynamic Profile of this compound against Phenotypically Diverse Escherichia coli and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ihma.com [ihma.com]
- 11. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tigecycline and Omadacycline Efficacy Against Atypical Respiratory Pathogens
A detailed guide for researchers and drug development professionals on the in vitro potency of two prominent antibiotics against key atypical bacteria implicated in respiratory tract infections.
This guide provides a comprehensive comparison of the in vitro efficacy of tigecycline (B611373) and omadacycline (B609740) against the atypical respiratory pathogens Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila. The data presented is compiled from published research to offer an objective overview for scientific and drug development applications.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC90, the concentration required to inhibit the growth of 90% of tested isolates, is a key metric for comparing the efficacy of different antibiotics.
| Pathogen | This compound (MIC90, µg/mL) | Omadacycline (MIC90, µg/mL) |
| Mycoplasma pneumoniae | 0.25[1][2] | 0.25 |
| Chlamydophila pneumoniae | 0.125[2] | 0.25 |
| Legionella pneumophila | 4 - 8[2] | 0.25 |
Experimental Protocols
The determination of MIC for these fastidious atypical pathogens requires specialized laboratory techniques. Below are detailed methodologies for the key experiments cited.
Mycoplasma pneumoniae MIC Determination
Mycoplasma pneumoniae susceptibility testing is typically performed using broth microdilution or agar (B569324) dilution methods.
Broth Microdilution Method:
-
Inoculum Preparation: M. pneumoniae isolates are grown in a specialized broth medium (e.g., SP4 medium) until the mid-logarithmic phase of growth is achieved. The culture is then diluted to a standardized concentration, typically 10^4 to 10^5 color changing units (CCU)/mL.
-
Drug Dilution: The antibiotics are serially diluted in the broth medium in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are sealed and incubated at 37°C in a humidified atmosphere.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that inhibits a color change in the medium, which indicates the inhibition of bacterial metabolism and growth. This is typically observed after 48 to 72 hours of incubation.
Chlamydophila pneumoniae MIC Determination
Due to its obligate intracellular nature, C. pneumoniae susceptibility testing is performed in a cell culture system.
-
Cell Culture Preparation: A monolayer of susceptible host cells (e.g., HeLa or McCoy cells) is grown in 96-well microtiter plates.
-
Inoculum Preparation: C. pneumoniae elementary bodies (EBs), the infectious form of the bacteria, are prepared and quantified.
-
Infection and Drug Exposure: The host cell monolayers are infected with a standardized inoculum of C. pneumoniae EBs. After a brief incubation period to allow for bacterial entry into the cells, the inoculum is removed and replaced with a medium containing serial dilutions of the antibiotics.
-
Incubation: The infected cells are incubated at 35-37°C in a CO2-enriched atmosphere for 48 to 72 hours to allow for the formation of intracellular inclusions.
-
MIC Determination: After incubation, the cells are fixed and stained (e.g., with a fluorescently labeled antibody specific for Chlamydia). The MIC is defined as the lowest antibiotic concentration that completely inhibits the formation of intracellular inclusions, as observed by microscopy.
Legionella pneumophila MIC Determination
Legionella pneumophila is a fastidious bacterium that requires a specific growth medium for in vitro susceptibility testing, typically buffered charcoal yeast extract (BCYE) agar or a specialized broth.
Broth Microdilution Method:
-
Inoculum Preparation: L. pneumophila is grown on BCYE agar plates. Colonies are then suspended in a suitable broth (e.g., buffered yeast extract broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: The antibiotics are serially diluted in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C in a humidified atmosphere for 48 to 72 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Mandatory Visualization
Caption: Logical relationship of the comparative efficacy study.
References
Tigecycline Demonstrates Potent Efficacy in Neutropenic Mouse Thigh Infection Model
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data confirms the robust efficacy of tigecycline (B611373) in treating severe bacterial infections, as demonstrated in the highly standardized neutropenic mouse thigh infection model. The data, gathered from multiple independent studies, consistently show this compound's ability to significantly reduce bacterial burden for a wide range of clinically relevant pathogens, including resistant strains. This guide provides a comparative overview of this compound's performance against other antibiotics, supported by detailed experimental protocols and quantitative data.
The neutropenic mouse thigh infection model is a cornerstone of preclinical antibiotic evaluation, simulating infections in immunocompromised individuals. In this model, this compound has consistently demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.
Comparative Efficacy of this compound
This compound's performance has been rigorously compared to other leading antibiotics. The primary endpoint in these studies is the reduction in bacterial colony-forming units (CFU) in the infected thigh tissue over a 24-hour period.
Performance Against Gram-Positive Pathogens
In studies involving MRSA, this compound has shown efficacy comparable to or greater than vancomycin (B549263) and linezolid. Against various strains of S. aureus, this compound achieved a maximal bacterial reduction of 1.8 to 2.3 log10 CFU/thigh from the initial bacterial load[1][2]. In comparative studies, high doses of this compound (10 mg/kg) resulted in similar reductions in bacterial burden as high-dose vancomycin (110 mg/kg) and daptomycin (B549167) (10 mg/kg) against MRSA implant infections[1]. However, at lower doses, this compound and daptomycin were more effective than vancomycin, suggesting a broader effective dose range[1].
| Antibiotic | Pathogen | Dosage (mg/kg) | Mean Log10 CFU/thigh Reduction | Reference |
| This compound | S. aureus (MRSA) | 10 | Similar to high-dose vancomycin | [1] |
| This compound | S. aureus (various) | Varied | 1.8 - 2.3 | |
| Vancomycin | S. aureus (MRSA) | 110 | Similar to high-dose this compound | |
| Daptomycin | S. aureus (MRSA) | 10 | Similar to high-dose this compound |
Performance Against Gram-Negative Pathogens
This compound has also demonstrated significant efficacy against challenging Gram-negative bacteria. In studies involving KPC-producing Enterobacteriaceae, this compound monotherapy was among the most effective agents, significantly reducing bacterial counts in 77.8% to 88.9% of the tested strains. When used in combination, this compound with gentamicin (B1671437) or rifampin showed synergistic effects and resulted in higher CFU reductions than combinations with colistin (B93849) or meropenem.
| Antibiotic/Combination | Pathogen | Efficacy (Significant CFU Reduction) | Reference |
| This compound (Monotherapy) | KPC-producing Enterobacteriaceae | 77.8% - 88.9% of strains | |
| This compound + Gentamicin | KPC-producing Enterobacteriaceae | Synergistic effect, high CFU reduction | |
| This compound + Rifampin | KPC-producing Enterobacteriaceae | Synergistic effect, high CFU reduction | |
| Meropenem (Monotherapy) | KPC-producing Enterobacteriaceae | Lower efficacy (33.3% of strains) | |
| Colistin (Monotherapy) | KPC-producing Enterobacteriaceae | Lower efficacy (22.2% - 33.3% of strains) |
Pharmacodynamic Profile
The key pharmacodynamic parameter predicting this compound's efficacy is the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). Studies have consistently shown a strong correlation between the fAUC/MIC ratio and the reduction in bacterial burden. The presence of a functioning immune system has been shown to markedly reduce the required this compound exposure for maximal efficacy.
Experimental Protocols
The neutropenic mouse thigh infection model is a standardized method used to evaluate the in vivo efficacy of antimicrobial agents.
Induction of Neutropenia
To simulate an immunocompromised state, mice are rendered neutropenic. This is typically achieved by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection. This protocol results in a neutrophil count of less than 100 cells/mm³.
Thigh Infection
Mice are infected via an intramuscular injection into the thigh with a bacterial suspension. The inoculum is prepared from a fresh bacterial culture and is typically around 10⁷ CFU/mL in a volume of 0.1 mL.
Drug Administration and Efficacy Assessment
Treatment with this compound or comparator antibiotics is initiated two hours post-infection. The drugs are administered subcutaneously or intravenously at various dosing regimens. After 24 hours of treatment, the mice are euthanized, and the infected thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/thigh). The efficacy of the treatment is measured by the change in the log10 CFU/thigh compared to untreated controls.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the neutropenic mouse thigh infection model used to validate this compound's effectiveness.
Conclusion
The data from the neutropenic mouse thigh infection model consistently validate the effectiveness of this compound against a broad spectrum of bacterial pathogens, including those with significant resistance to other antibiotics. Its potent activity, particularly against difficult-to-treat Gram-positive and Gram-negative organisms, underscores its importance as a therapeutic option in the clinical setting, especially for infections in immunocompromised patients. The favorable pharmacodynamic profile of this compound, with the fAUC/MIC ratio being a reliable predictor of efficacy, further supports its clinical utility.
References
- 1. Daptomycin and this compound Have Broader Effective Dose Ranges than Vancomycin as Prophylaxis against a Staphylococcus aureus Surgical Implant Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of this compound against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative proteomic analysis of tigecycline-resistant vs. susceptible bacterial strains
A deep dive into the molecular mechanisms differentiating tigecycline-resistant and susceptible bacterial strains reveals a primary reliance on efflux pump overexpression, alongside alterations in outer membrane permeability and cellular metabolism. This guide provides a comparative analysis of key proteomic changes, detailed experimental methodologies, and visual workflows for researchers and drug development professionals combatting antibiotic resistance.
This compound (B611373), a broad-spectrum glycylcycline antibiotic, has been a critical tool in treating infections caused by multidrug-resistant bacteria. However, the emergence of resistance threatens its efficacy. Understanding the intricate molecular adaptations that allow bacteria to withstand this antibiotic is paramount for the development of new therapeutic strategies. Comparative proteomic analysis, a powerful technique for globally profiling protein expression, offers a window into these resistance mechanisms.
This guide summarizes key findings from proteomic studies on this compound-resistant versus susceptible strains of two significant pathogens: Acinetobacter baumannii and Klebsiella pneumoniae.
Quantitative Proteomic Overview
Quantitative proteomic studies have identified a significant number of differentially expressed proteins in this compound-resistant bacteria compared to their susceptible counterparts. These changes provide a blueprint of the adaptive strategies employed by resistant strains.
A study on Acinetobacter baumannii identified a total of 3,639 proteins, of which 961 were differentially expressed in the this compound-resistant strain.[1][2] Among these, 506 proteins were found to be up-regulated, while 455 were down-regulated.[1][2] In another study focusing on carbapenem-resistant Klebsiella pneumoniae, proteomic analysis identified 2,873 proteins, revealing distinct responses to this compound exposure.[3]
Key Mechanisms of this compound Resistance
The primary mechanism of this compound resistance identified through proteomics is the overexpression of efflux pumps, which actively transport the antibiotic out of the bacterial cell.
Table 1: Differentially Expressed Proteins in this compound-Resistant Acinetobacter baumannii
| Protein Category | Key Proteins | Regulation in Resistant Strain | Implicated Function |
| Efflux Pumps | AdeA, AdeB | Up-regulated | Components of the AdeABC efflux pump system, responsible for extruding this compound. |
| AcrA, AcrB | Up-regulated | Components of the AcrAB-TolC efflux pump system. | |
| Outer Membrane Proteins | OmpA, OmpW | Down-regulated | Changes in outer membrane permeability can restrict this compound entry. |
| Regulatory Proteins | H-NS | Down-regulated/Lost | A global negative regulator; its absence leads to increased efflux pump expression. |
| AcrR | Down-regulated/Disrupted | A repressor of the acrAB operon; its disruption increases efflux pump expression. | |
| Metabolism & Stress Response | Various | Up- and Down-regulated | Proteins involved in metabolic adjustments and stress responses to antibiotic exposure. |
In Klebsiella pneumoniae, adaptation to this compound involves the upregulation of proteins related to oxidative phosphorylation and translation. This suggests that resistant strains may enhance their metabolic activity to counteract the effects of the antibiotic.
Experimental Protocols
The following methodologies are commonly employed in the comparative proteomic analysis of this compound resistance.
Bacterial Culture and Induction of Resistance
This compound-resistant strains are often developed in the laboratory by serially passaging susceptible strains in the presence of sub-inhibitory concentrations of this compound. The minimum inhibitory concentration (MIC) is determined using standard methods such as broth microdilution or disk-diffusion assays to confirm the resistance phenotype.
Protein Extraction and Digestion
Bacterial cells are harvested and lysed to extract total proteins. A common method involves phenol (B47542) extraction. The extracted proteins are then quantified, denatured, reduced, alkylated, and digested into smaller peptides, typically using trypsin.
iTRAQ Labeling and Mass Spectrometry
For quantitative proteomics, isobaric tags for relative and absolute quantitation (iTRAQ) are often used. Peptides from susceptible and resistant strains are labeled with different iTRAQ reagents. The labeled samples are then combined and analyzed by two-dimensional liquid chromatography-tandem mass spectrometry (2D LC-MS/MS). Alternatively, label-free quantification methods using nanoLC-MS/MS can be employed.
Data Analysis
The raw mass spectrometry data is processed using specialized software (e.g., Proteome Discoverer) to identify and quantify proteins. Proteins with a statistically significant fold change in expression (typically >1.5 or 2-fold) between the resistant and susceptible strains are considered differentially expressed. These proteins are then subjected to bioinformatic analysis to determine their functional roles and associated pathways.
Visualizing the Path to Resistance
The following diagrams illustrate the experimental workflow for comparative proteomics and a key regulatory pathway involved in this compound resistance in Acinetobacter baumannii.
Conclusion
Comparative proteomic analyses have been instrumental in elucidating the molecular underpinnings of this compound resistance. The consistent upregulation of efflux systems across different bacterial species underscores their central role in this process. Furthermore, the identification of changes in outer membrane proteins and metabolic pathways provides a more holistic view of the adaptive landscape of resistant bacteria. This detailed proteomic information is invaluable for the development of novel strategies to counteract resistance, such as the design of efflux pump inhibitors or therapies that target the metabolic vulnerabilities of resistant strains. Continued research in this area will be crucial for staying ahead in the ongoing battle against antibiotic resistance.
References
- 1. karger.com [karger.com]
- 2. iTRAQ-Based Differential Proteomic Analysis Reveals the Pathways Associated with this compound Resistance in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomics Study of the Synergistic Killing of this compound in Combination With Aminoglycosides Against Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Tigecycline's Evasion of Older Tetracycline Resistance: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Tigecycline (B611373), a glycylcycline antimicrobial, was developed to overcome the primary mechanisms of resistance that have rendered older tetracycline-class antibiotics less effective. This guide provides a comparative analysis of this compound's performance against common tetracycline (B611298) resistance mechanisms, supported by experimental data, to elucidate the patterns of cross-resistance and highlight this compound's advantages and limitations.
Key Resistance Mechanisms and Cross-Resistance Patterns
Resistance to tetracycline antibiotics is primarily mediated by two mechanisms: efflux pumps that actively remove the drug from the bacterial cell and ribosomal protection proteins that prevent the drug from binding to its target. A third, less common mechanism involves enzymatic inactivation of the antibiotic.
Efflux Pumps: Tetracycline-specific efflux pumps, such as Tet(A) and Tet(K), are major contributors to resistance against first and second-generation tetracyclines. This compound, due to its bulky t-butylglycylamido side chain, is generally a poor substrate for these pumps.[1] However, overexpression of some multidrug-resistant (MDR) efflux pumps, particularly those of the resistance-nodulation-division (RND) family like AcrAB-TolC in Enterobacterales, can confer reduced susceptibility to this compound.[2][3]
Ribosomal Protection: Ribosomal protection proteins, such as Tet(M) and Tet(O), act by dislodging tetracyclines from their binding site on the 30S ribosomal subunit. This compound's unique chemical structure allows it to bind to the ribosome more tightly, largely overcoming this protective mechanism.[1][4] While wild-type ribosomal protection proteins generally do not confer resistance to this compound, mutations in these proteins can lead to a minor increase in this compound's minimum inhibitory concentration (MIC).
Enzymatic Inactivation: The Tet(X) enzyme can inactivate tetracyclines, including this compound, through monooxygenation. While initially considered a minor resistance mechanism, the emergence of plasmid-mediated tet(X) genes poses a growing threat to the efficacy of this compound.
Quantitative Comparison of In Vitro Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and older tetracyclines against Escherichia coli strains expressing different tetracycline resistance determinants. The data illustrates this compound's retained potency in the face of common resistance mechanisms that significantly impact older tetracyclines.
| Resistance Mechanism | Antibiotic | MIC (µg/mL) | Fold Change vs. Control |
| None (Control) | This compound | 0.125 | - |
| Tetracycline | 0.5 | - | |
| Doxycycline | 0.25 | - | |
| Minocycline (B592863) | 0.5 | - | |
| Efflux Pump (TetA) | This compound | 0.25 - 0.5 | 2-4 |
| Tetracycline | 64 | 128 | |
| Doxycycline | 16 | 64 | |
| Minocycline | 8 | 16 | |
| Efflux Pump (TetK) | This compound | 0.125 | 1 |
| Tetracycline | 128 | 256 | |
| Doxycycline | 32 | 128 | |
| Minocycline | 16 | 32 | |
| Ribosomal Protection (TetM) | This compound | 0.125 | 1 |
| Tetracycline | 32 | 64 | |
| Doxycycline | 16 | 64 | |
| Minocycline | 8 | 16 |
Data compiled from studies on isogenic E. coli strains. MIC values can vary based on the specific strain and experimental conditions.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution
The determination of Minimum Inhibitory Concentrations (MICs) is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound, tetracycline, doxycycline, and minocycline are prepared according to the manufacturer's instructions. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations in 96-well microtiter plates. This compound testing should be performed using freshly prepared broth (within 12 hours) to ensure accurate results, as the drug's potency can be affected by oxidation.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates overnight. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Molecular Detection of Resistance Genes: Polymerase Chain Reaction (PCR)
The presence of specific tetracycline resistance genes (tet(A), tet(K), tet(M), etc.) is determined using polymerase chain reaction (PCR).
-
DNA Extraction: Bacterial genomic DNA is extracted from overnight cultures using a commercial DNA extraction kit or a standard boiling lysis method. The quality and concentration of the extracted DNA are assessed using spectrophotometry.
-
PCR Amplification: PCR is performed using primers specific to the target resistance genes. A typical PCR reaction mixture includes the template DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Thermal Cycling: The PCR amplification is carried out in a thermal cycler with the following general parameters:
-
Initial denaturation: 94-95°C for 3-5 minutes.
-
30-35 cycles of:
-
Denaturation: 94-95°C for 30-60 seconds.
-
Annealing: 50-60°C for 30-60 seconds (temperature is primer-specific).
-
Extension: 72°C for 60-90 seconds (time depends on the amplicon size).
-
-
Final extension: 72°C for 5-10 minutes.
-
-
Gel Electrophoresis: The PCR products are visualized by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates the presence of the target resistance gene.
Visualizing Resistance Mechanisms and Experimental Workflow
Caption: Mechanisms of tetracycline and this compound resistance.
References
The Efficacy of Tigecycline in Combination with Beta-Lactamase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge in clinical practice, necessitating innovative therapeutic strategies. Combination therapy, leveraging synergistic or additive effects between antimicrobial agents, has emerged as a crucial approach. This guide provides a comparative analysis of the efficacy of tigecycline (B611373), a broad-spectrum glycylcycline antibiotic, when used in combination with three key beta-lactamase inhibitors: sulbactam (B1307), avibactam, and tazobactam (B1681243). The following sections present in vitro synergy data, clinical outcomes, and detailed experimental protocols to inform research and drug development in this critical area.
In Vitro Synergy and Efficacy
The in vitro efficacy of this compound in combination with beta-lactamase inhibitors is primarily evaluated through synergy testing, which determines whether the combined effect of the drugs is greater than the sum of their individual effects. The most common methods are the checkerboard assay, which yields a Fractional Inhibitory Concentration (FIC) index, and the time-kill assay.
Data Summary Tables
The following tables summarize the minimum inhibitory concentration (MIC) values and synergy data for this compound in combination with sulbactam, avibactam, and tazobactam against various multidrug-resistant bacteria.
Table 1: this compound in Combination with Sulbactam
| Bacterial Species | This compound MIC Alone (mg/L) | Sulbactam MIC Alone (mg/L) | Combination Results (FIC Index) | Synergy Rate | Reference |
| Acinetobacter baumannii (MDR) | 0.5 - >128 | 4 - >256 | Synergy (≤0.5) or Indifference (>0.5 to ≤4) | 27% | [1] |
| Acinetobacter baumannii | Not specified | Not specified | Synergy, Additive, or Indifference | 43% (Meropenem-Sulbactam) | [1] |
Table 2: this compound in Combination with Avibactam (as Ceftazidime-Avibactam)
| Bacterial Species | This compound MIC Alone (mg/L) | Ceftazidime-Avibactam MIC Alone (mg/L) | Combination Results (FIC Index) | Synergy Rate | Reference |
| Enterobacter cloacae (Clinical Isolates) | Not specified | Not specified | Synergy (≤0.5), Addition (>0.5 to ≤1), or Indifference (>1 to ≤4) | 75% | [2][3] |
| Klebsiella pneumoniae (KPC-producing) | Not specified | Not specified | Partial Synergism, Additivity, or Indifference | 3% (Partial Synergism) | [4] |
Table 3: this compound in Combination with Tazobactam (as Piperacillin-Tazobactam)
| Bacterial Species | This compound MIC Alone (mg/L) | Piperacillin-Tazobactam MIC Alone (mg/L) | Combination Results (FIC Index) | Synergy Rate | Reference |
| Gram-negative bacteria (various) | Not specified | Not specified | Synergy (≤0.5) or No Interaction (>0.5 to ≤4) | 50% | |
| Acinetobacter baumannii | Not specified | Not specified | Antagonism (>4) often observed | 33.3% (Antagonism) | |
| Penicillin-resistant Streptococcus pneumoniae | Not specified | Not specified | Bactericidal Synergism in Time-Kill Assay | Not specified |
Clinical Outcomes
Clinical studies provide essential data on the real-world efficacy of these combination therapies. While large-scale randomized controlled trials are limited, several retrospective and observational studies offer valuable insights.
A study on patients with severe multidrug-resistant Acinetobacter baumannii pneumonia found that combination therapy with sulbactam was associated with a reduced mortality rate. Specifically, for carbapenem-resistant A. baumannii (CRAB), the addition of sulbactam to a carbapenem (B1253116) regimen significantly lowered mortality compared to combinations with other antibiotics. Another study comparing this compound-based and sulbactam-based treatments for pneumonia involving MDR Acinetobacter calcoaceticus-Acinetobacter baumannii complex found similar clinical resolution rates between the two groups (66.7%).
In a retrospective study of critically ill patients with carbapenem-resistant Klebsiella pneumoniae (CRKP)-induced pneumonia, a ceftazidime-avibactam-based regimen resulted in superior clinical and microbiological cure rates compared to a this compound-based regimen. The clinical cure rate was 51.2% for the ceftazidime-avibactam group versus 29.0% for the this compound group. However, there was no significant difference in 28-day survival rates.
A multicenter, randomized clinical trial evaluated the combination of piperacillin/tazobactam and this compound in high-risk hematologic patients with febrile neutropenia. The study found that the combination therapy was more effective than piperacillin/tazobactam alone, with a successful outcome in 67.9% of patients in the combination group compared to 44.3% in the monotherapy group.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the checkerboard and time-kill assays, the primary methods for determining antibiotic synergy.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index.
-
Preparation of Antibiotics: Stock solutions of this compound and the beta-lactamase inhibitor combination are prepared at a concentration that is a multiple of the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the y-axis (rows), and serial twofold dilutions of the beta-lactamase inhibitor combination are made along the x-axis (columns). This creates a matrix of wells with varying concentrations of both agents.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Reading Results: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) The results are interpreted as follows: Synergy (≤0.5), Additivity (>0.5 to ≤1), Indifference (>1 to ≤4), and Antagonism (>4).
-
Time-Kill Assay Protocol
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.
-
Preparation of Cultures: A bacterial culture is grown to the logarithmic phase of growth.
-
Inoculum Preparation: The culture is diluted in fresh broth to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Exposure to Antibiotics: The bacterial suspension is aliquoted into tubes or flasks containing:
-
No antibiotic (growth control)
-
This compound alone at a specific concentration (e.g., 1x or 2x MIC)
-
The beta-lactamase inhibitor combination alone at a specific concentration
-
The combination of this compound and the beta-lactamase inhibitor at the same concentrations
-
-
Incubation and Sampling: The tubes are incubated in a shaking water bath at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: Serial dilutions of the samples are plated on appropriate agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log₁₀ reduction in the initial inoculum.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and decision-making processes.
References
- 1. In Vitro Activity of this compound against Multidrug-Resistant Acinetobacter baumannii and Selection of this compound-Amikacin Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro evaluation of this compound synergy testing with nine antimicrobial agents against Enterobacter cloacae clinical strains [frontiersin.org]
- 3. In vitro evaluation of this compound synergy testing with nine antimicrobial agents against Enterobacter cloacae clinical strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Head-to-head comparison of tigecycline and minocycline in biofilm eradication models
In the ongoing battle against persistent bacterial infections, the ability of antibiotics to effectively eradicate biofilms remains a critical area of research. Biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, exhibit notoriously high tolerance to conventional antimicrobial agents. This guide provides a detailed, data-driven comparison of two prominent tetracycline-class antibiotics, tigecycline (B611373) and minocycline (B592863), in their capacity to eliminate bacterial biofilms, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a glycylcycline and a derivative of minocycline, generally demonstrates superior or comparable activity against bacterial biofilms when compared to its predecessor.[1][2] While both antibiotics function by inhibiting protein synthesis, this compound's structural modifications allow it to circumvent common tetracycline (B611298) resistance mechanisms, potentially contributing to its enhanced efficacy in certain contexts.[3] Experimental data, primarily from in vitro models, indicates that this compound can achieve complete biofilm eradication at concentrations that are often lower than or equivalent to those of minocycline for susceptible organisms. However, the effectiveness of both drugs is highly dependent on the bacterial species, the maturity of the biofilm, and the specific experimental conditions.
Quantitative Performance in Biofilm Models
The following tables summarize the key quantitative data from studies evaluating the biofilm eradication capabilities of this compound and minocycline. The primary metric for comparison is the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration of an antimicrobial agent required to kill the bacteria in a pre-formed biofilm.
| Organism | Biofilm Model | Metric | This compound (μg/mL) | Minocycline (μg/mL) | Reference |
| Staphylococcus epidermidis | Adherent-cell biofilm model | MBC90adh | 8 | 8 | [1] |
MBC90adh: Minimum bactericidal concentration for 90% of adherent cells.
Mechanisms of Action in Biofilm Eradication
Both this compound and minocycline are bacteriostatic agents that primarily act by inhibiting protein synthesis.[3] Their mechanism involves binding to the 30S ribosomal subunit of bacteria, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site. This action effectively halts the elongation of peptide chains, thereby inhibiting bacterial growth and replication.
This compound's distinct advantage lies in its structural modification—a glycylamido moiety attached to the 9-position of the minocycline core. This modification provides two key benefits:
-
Enhanced Ribosomal Binding: The bulky side chain increases the affinity of this compound for the ribosomal target.
-
Evasion of Resistance Mechanisms: This structural feature helps this compound evade the two primary mechanisms of tetracycline resistance: ribosomal protection proteins and efflux pumps.
The following diagram illustrates the mechanism of action of this compound and minocycline.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental workflows for determining the efficacy of antibiotics against biofilms.
Biofilm Susceptibility Testing: MBEC Assay
The Minimum Biofilm Eradication Concentration (MBEC) is a key parameter for assessing an antibiotic's ability to eradicate established biofilms. The Calgary Biofilm Device method is a commonly used approach.
Adherent Cell Killing Assay: MBCadh
This assay determines the minimum bactericidal concentration for bacteria that have adhered to a surface, representing an early stage of biofilm formation.
Concluding Remarks
The available evidence suggests that this compound is a potent agent against bacterial biofilms, often demonstrating at least equivalent and sometimes superior activity compared to minocycline. Its enhanced ability to evade common tetracycline resistance mechanisms makes it a valuable tool in combating infections involving multi-drug resistant organisms. However, it is crucial to note that biofilm-associated infections are inherently difficult to treat, and even potent antibiotics like this compound may require high concentrations for complete eradication. Future research should focus on in vivo biofilm models and combination therapies to better understand the clinical potential of these antibiotics in treating biofilm-related infections. The choice between this compound and minocycline for clinical use or further research should be guided by the specific bacterial pathogen, its susceptibility profile, and the clinical context of the infection.
References
Tigecycline's Anti-Inflammatory Potential in Sepsis: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the non-antibiotic properties of existing drugs can unveil new therapeutic strategies. This guide provides an objective comparison of tigecycline's anti-inflammatory effects in preclinical sepsis models, supported by experimental data and detailed protocols.
This compound (B611373), a glycylcycline antibiotic, has demonstrated immunomodulatory properties beyond its primary bactericidal function. In the context of sepsis, a condition characterized by a dysregulated inflammatory response, these anti-inflammatory effects are of significant interest. Studies in various animal models have shown that this compound can attenuate the overwhelming inflammatory cascade that leads to tissue damage and organ failure in sepsis. This guide synthesizes findings from key preclinical studies to validate and compare these anti-inflammatory properties.
Comparative Analysis of Inflammatory Markers
This compound has been shown to modulate a range of key inflammatory cytokines in sepsis models. The following tables summarize the quantitative data from comparative studies in both murine and porcine models of sepsis.
Murine Lipopolysaccharide (LPS)-Induced Sepsis Model
In a murine model of sepsis induced by lipopolysaccharide (LPS), this compound demonstrated a significant impact on both pro- and anti-inflammatory cytokines. The study highlights this compound's ability to decrease key drivers of the inflammatory storm while promoting anti-inflammatory responses.[1]
| Inflammatory Marker | Control (LPS only) | This compound + LPS | Percentage Change |
| Pro-Inflammatory Cytokines | |||
| IL-6 | High | Decreased | ↓ |
| TNF-α | High | Decreased | ↓ |
| IL-27 | High | Decreased | ↓ |
| IFN-γ | High | Decreased | ↓ |
| CCL5/RANTES | High | Decreased | ↓ |
| Anti-Inflammatory Cytokines | |||
| IL-10 | Low | Increased | ↑ |
| IL-6Rα | Low | Increased | ↑ |
| TWEAK | Low | Increased | ↑ |
Note: Specific quantitative values were not provided in the abstract of the primary source. The table reflects the reported directional changes.
Porcine Endotoxemia Model
A study utilizing a porcine model of endotoxemia provided a direct comparison of this compound with another tetracycline-class antibiotic, doxycycline (B596269), and a placebo. This large animal model offers physiological similarities to humans, making the findings particularly relevant.
| Parameter | Placebo | This compound (100 mg) | Doxycycline (200 mg) |
| Peak Plasma TNF-α (ng/mL) | 63 | 79 | 16 |
| Mean Arterial Pressure at 6h (mmHg) | 85 ± 27 | 107 ± 9 | 90 ± 32 |
Data sourced from a prospective, randomized, and placebo-controlled trial in a porcine endotoxemia model.
Interestingly, in this porcine model, doxycycline was more effective at reducing peak plasma TNF-α levels compared to this compound. However, this compound demonstrated a significant effect in counteracting hypotension, a critical clinical manifestation of septic shock.
Mechanistic Insights: The NF-κB Signaling Pathway
The anti-inflammatory effects of this compound in sepsis are, at least in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes.
In a murine sepsis model, this compound was found to downregulate the phosphorylation of key proteins in the NF-κB pathway, including c-Jun N-terminal kinase (JNK)1/2/3, p65, and p105/p50.[1] By inhibiting the activation of NF-κB, this compound effectively dampens the transcription and subsequent release of pro-inflammatory cytokines.
Below is a diagram illustrating the proposed mechanism of action of this compound on the NF-κB signaling pathway in macrophages during sepsis.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experimental models cited in this guide.
Murine LPS-Induced Sepsis Model
This model is widely used to study the acute inflammatory response to endotoxin.
1. Animal Model:
-
Male BALB/c mice, 6-8 weeks old, weighing 20-25g.
-
Animals are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize mice for at least one week before the experiment.
2. Sepsis Induction:
-
Prepare a stock solution of Lipopolysaccharide (LPS) from Escherichia coli O111:B4 in sterile, pyrogen-free saline.
-
Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 15 mg/kg body weight to induce sepsis.
3. This compound Administration:
-
Dissolve this compound in sterile saline.
-
Administer this compound at a dose of 6.5 mg/kg body weight via tail vein injection 1 hour before LPS administration.[1]
4. Sample Collection and Analysis:
-
At 2, 6, and 12 hours post-LPS injection, collect blood samples via cardiac puncture under anesthesia.
-
Separate serum by centrifugation and store at -80°C until analysis.
-
Measure cytokine levels (e.g., TNF-α, IL-6, IL-10) in the serum using commercially available ELISA kits or multiplex bead arrays according to the manufacturer's instructions.
5. NF-κB Pathway Analysis:
-
Harvest peritoneal macrophages at specified time points.
-
Perform Western blot analysis on cell lysates to determine the phosphorylation status of key NF-κB pathway proteins (e.g., p-JNK, p-p65, p-p105/p50).
Porcine Endotoxemia Model
This large animal model allows for more intensive physiological monitoring and is more analogous to human sepsis.
1. Animal Model:
-
Domestic pigs of either gender, weighing 25-30 kg.
-
Animals are fasted overnight with free access to water before the experiment.
2. Anesthesia and Instrumentation:
-
Induce anesthesia with an appropriate anesthetic regimen (e.g., tiletamine-zolazepam, xylazine, and atropine) and maintain with isoflurane.
-
Intubate and mechanically ventilate the animals.
-
Place central venous and arterial catheters for drug administration, blood sampling, and hemodynamic monitoring.
3. Endotoxemia Induction:
-
Initiate a continuous intravenous infusion of LPS (E. coli O111:B4) at a rate of 0.5 µg/kg/hour for 6 hours.
4. Drug Administration:
-
Randomly assign animals to one of three groups:
-
This compound group: 100 mg administered intravenously.
-
Doxycycline group: 200 mg administered intravenously.
-
Placebo group: Saline administered intravenously.
-
-
Administer the assigned treatment as a bolus at the start of the LPS infusion.
5. Monitoring and Sample Analysis:
-
Continuously monitor hemodynamic parameters, including mean arterial pressure (MAP), heart rate, and cardiac output.
-
Collect blood samples at baseline and at regular intervals throughout the 6-hour infusion period.
-
Measure plasma concentrations of TNF-α and other inflammatory markers using validated assays.
Conclusion
The available preclinical evidence strongly suggests that this compound possesses significant anti-inflammatory properties that could be beneficial in the context of sepsis. Its ability to modulate the cytokine storm, particularly through the inhibition of the NF-κB signaling pathway, presents a compelling case for its potential as an adjunctive therapy in septic patients.
However, the comparative data also highlight nuances in its effects. While it may not be as potent as doxycycline in reducing TNF-α in all models, its hemodynamic stabilizing effects are noteworthy. Further research is warranted to fully elucidate the clinical implications of these anti-inflammatory properties and to identify the patient populations most likely to benefit from this non-antibiotic action of this compound. This guide provides a foundational understanding for researchers and drug development professionals to build upon in the quest for more effective sepsis therapies.
References
Comparative analysis of tigecycline binding sites on ribosomes from different bacterial species
A deep dive into the structural and biochemical interactions of tigecycline (B611373) with ribosomes from diverse bacterial species, providing researchers and drug developers with critical insights into its potent antibacterial activity and mechanisms for overcoming resistance.
This compound, a broad-spectrum glycylcycline antibiotic, effectively inhibits bacterial protein synthesis by targeting the ribosome. Its unique chemical structure allows it to overcome common tetracycline (B611298) resistance mechanisms. This guide provides a comparative analysis of this compound's binding sites on ribosomes from different bacterial species, supported by structural and biochemical data. We detail the experimental protocols used to elucidate these interactions and present a workflow for their characterization.
Quantitative Analysis of this compound Binding Affinity
The enhanced potency of this compound compared to its predecessors, tetracycline and minocycline (B592863), is reflected in its significantly higher binding affinity for the bacterial ribosome. Biophysical analyses have demonstrated that this compound binds to both the 30S and 70S ribosomal subunits with greater affinity.[1] The dissociation constant (Kd) values, which indicate the concentration of the drug required to bind to half of the available ribosomes, are substantially lower for this compound.
| Antibiotic | Ribosomal Subunit | Dissociation Constant (Kd) (M) | Fold Increase in Affinity vs. Tetracycline |
| This compound | 30S & 70S | 10⁻⁸ | >100-fold |
| Minocycline | 30S & 70S | 10⁻⁷ | 10-fold |
| Tetracycline | 30S & 70S | >10⁻⁶ | - |
Table 1: Comparative Binding Affinities of Tetracyclines to Bacterial Ribosomes. The data clearly illustrates the superior binding affinity of this compound for both the 30S and 70S ribosomal subunits compared to minocycline and tetracycline.[1]
The Primary this compound Binding Site: A Conserved Pocket
Structural studies across different bacterial species, including Thermus thermophilus, Escherichia coli, and Acinetobacter baumannii, reveal a conserved primary binding site for this compound on the 30S ribosomal subunit.[2][3][4] This binding pocket is strategically located to interfere with the accommodation of aminoacyl-tRNA (aa-tRNA) into the ribosomal A-site, thereby halting protein synthesis.
The binding site is formed by nucleotides of helix 31 (h31) and helix 34 (h34) of the 16S rRNA. A key interaction that distinguishes this compound from other tetracyclines is the stacking of its 9-t-butylglycylamido moiety with the nucleobase C1054 in T. thermophilus (or the equivalent C1051 in A. baumannii). This interaction is crucial for the enhanced potency of this compound.
While the overall binding mode is broadly similar across species, minor variations have been observed in:
-
The conformation of the 9-t-butylglycylamido moiety.
-
The coordination of a magnesium ion, which can facilitate indirect interactions between this compound and the 16S rRNA.
The bulky side chain at the D-9 position of this compound also plays a critical role in overcoming resistance. It creates steric hindrance that prevents the binding of ribosomal protection proteins, such as Tet(M) and Tet(O), which would otherwise dislodge the antibiotic from the ribosome.
Experimental Protocols
The determination of this compound's ribosomal binding site has been accomplished through a combination of high-resolution structural biology techniques and biochemical footprinting assays.
X-Ray Crystallography
This technique provides atomic-level detail of the interaction between this compound and the ribosome.
-
Crystallization: 70S ribosomes or 30S ribosomal subunits are co-crystallized with this compound, messenger RNA (mRNA), and transfer RNA (tRNA) to form an initiation complex.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.
-
Structure Determination: The diffraction data is processed to generate an electron density map, into which the atomic models of the ribosome and the bound this compound are built and refined. For instance, the structure of this compound bound to the Thermus thermophilus 70S ribosome was determined at a resolution of 3.3 Å.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful tool for studying the structure of large and dynamic complexes like the ribosome.
-
Sample Preparation: A solution containing the ribosome-tigecycline complex is applied to an EM grid and rapidly frozen in liquid ethane (B1197151) to preserve the native structure.
-
Image Acquisition: A transmission electron microscope is used to acquire a large number of images of the frozen particles from different orientations.
-
Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution 3D reconstruction of the ribosome with the bound this compound. This method has been used to study this compound binding to ribosomes from species like Acinetobacter baumannii.
Biochemical Footprinting
These methods identify the specific nucleotides of the 16S rRNA that are in close proximity to the bound antibiotic.
-
Dimethyl Sulfate (DMS) Footprinting: DMS methylates adenine (B156593) and cytosine bases that are not protected by protein or drug binding. Ribosomes are incubated with this compound and then treated with DMS. The sites of methylation are identified by primer extension analysis, revealing the nucleotides shielded by the bound drug.
-
Fe²⁺-Mediated Cleavage: This technique utilizes the ability of Fe²⁺ to replace the Mg²⁺ ion complexed with tetracyclines. In the presence of a reducing agent and hydrogen peroxide, hydroxyl radicals are generated, which cleave the rRNA backbone in the immediate vicinity of the bound drug. The cleavage sites are then mapped by primer extension.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of this compound binding to ribosomes from different bacterial species.
Figure 1: Experimental workflow for comparative analysis.
Conclusion
The potent antibacterial activity of this compound is rooted in its high-affinity binding to a conserved site on the bacterial 30S ribosomal subunit. The unique t-butylglycylamido moiety is a key structural feature that enhances its binding and enables it to overcome prevalent tetracycline resistance mechanisms. While the primary binding site is conserved across different bacterial species, subtle structural variations exist. A multi-pronged approach employing X-ray crystallography, cryo-EM, and biochemical footprinting is essential for a comprehensive understanding of these interactions, which can guide the development of next-generation antibiotics.
References
- 1. Functional, Biophysical, and Structural Bases for Antibacterial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of an Alternative Mode of this compound Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for potent inhibitory activity of the antibiotic this compound during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tigecycline vs. Colistin: A Comparative Analysis of Efficacy in Carbapenem-Resistant Acinetobacter baumannii (CRAB) Infections
For Researchers, Scientists, and Drug Development Professionals
The emergence of carbapenem-resistant Acinetobacter baumannii (CRAB) presents a formidable challenge in clinical settings, necessitating the re-evaluation of last-resort antibiotics such as tigecycline (B611373) and colistin (B93849). This guide provides a comprehensive comparison of the efficacy of these two agents, supported by experimental data from various studies, to inform research and development efforts in the pursuit of effective treatments for CRAB infections.
Executive Summary
Both this compound and colistin are employed in the treatment of CRAB infections, often as part of combination therapy. Clinical outcomes are variable and depend on factors such as the site of infection, the specific dosing regimen, and the minimum inhibitory concentration (MIC) of the infecting strain. While some studies suggest comparable efficacy, others indicate differences in mortality rates and safety profiles. Notably, colistin is associated with a higher incidence of nephrotoxicity, whereas this compound's efficacy in bacteremia is debated due to its low serum concentrations. Combination therapy is a common strategy to enhance efficacy and mitigate resistance, though synergistic effects are not consistently observed in vitro.
Comparative Efficacy: A Data-Driven Overview
A meta-analysis of fourteen observational studies involving 1163 patients with multi-drug resistant (MDR) or extensively drug-resistant (XDR) pathogens revealed no statistically significant differences in overall clinical response between this compound and colistin monotherapies or combinations.[1][2] However, subgroup analyses indicated that this compound monotherapy was associated with lower 30-day mortality, while colistin monotherapy was linked to lower in-hospital mortality.[1][2][3]
In a matched cohort study focusing on CRAB pneumonia, this compound-based therapy was associated with a higher mortality rate compared to colistin-based therapy, particularly when the this compound MIC was greater than 2 µg/mL.[4] Conversely, a retrospective study on CRAB pneumonia found that a meropenem-tigecycline combination was more effective in reducing in-hospital mortality compared to a meropenem-colistin combination.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on this compound and colistin in the treatment of CRAB infections.
Table 1: Clinical Outcomes of this compound vs. Colistin in CRAB Pneumonia
| Outcome | This compound-based Therapy | Colistin-based Therapy | p-value | Study |
| Clinical Success Rate | 47% | 48% | 0.95 | [7] |
| In-hospital Mortality | 60.7% | 44.0% | 0.04 | [4] |
| 28-day Mortality | 35.6% (Meropenem-Tigecycline) | 35.6% (Meropenem-Colistin) | Not Significant | [5] |
| In-hospital Mortality | 40% (Meropenem-Tigecycline) | 40% (Meropenem-Colistin) | Not Significant | [6] |
Table 2: Adverse Events Associated with this compound and Colistin Therapy
| Adverse Event | This compound-based Therapy | Colistin-based Therapy | p-value | Study |
| Nephrotoxicity | 0% | 20% | 0.009 | [7] |
| Nephrotoxicity | 2.4% | 9.5% | 0.05 | |
| Nephrotoxicity | 12.5% (Meropenem-Tigecycline) | 51.5% (Meropenem-Colistin) | 0.001 | [6] |
| Renal Impairment | 22.6% | 58.8% | 0.003 | |
| Nausea and Vomiting | 12.9% | 0% | 0.046 | [8] |
In Vitro Synergism and Activity
The combination of this compound and colistin is often considered to enhance antibacterial activity and prevent the emergence of resistance. However, in vitro studies have yielded mixed results. A study utilizing the checkerboard method on 12 clinical CRAB isolates found that while the combination decreased the MIC of both drugs for most isolates, no synergistic effect was detected.[9][10][11] The interaction was characterized as additive in five isolates and indifferent in seven.[9][10][11] Another study showed that a this compound-colistin combination could effectively treat colistin-resistant CRAB strains in vitro.[12]
Table 3: In Vitro Susceptibility and Synergy Testing
| Parameter | Result | Study |
| Colistin Susceptibility of CRAB Isolates | All 12 isolates susceptible (MICs 1-2 µg/mL) | [9][11] |
| This compound Susceptibility of CRAB Isolates | 3 out of 12 isolates susceptible (MICs ≤ 0.25 µg/mL) | [9][11] |
| Synergy (Checkerboard Method) | No synergy observed in 12 isolates | [9][10][11] |
| Interaction | Additive (5 isolates), Indifferent (7 isolates) | [9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used in the cited studies.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.
References
- 1. Efficacy and Safety of Colistin versus this compound for Multi-Drug-Resistant and Extensively Drug-Resistant Gram-Negative Pathogens—A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Colistin versus this compound for Multi-Drug-Resistant and Extensively Drug-Resistant Gram-Negative Pathogens-A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of this compound-based versus colistin- based therapy for treatment of pneumonia caused by multidrug-resistant Acinetobacter baumannii in a critical setting: a matched cohort analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparable Efficacy of this compound versus Colistin Therapy for Multidrug-Resistant and Extensively Drug-Resistant Acinetobacter baumannii Pneumonia in Critically Ill Patients | PLOS One [journals.plos.org]
- 8. This compound Versus Colistin in the Treatment of Carbapenem-resistant Acinetobacter baumannii Complex Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 10. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 11. bangkokmedjournal.com [bangkokmedjournal.com]
- 12. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal of Tigecycline: A Guide for Laboratory Professionals
The proper disposal of tigecycline (B611373) is a critical component of laboratory safety and environmental responsibility. As a glycylcycline antibiotic, improper disposal of this compound can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1][2] This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste in a research setting.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][4] The EPA's regulations, particularly Subpart P of 40 CFR part 266, provide specific management standards for hazardous waste pharmaceuticals from healthcare and laboratory facilities.[5] It is crucial to adhere to these federal regulations, as well as any state and local rules, which may be more stringent.
Step 1: Waste Identification and Classification
All forms of this compound, including expired or unused vials, reconstituted solutions, and contaminated lab materials (e.g., personal protective equipment (PPE), pipette tips, vials), must be treated as hazardous chemical waste.
-
Stock Solutions: Concentrated stock solutions of antibiotics are considered hazardous chemical waste.
-
Contaminated Materials: Any items that have come into direct contact with this compound, such as gloves, gowns, bench paper, syringes, and vials, must be disposed of as hazardous waste.
-
Safety Data Sheet (SDS): The SDS for this compound classifies it as a reproductive hazard, a skin sensitizer, and an eye damager, and notes its acute and chronic aquatic toxicity. It is designated with the UN number UN3077 for transport as an "Environmentally hazardous substance, solid, n.o.s. (this compound)".
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. The EPA's Subpart P rule explicitly bans the sewering of hazardous pharmaceutical waste.
-
DO NOT mix this compound waste with regular or biohazardous (autoclave) trash. Autoclaving does not effectively degrade all antibiotics and is not a suitable disposal method for chemical waste.
Step 2: Segregation and Containerization
Proper segregation is essential to ensure safety and compliance while managing disposal costs.
-
Use Designated Waste Containers: Collect all this compound-contaminated waste in a dedicated, properly labeled hazardous waste container.
-
Color-Coding: While institutional practices may vary, the standard is to use black containers for RCRA hazardous pharmaceutical waste.
-
Container Type: Use secure, leak-proof containers. For sharps like needles and contaminated glass vials, use a designated sharps container clearly marked as "HAZARDOUS DRUG WASTE ONLY". For other solid waste, use thick, leak-proof plastic bags within a rigid, covered container.
Step 3: Labeling and Storage
Clear and accurate labeling is a regulatory requirement and crucial for safety.
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "this compound Waste," "Hazardous Drug-Related Wastes").
-
Secure Storage: Store the sealed waste container in a secure, designated area away from general lab traffic while awaiting pickup for disposal. This area should be clearly marked.
Step 4: Final Disposal
The final disposal of hazardous pharmaceutical waste must be handled by a licensed hazardous waste contractor.
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed commercial waste disposal company.
-
Incineration: The required and most common method for treating hazardous pharmaceutical waste is incineration at a licensed facility.
Quantitative Data on this compound
The following table summarizes key quantitative data related to this compound's environmental and physical properties.
| Parameter | Value/Concentration | Source |
| Environmental Persistence | Inherent biodegradability = 36% after 46 days | |
| Transport Classification | UN3077 (Environmentally hazardous substance) | |
| Aquatic Toxicity | Classified as Aquatic Acute 1 and Aquatic Chronic 2 | |
| Environmental Concentrations (Tetracycline Class) | 0.1–1.0 ppb (reported in wastewater) |
Experimental Protocols
This document provides procedural guidance for disposal. For detailed methodologies regarding specific experiments involving this compound, such as susceptibility testing or time-kill assays, researchers should consult relevant scientific literature and established protocols.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Eco-Structured Adsorptive Removal of this compound from Wastewater: Date Pits’ Biochar versus the Magnetic Biochar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Your Research: A Guide to Handling Tigecycline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with active pharmaceutical ingredients such as Tigecycline, a glycylcycline antibiotic, adherence to strict safety protocols is essential to minimize exposure and prevent contamination. This guide provides immediate, essential safety and logistical information, including operational and disposal plans for handling this compound.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. For this compound, which can cause skin and serious eye irritation, may cause an allergic skin reaction, and may damage fertility or the unborn child, a comprehensive PPE strategy is crucial.[1]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double gloving with nitrile or latex gloves is recommended.[2][3][4] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection, especially during compounding, administering, and disposal.[4] |
| Body Protection | Protective Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4] | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Based on a risk assessment of splash potential.[3][5] | Protects eyes from dust particles and splashes of reconstituted solutions. |
| Respiratory Protection | Respirator | An appropriate respirator should be used if engineering controls are insufficient or during spill cleanup.[6] The selection should be based on a risk assessment.[2][3] | Minimizes the inhalation of this compound powder. |
Operational Plan for Handling this compound
A systematic workflow ensures that this compound is handled safely from receipt to disposal. The following diagram outlines the key steps for handling this compound in a laboratory setting.
Experimental Protocol: Reconstitution of this compound
The following is a general procedure for reconstituting a 50 mg vial of this compound to a 10 mg/mL concentration. Always refer to the manufacturer's specific instructions.
-
Preparation : Ensure all necessary materials are present in the designated handling area, including the this compound vial, a 10 mL syringe with a needle, and the appropriate diluent (e.g., 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP).[7]
-
Reconstitution :
-
Using the syringe, draw up 5.3 mL of the diluent.[7]
-
Inject the diluent into the this compound vial.[7]
-
Gently swirl the vial until the powder is completely dissolved. The resulting solution should be yellow to orange in color; if not, it should be discarded.[7][8] This yields a concentration of 10 mg/mL.[7]
-
-
Further Dilution (if required) : For infusions, immediately withdraw the required volume of the reconstituted solution and add it to a 100 mL intravenous bag.[7]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. This compound is very toxic to aquatic life with long-lasting effects.[1]
All waste disposal must be conducted in accordance with local, state, and federal regulations.[2][3] This includes unused medication, contaminated gloves, gowns, vials, syringes, and needles. Sharps should be disposed of in a designated sharps container.[8] All other contaminated materials should be placed in a clearly labeled hazardous waste container.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pfizerhospitalus.com [pfizerhospitalus.com]
- 7. globalrph.com [globalrph.com]
- 8. wsh.nhs.uk [wsh.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
